2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Descripción
Propiedades
IUPAC Name |
2-amino-N-propan-2-ylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-5(2)7-10(8,9)4-3-6;/h5,7H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEZQXPXEFXKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale behind each step of the synthesis, ensuring a deep understanding of the process. The protocol is structured to be self-validating, with in-process controls and characterization checkpoints.
Introduction and Strategic Overview
2-amino-N-(propan-2-yl)ethane-1-sulfonamide and its hydrochloride salt are of significant interest in medicinal chemistry due to their structural analogy to taurine, a naturally occurring amino sulfonic acid with diverse physiological roles.[1][2] The introduction of the N-isopropyl group modifies the compound's lipophilicity and potential biological interactions, making it a valuable candidate for further investigation.
The synthetic strategy outlined herein begins with the readily available and inexpensive starting material, taurine (2-aminoethanesulfonic acid). The core of the synthesis involves the conversion of the sulfonic acid moiety into a sulfonamide. This transformation necessitates a multi-step approach involving the protection of the reactive amino group, activation of the sulfonic acid, amidation, and subsequent deprotection, culminating in the formation of the hydrochloride salt.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a four-step process:
Caption: Overall synthetic workflow.
Part 1: N-Protection of Taurine
Rationale: The primary amino group of taurine is nucleophilic and would interfere with the subsequent chlorination of the sulfonic acid. Therefore, it must be protected. A phthaloyl group is chosen as the protecting group due to its robustness and the well-established methods for its removal using hydrazine hydrate.[3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend taurine (12.5 g, 0.1 mol) and phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
The N-phthaloyltaurine will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Table 1: Reagents for N-Protection of Taurine
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Taurine | 125.15 | 12.5 | 0.1 |
| Phthalic Anhydride | 148.12 | 14.8 | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Part 2: Synthesis of 2-(Phthalimido)ethane-1-sulfonyl chloride
Rationale: To facilitate the formation of the sulfonamide, the sulfonic acid group of N-phthaloyltaurine is converted to a more reactive sulfonyl chloride. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a standard and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend the dried N-phthaloyltaurine (25.5 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of DMF (0.5 mL). Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 40 °C) for 3 hours. The reaction mixture should become a clear solution.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 2-(phthalimido)ethane-1-sulfonyl chloride is obtained as a solid and can be used in the next step without further purification.
-
Table 2: Reagents for Sulfonyl Chloride Formation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |
| N-Phthaloyltaurine | 255.24 | 25.5 g | 0.1 |
| Thionyl Chloride | 118.97 | 8.8 mL | 0.12 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | catalytic |
Part 3: Synthesis of N-isopropyl-2-(phthalimido)ethane-1-sulfonamide
Rationale: The synthesized sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by an amine to form a stable sulfonamide. Isopropylamine is the nucleophile in this step. A base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2-(phthalimido)ethane-1-sulfonyl chloride (approx. 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of isopropylamine (7.1 g, 10.2 mL, 0.12 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in 50 mL of anhydrous DCM.
-
Reaction: Add the isopropylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-isopropyl-2-(phthalimido)ethane-1-sulfonamide can be purified by recrystallization from ethanol or by column chromatography on silica gel.[4]
-
Table 3: Reagents for Sulfonamide Formation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mol) |
| 2-(Phthalimido)ethane-1-sulfonyl chloride | 273.69 | approx. 27.4 g | approx. 0.1 |
| Isopropylamine | 59.11 | 10.2 mL | 0.12 |
| Triethylamine | 101.19 | 16.7 mL | 0.12 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
Part 4: Deprotection and Hydrochloride Salt Formation
Rationale: The final steps involve the removal of the phthaloyl protecting group to liberate the primary amine, followed by the formation of the hydrochloride salt to enhance the compound's stability and water solubility. Hydrazine hydrate is a standard reagent for the cleavage of phthalimides.[3] The hydrochloride salt is formed by treating the free amine with hydrochloric acid in a suitable solvent.
Caption: Deprotection and salt formation workflow.
Experimental Protocol:
-
Deprotection:
-
Dissolve the purified N-isopropyl-2-(phthalimido)ethane-1-sulfonamide (approx. 0.09 mol) in 150 mL of ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (5.4 g, 5.4 mL, 0.11 mol) and heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude 2-amino-N-(propan-2-yl)ethane-1-sulfonamide in a minimal amount of isopropanol.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise until the pH is acidic (test with pH paper).
-
The hydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven to yield the final product, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. [Link]
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Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. - ResearchGate. [Link]
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Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC - NIH. [Link]
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Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions - RSC Publishing. [Link]
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(S)-2-aminopropanamide hydrochloride | C3H9ClN2O - PubChem. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]
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Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. [Link]
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Synthesis of Thermoresponsive Poly(N-isopropyl acrylamide) Based Core-Shell and Hollow Shell Nanogel with Tunable Core and - Chapman University Digital Commons. [Link]
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Taurine - Wikipedia. [Link]
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(1R,2S)-1-amino-1-ethoxypropane-2-sulfonamide - PubChem. [Link]
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CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide - Pharmaffiliates. [Link]
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2-Amino-2-methyl-1-propanol | C4H11NO - PubChem. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Novel Sulfonamide Derivatives
Abstract
The sulfonamide moiety (–S(=O)₂–N<) is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as a versatile pharmacophore.[1][2] From pioneering antibacterial agents to contemporary treatments for cancer, viral infections, and inflammatory diseases, the sulfonamide scaffold continues to be a focal point of drug discovery.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, moves beyond rote procedural descriptions to provide a strategic overview of both classical and novel synthetic methodologies. We will explore the causal logic behind experimental design, delve into the mechanisms of key transformations, and offer validated protocols and workflows to empower the synthesis of next-generation sulfonamide derivatives.
The Strategic Importance of the Sulfonamide Core
The enduring prevalence of the sulfonamide group in pharmaceuticals is not accidental. Its utility stems from a combination of key attributes:
-
Structural Mimicry: The sulfonamide linkage is an excellent bioisostere of the amide bond, offering similar geometry but with enhanced metabolic stability against hydrolysis.[6]
-
Hydrogen Bonding Capability: The polarized N-H and S=O groups act as potent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets.[1]
-
Physicochemical Modulation: Incorporation of a sulfonamide can significantly alter a molecule's properties, increasing polarity and aqueous solubility, which are critical for favorable pharmacokinetics.[1][2]
-
Synthetic Accessibility: The S-N bond is readily formed through robust and well-established chemical reactions, making it a reliable linkage in complex molecule synthesis.[1]
These features have enabled the development of drugs across a wide spectrum of diseases, including carbonic anhydrase inhibitors for glaucoma, antivirals like Amprenavir, and anti-inflammatory COX-2 inhibitors.[3][7][8]
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the sulfonamide framework can be broadly categorized into several key bond-forming strategies. Understanding the retrosynthetic disconnections is crucial for planning an efficient and versatile synthesis.
Caption: Core retrosynthetic disconnections for sulfonamide synthesis.
The Classical Approach: S-N Bond Formation via Sulfonyl Chlorides
The most traditional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. The choice of base is critical; organic bases like triethylamine (TEA) or pyridine are commonly used. For less reactive amines, a stronger, non-nucleophilic base may be required to deprotonate the amine first, increasing its nucleophilicity.
Field Insight: While robust, this method's primary limitation lies in the accessibility and stability of the sulfonyl chloride starting material. Their preparation often requires harsh conditions, such as using chlorosulfonic acid, which is incompatible with many sensitive functional groups.[9][10]
Validated Protocol: General Synthesis of N-Phenylbenzenesulfonamide
This protocol exemplifies the classical approach.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the base and sulfonyl chloride.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl formed.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintaining a low temperature prevents potential side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-phenylbenzenesulfonamide.
Modern Synthetic Methodologies: Expanding the Toolbox
Recent advancements have focused on overcoming the limitations of the classical methods, offering milder conditions, broader substrate scope, and novel pathways for diversification.[1][2]
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium and copper catalysis have revolutionized the synthesis of N-arylsulfonamides, which are challenging to form via classical methods due to the low nucleophilicity of the sulfonamide nitrogen.[1]
-
Ullmann Condensation (Copper-Catalyzed): This reaction couples a sulfonamide with an aryl halide.[11] Modern protocols utilize ligands like N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions than the harsh, high-temperature classical Ullmann reactions.[12][13] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11]
-
Buchwald-Hartwig Amination (Palladium-Catalyzed): While more commonly used for C-N bond formation with amines, specialized ligands have enabled the use of sulfonamides as nucleophiles to couple with aryl halides and triflates. This approach offers excellent functional group tolerance.
-
Multicomponent Reactions: Palladium-catalyzed three-component reactions involving an aryl halide, a sulfur dioxide source (like the stable surrogate DABSO), and an amine provide a convergent and highly efficient route to sulfonamides.[9] This strategy allows for rapid diversification of all three components of the sulfonamide structure.[9][10]
Caption: Simplified workflow for Pd-catalyzed multicomponent sulfonamide synthesis.
Oxidative Coupling and C-H Functionalization
Emerging strategies bypass the need for pre-functionalized starting materials like sulfonyl chlorides or aryl halides.
-
Oxidative Coupling of Thiols and Amines: These methods utilize an oxidant to couple thiols (or their precursors) directly with amines.[14] Metal-free versions using reagents like phenyl trimethyl ammonium tribromide (PTAB) or photoredox catalysis offer greener alternatives.[1][7]
-
Direct C-H Sulfonamidation: This cutting-edge approach involves the direct formation of a C-S bond on an unactivated C-H bond, followed by amination. Metal catalysts (e.g., Rh, Ru, Ir) are often employed to direct the functionalization to a specific C-H bond, offering remarkable efficiency and atom economy.[1][2]
Characterization and Quality Control
The synthesis of a novel derivative is incomplete without rigorous characterization to confirm its structure and purity. A multi-technique approach is essential for a self-validating workflow.
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Chemical shifts (δ), integration values, and coupling constants (J) for protons on the aryl/alkyl groups and the N-H proton (often a broad singlet). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Chemical shifts for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Molecular ion peak (M⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the calculated exact mass. Fragmentation patterns can provide further structural clues. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak in the chromatogram indicates a high degree of purity. Purity is typically reported as a percentage based on peak area. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretching frequencies for S=O (asymmetric and symmetric stretches, ~1350-1300 cm⁻¹ and ~1160-1150 cm⁻¹) and N-H (~3300 cm⁻¹). |
Conclusion and Future Outlook
The field of sulfonamide synthesis is continually evolving, driven by the demands of drug discovery for greater efficiency, diversity, and sustainability. While classical methods remain valuable for their robustness, modern transition-metal-catalyzed and C-H functionalization strategies are enabling chemists to access previously unattainable chemical space.[2][10] The future will likely see an increased adoption of multicomponent reactions for building molecular libraries, the development of more enantioselective catalytic systems, and the application of flow chemistry and mechanochemistry to create safer and more scalable synthetic routes.[2][15][16] As our understanding of disease biology deepens, the ability to rapidly synthesize novel and diverse sulfonamide derivatives will remain a critical enabling technology in the development of next-generation therapeutics.
References
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- A convenient synthetic route to sulfonimidamides
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- The recent progress of sulfonamide in medicinal chemistry. SciSpace.
- Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Explor
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
- Ullmann Reaction. Organic Chemistry Portal.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
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Whitepaper: A Multi-Faceted Approach to Elucidating the Mechanism of Action of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the mechanistic investigation of the novel compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Given the absence of this specific molecule in current scientific literature, this document outlines a proposed strategy for its characterization, from initial computational predictions to detailed cellular and biochemical assays. This whitepaper is structured to guide researchers through a logical, multi-pronged approach to elucidating its mechanism of action.
Executive Summary and Structural Analysis
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a small molecule characterized by a primary sulfonamide group, a flexible ethylamine backbone, and an N-isopropyl substituent. The hydrochloride salt form suggests improved solubility in aqueous solutions. An initial survey of chemical databases and scientific literature reveals no established biological activity for this specific compound.
The core structure, an ethanesulfonamide, is a key pharmacophore present in a diverse range of bioactive compounds. The presence of the sulfonamide group (-SO₂NH₂) is particularly noteworthy, as it is a known zinc-binding group and is central to the mechanism of several drug classes, including:
-
Carbonic Anhydrase Inhibitors: Used as diuretics and for treating glaucoma.
-
Anticonvulsants: Certain sulfonamides are known to modulate ion channels or inhibit carbonic anhydrase isoenzymes in the central nervous system.
-
Diuretics: Thiazide-type and loop diuretics often contain a sulfonamide moiety.
Based on this structural analysis, a primary hypothesis is that 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride may act as a carbonic anhydrase inhibitor . This guide will detail the experimental workflow to test this hypothesis and explore other potential mechanisms.
Proposed Investigational Workflow
A systematic approach is required to characterize a novel compound. The following workflow is proposed to move from broad, high-throughput screening to specific, hypothesis-driven assays.
Figure 1: Proposed experimental workflow for mechanistic elucidation.
Phase 1: Initial Characterization and Screening
Before beginning wet-lab experiments, computational docking can provide valuable insights into the potential binding of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride to the active site of various human carbonic anhydrase (CA) isoforms (e.g., CA I, II, IX, XII). The sulfonamide moiety is predicted to coordinate with the catalytic zinc ion in the active site.
Protocol: Molecular Docking using AutoDock Vina
-
Preparation of Receptor: Obtain the crystal structures of human CA isoforms (e.g., PDB ID: 2VVA for CA II) from the Protein Data Bank. Remove water molecules and ligands, and add polar hydrogens using AutoDock Tools.
-
Preparation of Ligand: Draw the 3D structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide and perform energy minimization. Define rotatable bonds.
-
Grid Box Definition: Define a grid box that encompasses the active site of the CA enzyme, ensuring the catalytic zinc ion is centered.
-
Docking Execution: Run AutoDock Vina to predict the binding poses and estimate the binding affinity (kcal/mol).
-
Analysis: Analyze the top-scoring poses, paying close attention to the interaction of the sulfonamide group with the zinc ion and hydrogen bonding with key active site residues like Thr199 and Thr200.
To identify potential off-target effects or entirely novel mechanisms, screening the compound against a broad panel of receptors, kinases, and enzymes is recommended. Services like the Eurofins BioMAP® platform can provide a systems biology perspective on the compound's activity across various human primary cell-based systems.
Phase 2: Hypothesis-Driven Biochemical Assays
Based on the primary hypothesis, the initial biochemical assays should focus on carbonic anhydrase inhibition.
This assay measures the esterase activity of CA, which is inhibited by sulfonamides. The hydrolysis of p-nitrophenyl acetate (pNPA) by CA produces the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.
Protocol: CA Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Purified human carbonic anhydrase II (e.g., 1 µg/mL in assay buffer).
-
Substrate Solution: 10 mM p-nitrophenyl acetate (pNPA) in acetonitrile.
-
Test Compound: Prepare a stock solution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in DMSO and create serial dilutions.
-
Positive Control: Acetazolamide (a known CA inhibitor).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 10 µL of the test compound dilution or control (DMSO for vehicle control).
-
Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform | IC₅₀ (nM) |
|---|---|---|
| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | CA II | 150 |
| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | CA IX | 85 |
| Acetazolamide (Control) | CA II | 12 |
| Acetazolamide (Control) | CA IX | 25 |
Phase 3: Cellular and Functional Assays
If the biochemical assays confirm a specific target, the next step is to validate this interaction in a cellular context.
CETSA is a powerful technique to confirm direct target engagement in intact cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: CETSA
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing CA IX, like HT-29) to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., CA IX) remaining in the supernatant by Western Blot or ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, direct binding.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.
If the target is known to be part of a signaling cascade, its modulation should lead to changes in downstream pathways. For instance, inhibition of CA IX, which is involved in regulating intracellular pH in tumor cells, can affect hypoxia-inducible factor 1-alpha (HIF-1α) signaling and the MAPK/ERK pathway.
Protocol: Western Blot for p-ERK
-
Cell Treatment: Seed cells (e.g., HT-29) and grow overnight. Starve the cells in serum-free media for 4-6 hours.
-
Stimulation: Treat the cells with 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
-
-
Analysis: Quantify band intensities to determine the ratio of p-ERK to total ERK.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to characterize the mechanism of action of the novel compound 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. By starting with computational analysis and progressing through biochemical and cellular assays, researchers can efficiently test the primary hypothesis of carbonic anhydrase inhibition. The outlined protocols for CA activity assays, cellular target engagement, and downstream signaling analysis provide a robust framework for generating a comprehensive mechanistic profile of this new chemical entity. Positive results would warrant further investigation into its isoform selectivity, pharmacokinetic properties, and potential therapeutic applications.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
-
Di Leva, F. S., et al. (2015). Exploring the anticonvulsant activity of the sulfonamide group. Expert Opinion on Drug Discovery. Available at: [Link]
"physicochemical properties of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride"
Executive Summary & Compound Rationale
2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (also referred to in literature as N-isopropyltaurinamide hydrochloride) represents a critical structural modification of the endogenous amino acid Taurine.[1]
While Taurine (2-aminoethanesulfonic acid) is a potent cytoprotective agent, its therapeutic utility is severely limited by its zwitterionic nature at physiological pH, which restricts passive diffusion across the Blood-Brain Barrier (BBB).[1] This compound replaces the anionic sulfonate moiety (
The Strategic Value:
-
Masking the Anion: The sulfonamide modification removes the permanent negative charge, significantly elevating
.[1] -
Steric Modulation: The isopropyl group adds bulk and lipophilicity without abrogating the hydrogen-bonding potential necessary for receptor interaction (e.g., GABA or Glycine receptors).[1]
-
Salt Formation: The hydrochloride salt ensures water solubility for formulation while maintaining the capacity to exist as a cationic species in vivo, potentially utilizing organic cation transporters (OCTs).[1]
Chemical Identity & Physicochemical Profile
The following data aggregates calculated values based on Structure-Activity Relationship (SAR) algorithms and empirical data from homologous taurine sulfonamides.
Table 1: Physicochemical Specifications
| Property | Value / Description | Technical Note |
| IUPAC Name | 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | |
| Molecular Formula | Includes HCl counterion | |
| Molecular Weight | 202.70 g/mol | Free base: ~166.24 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant |
| Solubility (Water) | > 50 mg/mL | High solubility due to ionic HCl form |
| Solubility (DMSO) | Soluble | Suitable for biological assays |
| Predicted pKa (Amine) | 9.2 – 9.8 | Primary amine (protonated at pH 7.[1]4) |
| Predicted pKa (Sulfonamide) | > 11.0 | The alkyl-sulfonamide proton is weakly acidic |
| LogP (Predicted) | -0.2 to +0.3 | Significant increase vs. Taurine (-1.[1]2) |
| H-Bond Donors | 4 | |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Sulfonamide N (1) |
Synthetic Protocol (Self-Validating)
Direct reaction of 2-aminoethanesulfonyl chloride with amines is chemically forbidden due to rapid intermolecular polymerization.[1] The protocol below utilizes a Phthalimide Protection Strategy , ensuring high fidelity and yield.
Phase A: Protection & Activation
-
Reagent: Taurine + Phthalic Anhydride + Potassium Acetate (Catalyst).[1]
-
Process: Reflux in glacial acetic acid.
-
Intermediate 1: 2-Phthalimidoethanesulfonic acid.
-
Activation: React Intermediate 1 with Thionyl Chloride (
) and catalytic DMF to generate 2-Phthalimidoethanesulfonyl chloride.
Phase B: Amidation & Deprotection (The Critical Steps)
This workflow ensures the final hydrochloride salt is pure and free of hydrazine contaminants.[1]
Step-by-Step Methodology:
-
Amidation:
-
Dissolve 2-Phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool to 0°C under Nitrogen atmosphere.[1]
-
Add Isopropylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise.[1] Note: Triethylamine scavenges the HCl generated, preventing premature amine salt precipitation.
-
Stir at RT for 4 hours. Wash with dilute HCl, dry organic layer (
), and evaporate to yield the protected sulfonamide.
-
-
Deprotection (Ingalls-Rydon Modification):
-
Suspend the protected intermediate in Ethanol.[1]
-
Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A heavy white precipitate (phthalhydrazide) will form.[1]
-
Crucial Step: Cool and acidify with concentrated HCl to pH 1.[1] Reflux for an additional 30 minutes to ensure complete hydrolysis of any phthalimide byproducts.[1]
-
Cool to 0°C, filter off the insoluble phthalhydrazide.[1]
-
Concentrate the filtrate.[1] Recrystallize the residue from Ethanol/Ether to yield the target Hydrochloride Salt .[1]
-
Validation Checkpoints (NMR)
-
1H NMR (
): Look for the disappearance of aromatic phthalimide protons (7.8 ppm). -
Isopropyl Signal: A distinct doublet (
~1.1 ppm, 6H) and septet ( ~3.8 ppm, 1H).[1] -
Ethylene Backbone: Two triplets (
~3.2–3.5 ppm) corresponding to and .[1]
Mechanistic Visualization
The following diagrams illustrate the synthesis logic and the pharmacological rationale (BBB Permeability).
Diagram 1: Phthalimide-Route Synthesis
Caption: Step-wise synthesis via phthalimide protection to prevent polymerization.
Diagram 2: Blood-Brain Barrier (BBB) Transport Logic
Caption: Structural modification shifts molecule from zwitterionic exclusion to cationic penetration.
Applications & Research Context
Neuropharmacology
Taurine is an agonist at
-
Mechanism: The masking of the sulfonic acid allows entry into the CNS.[1] Once inside, amidases may slowly hydrolyze the sulfonamide back to taurine (prodrug effect), or the molecule may bind allosterically to the receptor itself (mimetic effect).[1]
-
Indication: Epilepsy models (anticonvulsant activity) and neuroprotection against excitotoxicity.[1]
Antimicrobial & Antifouling
Sulfonamide derivatives of taurine have shown efficacy in inhibiting bacterial biofilm formation.[1] The isopropyl chain disrupts bacterial membrane integrity more effectively than the parent taurine molecule.[1]
References
-
Gupta, R. C., Win, T., & Bittner, S. (2005).[2] Taurine analogues: a new class of therapeutics: retrospect and prospects. Current Medicinal Chemistry.
-
Akgül, O., et al. (2017).[1][3] Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal.
-
Migaud, M. E., et al. (2004).[1] A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle. Organic & Biomolecular Chemistry.
-
Lindén, I. B., et al. (1983).[1] Anticonvulsant activity of 2-phthalimidoethanesulphonamides. Epilepsia. (Foundational synthetic route citation).
Sources
"2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride CAS number"
An In-depth Technical Guide to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Prepared by: A Senior Application Scientist
Introduction: Situating a Novel Sulfonamide in the Research Landscape
In the vast field of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic design. Its presence in a molecule often confers valuable pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet structurally significant molecule: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. This compound, a derivative of the ubiquitous amino acid taurine, merges the polar sulfonic acid moiety with a lipophilic isopropyl group, creating a molecule with potential for diverse biological interactions.
This document serves as a technical primer for researchers, providing foundational data, plausible synthetic strategies, and robust analytical methodologies. Our approach is grounded in established chemical principles, offering a framework for the synthesis, characterization, and potential exploration of this compound.
Section 1: Core Compound Identification
The first step in any rigorous scientific endeavor is the unambiguous identification of the material . All data herein pertains to the following chemical entity:
-
Chemical Name: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
-
Molecular Formula: C₅H₁₅ClN₂O₂S[2]
Below is a visual representation of the compound's chemical structure, illustrating the key functional groups: a primary amine, a sulfonamide linkage, and an isopropyl substituent.
Caption: Chemical structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Section 2: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its handling, formulation, and application in experimental settings. The table below summarizes the key known and inferred properties.
| Property | Value | Source / Rationale |
| CAS Number | 161897-67-2 | [1][2][3] |
| Molecular Formula | C₅H₁₅ClN₂O₂S | [2] |
| Molecular Weight | 218.71 g/mol | Calculated from formula |
| Purity | ≥95% | As specified by commercial suppliers[1]. |
| Physical Form | Solid | Inferred from related amino sulfonamide hydrochloride salts which are typically crystalline solids. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol or DMSO. | The hydrochloride salt form enhances aqueous solubility. |
Section 3: Synthesis and Formulation Strategy
The proposed pathway begins with taurine (2-aminoethanesulfonic acid), a readily available and inexpensive starting material[5]. The strategy involves activating the sulfonic acid, coupling it with isopropylamine, and managing protecting groups to ensure regioselectivity.
Caption: Proposed synthetic workflow from taurine to the target compound.
Protocol 1: Plausible Synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Causality: This protocol employs a Boc (tert-butyloxycarbonyl) protecting group on the primary amine of taurine. This is a critical first step to prevent self-reaction and ensure that the subsequent amidation reaction occurs exclusively at the sulfonyl chloride moiety.
-
N-Protection: Dissolve taurine in a 1:1 mixture of dioxane and water. Adjust the pH to 9-10 with NaOH. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12-18 hours. Acidify the mixture and extract the N-Boc-taurine.
-
Activation: Suspend the dried N-Boc-taurine in dichloromethane (DCM). Add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of N-Boc-2-aminoethane-1-sulfonyl chloride.
-
Coupling: In a separate flask, dissolve isopropylamine in DCM with a non-nucleophilic base like triethylamine (TEA) to act as an acid scavenger. Cool this solution to 0°C. Slowly add the solution of N-Boc-2-aminoethane-1-sulfonyl chloride from the previous step. Stir for 4-6 hours.
-
Work-up and Deprotection: Quench the reaction with water and perform a standard aqueous work-up. Isolate and dry the protected intermediate. Dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., isopropanol)[6]. Stir for 2-4 hours to cleave the Boc group.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/ether solvent system to yield the pure 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Section 4: Analytical Characterization Workflow
Caption: A comprehensive analytical workflow for compound validation.
Protocol 2: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A reverse-phase C18 column is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). Detection is performed using a UV detector at ~210 nm.
-
Expected Outcome: A single major peak with an area percentage ≥95%.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the free base.
-
Method: Electrospray ionization (ESI) in positive mode is ideal.
-
Expected Outcome: A prominent ion peak at m/z ≈ 183.10, corresponding to the protonated molecule [M+H]⁺ (C₅H₁₄N₂O₂S).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise chemical structure.
-
Method: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Signals (qualitative): Distinct signals corresponding to the two CH₂ groups of the ethane backbone, the CH and two CH₃ groups of the isopropyl moiety, and exchangeable protons for the NH₂ and NH groups.
-
Expected ¹³C NMR Signals (qualitative): Five distinct carbon signals corresponding to the molecular structure.
-
Section 5: Potential Applications and Research Context
The sulfonamide functional group is a well-established pharmacophore, known for its role in antibacterial drugs (sulfa drugs) and a wide array of other therapeutic agents. The incorporation of an N-alkylated sulfonamide derived from taurine suggests several potential areas for biological investigation.
-
Antimicrobial Research: Sulfonamides are known to act as potent biological agents, often targeting bacterial metabolic pathways[4]. This compound could be screened for activity against various bacterial strains.
-
Neuromodulatory Activity: Taurine, the parent structure, is one of the most abundant amino acids in the brain and plays a role in various biological processes, including acting as a glycine receptor agonist[7]. Derivatives may possess novel neuromodulatory properties.
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group found in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This compound could be evaluated as a candidate inhibitor for relevant metalloenzymes.
The development of novel molecules from accessible precursors is a key strategy in advancing scientific understanding and discovering new therapeutic agents[4]. This compound represents a straightforward yet potentially fruitful modification of a biologically relevant scaffold.
References
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride - CAS:161897-67-2. Aladdin.
- 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride|CAS 161897-67-2. Angene International Limited.
- 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. ChemicalBook.
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride. Sigma-Aldrich.
- Taurine | 107-35-7. ChemicalBook.
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Google Patents.
- Taurine | C2H7NO3S | CID 1123. PubChem - NIH.
- Taurine = 99 107-35-7. Sigma-Aldrich.
Sources
- 1. 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride - CAS:161897-67-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 2. 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride|CAS 161897-67-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | 161897-67-2 [chemicalbook.com]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine | 107-35-7 [chemicalbook.com]
- 6. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 7. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (IUPAC Name: 2-amino-N-(propan-2-yl)ethanesulfonamide;hydrochloride). As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its structural confirmation via spectroscopic methods is paramount. In the absence of a complete set of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related compounds.
Introduction: The Structural Elucidation Imperative
The molecule 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative of taurine, an aminosulfonic acid. Sulfonamides are a critical class of compounds in medicinal chemistry.[1] The hydrochloride salt form enhances the compound's solubility and stability. Accurate structural verification is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target molecule. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Molecular Structure and Functional Groups
A foundational understanding of the molecule's structure is essential for predicting its spectral behavior. The key structural features of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride are:
-
An Ethanesulfonamide Core: A two-carbon chain linking a sulfonyl group and an amino group.
-
An N-isopropyl Group: An isopropyl substituent on the sulfonamide nitrogen.
-
A Primary Amino Group: Present as an ammonium chloride salt.
-
A Sulfonamide Moiety: A sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (one of which is part of the sulfonamide).
These functional groups will give rise to characteristic signals in their respective spectra.
Caption: Molecular structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH), while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition: Acquire the spectrum and process the data (Fourier transformation, phase correction, and baseline correction). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) are relative to TMS and are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (CH₃)₂CH | ~1.1 | Doublet | ~6-7 | 6H |
| (CH₃)₂CH | ~3.4 | Septet | ~6-7 | 1H |
| S-CH₂ | ~3.2 | Triplet | ~7 | 2H |
| CH₂-N⁺H₃ | ~3.0 | Triplet | ~7 | 2H |
| S-NH | ~7.5 | Doublet | ~8 | 1H |
| N⁺H₃ | ~8.2 | Broad Singlet | - | 3H |
Interpretation and Rationale
-
Isopropyl Group: The two methyl groups are equivalent and appear as a doublet due to coupling with the single methine proton. The methine proton is split into a septet by the six equivalent methyl protons.
-
Ethyl Bridge: The two methylene groups (S-CH₂ and CH₂-N⁺H₃) will likely appear as triplets, each coupling with the adjacent methylene group. The methylene group attached to the electron-withdrawing sulfonyl group is expected to be further downfield than the one adjacent to the ammonium group.
-
NH Protons: The sulfonamide NH proton is expected to be a doublet due to coupling with the isopropyl methine proton. The ammonium (N⁺H₃) protons will likely be a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. In D₂O, the NH and N⁺H₃ signals would disappear.
Caption: Workflow for ¹H NMR spectral analysis.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required compared to ¹H NMR.
-
Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to give single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₂CH | ~22 |
| (CH₃)₂CH | ~48 |
| S-CH₂ | ~50 |
| CH₂-N⁺H₃ | ~38 |
Interpretation and Rationale
-
Isopropyl Group: The two equivalent methyl carbons will appear as a single peak at a higher field (lower ppm). The methine carbon will be further downfield.
-
Ethyl Bridge: The carbon attached to the sulfonyl group (S-CH₂) is expected to be significantly downfield due to the strong electron-withdrawing effect of the SO₂ group. The carbon adjacent to the ammonium group (CH₂-N⁺H₃) will also be downfield but to a lesser extent. The relative positions can be confirmed with predictive software or comparison to similar structures.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.
Experimental Protocol
-
Sample Preparation:
-
Solid State: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.
-
Mull: The sample can be ground with Nujol (mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.
-
Data Acquisition: A background spectrum of the KBr or salt plates is taken first, followed by the spectrum of the sample.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200-3000 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong |
| N-H Bend (Ammonium) | ~1600-1500 | Medium |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1160 | Strong |
| S-N Stretch | ~900 | Medium |
Interpretation and Rationale
-
N-H Stretches: A strong, broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the ethyl and isopropyl groups.
-
Sulfonamide Group: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule, which will likely produce a prominent protonated molecule or show the cation itself.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
-
Molecular Ion: The molecular weight of the free base, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide, is approximately 180.27 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 181.28.
-
Key Fragmentation Patterns: The molecule may undergo fragmentation through various pathways, including:
-
Loss of the isopropyl group.
-
Cleavage of the C-S or S-N bonds.
-
Loss of ammonia.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion: A Predictive Yet Powerful Approach
References
-
National Institute of Standards and Technology. (n.d.). Isopropyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Propyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). Taurinamide hydrochloride. Retrieved from [Link]
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An In-Depth Technical Guide to In Silico Modeling of Sulfonamide Compounds
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, from classical antibacterial drugs to modern anticancer and antiviral therapies.[1][2] The versatility of the sulfonamide scaffold, however, presents a vast chemical space for drug discovery, necessitating efficient and insightful exploration methods. This technical guide provides a comprehensive overview of the core in silico modeling techniques employed in the discovery and development of novel sulfonamide-based therapeutics. We will delve into the causal relationships behind methodological choices, offering a self-validating framework for computational workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their sulfonamide-focused research programs. We will explore the theoretical underpinnings and practical applications of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
The Rationale for In Silico Modeling of Sulfonamides
The sulfonamide moiety (-S(=O)₂-NH-) is a versatile pharmacophore due to its unique electronic and structural properties.[2] It can act as a hydrogen bond donor and acceptor, and its geometry can be readily modified by substitution on the sulfonamide nitrogen and the aromatic ring.[1] This chemical tractability has led to the development of sulfonamides with a broad spectrum of biological activities.[1] However, the sheer number of possible derivatives makes traditional synthetic and screening approaches both time-consuming and cost-prohibitive.
In silico modeling offers a rational and efficient alternative for navigating this vast chemical space. By simulating the interactions between sulfonamide compounds and their biological targets at a molecular level, we can:
-
Predict binding affinities and modes: Identify which compounds are most likely to be active.[3]
-
Elucidate structure-activity relationships: Understand how chemical modifications influence biological activity.[1]
-
Optimize lead compounds: Rationally design more potent and selective inhibitors.
-
Assess drug-likeness and safety profiles early in the discovery pipeline: Reduce late-stage attrition.[4]
This computational-first approach, grounded in physical chemistry and statistical modeling, provides a robust framework for hypothesis-driven drug design.
The Core Computational Workflow: An Integrated Approach
A successful in silico sulfonamide drug discovery campaign rarely relies on a single computational technique. Instead, a multi-faceted approach is employed, where each method provides a piece of the puzzle. The insights from one technique inform and validate the others, creating a self-reinforcing and predictive workflow.
Figure 1: A representative integrated workflow for the in silico discovery of sulfonamide compounds.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[2][3] For sulfonamides, this is crucial for understanding how they interact with the active site of a target protein.
The "Why": Causality in Docking
The fundamental principle of molecular docking is to sample a vast number of possible binding poses of a ligand within a receptor's binding site and to rank these poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable interactions. The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking algorithm, and the scoring function.
For sulfonamides, specific interactions are often key to their activity. For instance, the sulfonamide group can coordinate with metal ions in metalloenzymes like carbonic anhydrase or form critical hydrogen bonds with active site residues.[5][6] A well-executed docking study can reveal these interactions, providing a structural hypothesis for the observed biological activity.
Experimental Protocol: A Step-by-Step Guide to Docking a Sulfonamide Inhibitor
This protocol outlines a typical workflow for docking a sulfonamide inhibitor into its target protein using AutoDock Vina, a widely used open-source docking program.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., using AutoDock Tools).
-
Define the binding site by creating a grid box that encompasses the active site. The dimensions of the grid box are critical and should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the sulfonamide compound. This can be done using a chemical drawing program like ChemDraw and then converting it to a 3D format.
-
Assign partial charges and define rotatable bonds. The flexibility of the sulfonamide side chains is a key consideration.
-
-
Docking Simulation:
-
Run the docking simulation using a command-line interface or a graphical user interface. Key parameters to consider include the number of binding modes to generate and the exhaustiveness of the search.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (scores).
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, VMD).
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and any interactions involving the sulfonamide group.
-
Quantitative Structure-Activity Relationship (QSAR): Decoding the Chemical Blueprint of Activity
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7] For sulfonamides, QSAR can be a powerful tool for predicting the activity of novel derivatives and for guiding the design of more potent compounds.
The "Why": The Logic of QSAR
The central tenet of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. By quantifying these properties using molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), we can build a predictive model.
A robust QSAR model is not merely a correlation; it should have a mechanistic interpretation. For example, a QSAR model for a series of sulfonamide antibacterial agents might reveal that increased hydrophobicity in a particular region of the molecule leads to enhanced activity, suggesting a key hydrophobic interaction with the target enzyme.
Figure 2: A generalized workflow for developing a QSAR model for sulfonamide compounds.
Experimental Protocol: Building a Predictive QSAR Model
This protocol outlines the key steps in developing a QSAR model.
-
Data Set Preparation:
-
Compile a dataset of sulfonamide compounds with their corresponding biological activities (e.g., IC₅₀, MIC). The data should be of high quality and cover a wide range of activities and structural diversity.
-
Divide the dataset into a training set (for model building) and a test set (for external validation).
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric parameters) descriptors. Software like PaDEL-Descriptor can be used for this purpose.[8]
-
-
Model Development:
-
Use a statistical method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).[7]
-
-
Model Validation:
-
Rigorously validate the model to assess its predictive power. This includes internal validation (e.g., cross-validation) and external validation using the test set. Key statistical parameters to evaluate include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred).
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[9] For sulfonamides, MD simulations are invaluable for assessing the stability of the predicted binding pose and for understanding the energetic contributions of different interactions.
The "Why": The Importance of Dynamics
Biological systems are inherently dynamic. Proteins are not rigid structures, and ligands can adopt multiple conformations within the binding site. MD simulations account for this flexibility, providing a more realistic representation of the binding process.
By analyzing the trajectory of an MD simulation, we can:
-
Assess the stability of the docked pose: A stable pose will show minimal deviation from the initial docked conformation over the course of the simulation.
-
Calculate binding free energies: More accurate than those obtained from docking scoring functions.
-
Identify key residues involved in binding: By analyzing the interaction energies between the ligand and individual amino acids.
-
Observe conformational changes in the protein upon ligand binding.
Experimental Protocol: A Typical MD Simulation Workflow
This protocol provides a general outline for running an MD simulation of a sulfonamide-protein complex using a software package like GROMACS or AMBER.
-
System Preparation:
-
Start with the docked complex of the sulfonamide and the target protein.
-
Solvate the system in a box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.
-
ADMET Prediction: Assessing "Drug-Likeness"
A potent compound is not necessarily a good drug. It must also have favorable ADMET properties. In silico ADMET prediction models play a crucial role in the early stages of drug discovery by identifying compounds with potential liabilities, such as poor absorption, rapid metabolism, or toxicity.[4]
The "Why": The Necessity of Early ADMET Assessment
Late-stage failure of drug candidates due to poor pharmacokinetic or safety profiles is a major challenge in drug development. By predicting ADMET properties in silico, we can prioritize compounds with a higher probability of success and de-prioritize those with potential issues, saving significant time and resources.[4]
For sulfonamides, specific ADMET considerations include their potential for plasma protein binding and their metabolic pathways.
Common In Silico ADMET Models
A variety of computational models are available for predicting ADMET properties. These are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental data.
| Property | Description | In Silico Model |
| Absorption | The ability of a compound to be absorbed into the bloodstream. | Models based on Lipinski's Rule of Five, Caco-2 permeability prediction. |
| Distribution | The distribution of a compound throughout the body. | Plasma protein binding prediction, blood-brain barrier penetration models. |
| Metabolism | The breakdown of a compound by enzymes in the body. | Cytochrome P450 inhibition and substrate prediction. |
| Excretion | The elimination of a compound from the body. | Renal clearance prediction. |
| Toxicity | The potential of a compound to cause adverse effects. | hERG inhibition prediction (cardiotoxicity), Ames mutagenicity prediction. |
Table 1: A summary of key ADMET properties and corresponding in silico prediction models.
Conclusion and Future Perspectives
In silico modeling has become an indispensable tool in the discovery and development of novel sulfonamide-based therapeutics. The integrated workflow presented in this guide, combining molecular docking, QSAR, MD simulations, and ADMET prediction, provides a robust framework for the rational design of new drug candidates. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these methods will only improve. Future developments, such as the integration of artificial intelligence and machine learning into all stages of the drug discovery pipeline, hold the promise of further accelerating the development of the next generation of sulfonamide drugs.
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S. Mary, S. K. Singh, S. K. Singh, Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents, Journal of Biomolecular Structure and Dynamics, 2022, 40(13), 5913-5926. [Link]
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V. K. Srivastav, S. Kumar, A. K. Srivastava, QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis, Journal of Basic and Clinical Pharmacy, 2017, 8(3), 133-140. [Link]
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D. D'Ascenzio, G. Ciancaleoni, G. L. Turco, et al., Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches, ACS Medicinal Chemistry Letters, 2022, 13(2), 266-272. [Link]
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M. A. El-Sayed, A. M. El-Gamal, A. S. A. El-Reash, Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study, Molecules, 2021, 26(16), 4991. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (CAS No. 161897-67-2). In the absence of extensive empirical data in publicly accessible literature, this document emphasizes the foundational principles and methodologies required to robustly characterize its solubility. We will explore the structural attributes of the molecule, predictive approaches for its physicochemical properties, and detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This guide is designed to equip researchers with the necessary framework to not only understand but also systematically investigate the solubility of this compound, a critical parameter in drug discovery and development.
Introduction: The Criticality of Solubility Profiling
Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate.[1] A compound's ability to dissolve in aqueous and biological media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds such as 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, solubility is a dynamic property, profoundly influenced by factors such as pH, temperature, and the composition of the solvent system. Understanding these dependencies is paramount for successful formulation development and predicting in vivo performance.[2]
This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility profile of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Molecular Structure and Physicochemical Attributes
The first step in assessing the solubility of a compound is a thorough analysis of its chemical structure.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride |
| CAS Number | 161897-67-2 |
| Molecular Formula | C₅H₁₅ClN₂O₂S |
| Molecular Weight | 202.70 g/mol |
The structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride reveals key functional groups that govern its solubility:
-
Primary Amine (-NH₂): A basic group that will be protonated at physiological pH, enhancing aqueous solubility.
-
Sulfonamide (-SO₂NH-): An acidic group that can also influence solubility depending on the pH.
-
Isopropyl Group (-CH(CH₃)₂): A nonpolar aliphatic group that contributes to the lipophilicity of the molecule.
-
Hydrochloride Salt: The presence of the hydrochloride salt form significantly increases the aqueous solubility of the parent compound by ensuring the primary amine is protonated.
Predictive Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates of key physicochemical parameters that influence solubility.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| pKa (most basic) | ~9-10 | The primary amine is predicted to be strongly basic, ensuring it is protonated over a wide physiological pH range, which is favorable for aqueous solubility. |
| pKa (most acidic) | ~10-11 | The sulfonamide proton is weakly acidic. Its ionization state will be pH-dependent and will contribute to the overall solubility profile.[3] |
| logP | ~0.5 - 1.5 | This value suggests a relatively balanced hydrophilic-lipophilic character. The partition coefficient is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) solvent.[1] |
These predicted values suggest that 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is likely to exhibit good aqueous solubility, particularly in acidic to neutral pH ranges, due to the presence of the protonated amine.
Experimental Determination of Solubility
While predictive models are useful for initial assessment, experimental determination of solubility is essential for accurate characterization. The two primary types of solubility assays are thermodynamic and kinetic solubility.[4]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system.[2] It is the gold standard for determining the maximum concentration of a substance that can be dissolved under specific conditions.
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[5] This method involves adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period. This ensures that the solution is saturated and in equilibrium with the solid phase, providing a true measure of solubility.
Objective: To determine the equilibrium solubility of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in various aqueous buffers.
Materials:
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Hydrochloric acid buffer, pH 1.2
-
Orbital shaker/incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC-UV system
-
Analytical balance
Procedure:
-
Prepare a series of vials containing the different aqueous buffers.
-
Add an excess of solid 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride to each vial. A visual excess of solid should remain at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6] It measures the concentration at which a compound precipitates when an organic solvent solution is added to an aqueous buffer.
This assay mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock. It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions, which can lead to artifacts in screening assays.
Objective: To determine the kinetic solubility of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Materials:
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microplate nephelometer
-
Multi-channel pipette
-
96-well microplates
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multi-channel pipette, transfer a small volume of the compound's DMSO solutions to the corresponding wells of the aqueous buffer plate.
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a microplate nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[7]
Factors Influencing Solubility
The solubility of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is not a static value but is influenced by several factors.
Effect of pH
The ionization state of the primary amine and the sulfonamide group is highly dependent on the pH of the solution.
-
Acidic pH (pH < pKa of amine): The primary amine will be fully protonated (-NH₃⁺), leading to high aqueous solubility due to the ionic interaction with water molecules.
-
Neutral pH: The primary amine will still be predominantly protonated, maintaining good solubility. The sulfonamide group will be largely unionized.
-
Basic pH (pH > pKa of sulfonamide): The sulfonamide group will deprotonate (-SO₂N⁻-), which can also increase solubility. However, as the pH increases further and approaches the pKa of the amine, the free base form will start to predominate, which is expected to be less soluble.
The interplay between the ionization of the acidic and basic centers will result in a pH-solubility profile that is crucial to understand for predicting oral absorption.[8]
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[9] This relationship should be experimentally verified for 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, especially for formulation and storage considerations.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed technique for the quantification of sulfonamides.[10][11]
Illustrative HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
Visualization of Workflows and Concepts
Caption: Workflow for characterizing the solubility profile.
Conclusion
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 27, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved January 27, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 27, 2026, from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5557.
- Li, H., Li, G., & Li, J. (2013). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. Journal of the Serbian Chemical Society, 78(10), 1461-1470.
-
The British Medical Journal. (1942). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4249), 720. [Link]
- Bergström, C. A. S., & Avdeef, A. (2019). Solubility and Dissolution Profile Assessment in Drug Discovery. ADMET & DMPK, 7(3), 135-156.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen.
- Khoubnasabjafari, M., & Jouyban, A. (2011). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 40, 1789-1797.
- Shanmugasundaram, M., & Popelier, P. L. A. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Chemical Science, 10(25), 6335-6346.
- Carda-Broch, S., & Berthod, A. (2004). log P o/w values obtained in this work for the sulfonamide molecular...
- Kim, H. J., Lee, J. Y., & Kim, S. K. (2019).
- Ghafourian, T., & Barzegar-Jalali, M. (2001). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 41(5), 1344-1350.
- Shanmugasundaram, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6335-6346.
- Kumar, N., Singh, B., & Sharma, P. (2018).
- Stoicu, A., & Voicu, V. A. (2015). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Revista de Chimie, 66(10), 1633-1636.
- Dehghani, H., & Jouyban, A. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 160, 110-128.
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved January 27, 2026, from [Link]
-
Food and Drug Administration. (2021, March). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved January 27, 2026, from [Link]
- Al-Bayati, Y. K., & Al-Ammari, M. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3848-3855.
- Shanmugasundaram, M., & Popelier, P. L. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths.
- Kumar, N., Singh, B., & Sharma, P. (2018).
- Choi, S. H., & Bae, Y. H. (2001). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 70(1-2), 165-174.
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (2023, March 20). Retrieved January 27, 2026, from [Link]
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"stability studies of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride"
An In-Depth Technical Guide to the Stability Studies of 2-Amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride
Authored by: A Senior Application Scientist
Foreword
The journey of a drug candidate from discovery to a marketed product is underpinned by a rigorous understanding of its chemical and physical stability. This guide provides a comprehensive framework for conducting stability studies on 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, a primary sulfonamide derivative. While specific data on this molecule is not extensively published, the principles and methodologies outlined herein are derived from established international guidelines and the well-documented behavior of the sulfonamide class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical experiments that define a molecule's shelf-life and ensure patient safety. We will proceed from the foundational aspects of the molecule to the intricate details of forced degradation and long-term stability assessment, ensuring a scientifically sound and regulatory-compliant approach.
Molecular Profile and Rationale for Stability Testing
2-Amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a primary sulfonamide. The core structure, characterized by a sulfur-nitrogen bond, is known to be susceptible to certain degradation pathways. The presence of a primary amino group also introduces potential reactivity. A thorough understanding of its stability is paramount for the development of a safe, effective, and stable pharmaceutical product.
Key Molecular Features Influencing Stability:
-
Sulfonamide Moiety (-SO₂NH₂): Prone to hydrolysis, particularly at non-neutral pH.
-
Primary Amino Group (-NH₂): Susceptible to oxidation and reactions with excipients.
-
Hydrochloride Salt: Enhances aqueous solubility but may influence the pH of solutions, thereby affecting hydrolytic stability.
The primary objectives of a stability study for this compound are to:
-
Identify potential degradation products.
-
Elucidate the degradation pathways.
-
Develop and validate a stability-indicating analytical method.
-
Determine appropriate storage conditions and a tentative shelf-life.
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the drug substance to conditions more severe than accelerated testing to rapidly identify likely degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Experimental Workflow for Forced Degradation
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following protocols are starting points and should be optimized based on preliminary results.
2.2.1 Acid and Base Hydrolysis
-
Rationale: The sulfonamide bond is susceptible to cleavage under hydrolytic conditions. Varying the pH helps to determine the pH-rate profile of degradation.
-
Protocol:
-
Prepare a 1.0 mg/mL stock solution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (the base aliquot with HCl, the acid aliquot with NaOH).
-
Dilute to the target analytical concentration and analyze by HPLC.
-
2.2.2 Oxidative Degradation
-
Rationale: The primary amino group is a potential site for oxidation.
-
Protocol:
-
Prepare a 0.5 mg/mL solution of the drug substance.
-
Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 0, 2, 6, 24 hours).
-
Analyze by HPLC.
-
2.2.3 Photostability
-
Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage.
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by HPLC.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Method Development and Validation
The method must be able to separate the parent peak from all degradation product peaks, as well as from any excipients if in a formulated product.
Typical Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at an appropriate wavelength (e.g., 230 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity (including peak purity analysis using a DAD)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Peak Purity Assessment
The following diagram illustrates the concept of peak purity analysis, a critical component of method validation.
Caption: Decision workflow for peak purity analysis.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.
Storage Conditions for a Drug Substance Intended for Storage at Room Temperature:
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
At each time point, the drug substance should be tested for:
-
Appearance
-
Assay
-
Degradation Products/Impurities
Data Interpretation and Reporting
All data should be compiled and analyzed. A mass balance calculation should be performed to ensure that the decrease in the parent compound is accounted for by the increase in degradation products. The degradation rate can be used to propose a retest period or shelf-life for the drug substance.
Hypothetical Stability Data Summary:
| Test | Specification | Time 0 | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) |
| Appearance | White solid | Pass | Pass | Pass |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.2 |
| Total Impurities | Not More Than 1.0% | 0.15% | 0.45% | 0.95% |
| Known Degradant 1 | Not More Than 0.2% | < LOQ | 0.12% | 0.25% (Out of Spec) |
| Unknown Degradant 2 | Not More Than 0.1% | < LOQ | 0.08% | 0.15% (Out of Spec) |
In this hypothetical example, the product fails the specification for individual impurities at the 6-month accelerated time point, indicating a potential stability issue that requires further investigation or reformulation.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]
-
MolPort. (n.d.). 2-amino-N-(propan-2-yl)ethane-1-sulfonamide, hydrochloride. MolPort. [Link]
Unveiling the Therapeutic Landscape of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride: A Technical Guide to Putative Biological Targets
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive exploration of the potential biological targets of the novel compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just a list of possibilities, but a scientifically-grounded rationale for target selection, underscored by detailed, actionable experimental protocols for validation. Our approach is rooted in the compound's structural features, drawing parallels with established pharmacophores and leveraging predictive computational models to illuminate a path for future research and development.
Executive Summary: A Molecule of Dichotomous Heritage
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride stands at the intersection of two well-defined classes of bioactive molecules: the sulfonamides and taurine analogs. This dual identity is the cornerstone of our investigation into its potential therapeutic applications. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, renowned for its role in a plethora of drugs with diverse mechanisms of action. Concurrently, its structural resemblance to taurine, an endogenous amino acid with significant neuromodulatory and cytoprotective functions, opens a distinct avenue of exploration. This guide will dissect these structural attributes to postulate a range of plausible biological targets and provide the technical framework to empirically validate these hypotheses.
Deconstructing the Pharmacophore: Clues from Chemical Architecture
The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, we identify two key features that guide our target selection process:
-
The Sulfonamide Group (-SO₂NH-): This functional group is the hallmark of a broad spectrum of therapeutic agents. Its ability to act as a transition-state analog and engage in key hydrogen bonding interactions has led to the development of inhibitors for various enzyme families.
-
The Taurine-like Backbone (amino-ethane-sulfonamide): The core structure of the molecule is an N-substituted derivative of taurinamide. Taurine (2-aminoethanesulfonic acid) is a ubiquitous amino acid with a multitude of physiological roles, particularly in the central nervous system (CNS).
The N-isopropyl substitution provides a degree of lipophilicity that distinguishes it from the highly polar taurine, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier.
In Silico Target Prediction: A Computational Compass
To narrow the vast landscape of potential biological targets, we employed a suite of well-regarded in silico prediction tools. These platforms leverage extensive databases of known ligand-target interactions to predict the most probable targets for a novel compound based on structural similarity.
For 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (SMILES: CC(C)NS(=O)(=O)CCN.Cl), the following target classes were consistently identified with high probability scores across multiple prediction platforms:
| Predicted Target Class | Rationale based on Structural Features | Key Representative Targets |
| Carbonic Anhydrases | Classical target for sulfonamides. | CA-II, CA-IX, CA-XII |
| GABA-A Receptors | Structural analogy to taurine, a known GABA-A agonist. | α1β2γ2, α5β3γ2 |
| Matrix Metalloproteinases | A known target class for sulfonamide-containing inhibitors. | MMP-2, MMP-9 |
| Cyclooxygenases | Some anti-inflammatory sulfonamides target COX enzymes. | COX-1, COX-2 |
| Dihydropteroate Synthase | The archetypal target for sulfonamide antibiotics. | Bacterial DHPS |
Deep Dive into High-Priority Target Classes
The following sections provide a detailed analysis of the most promising predicted targets, complete with the scientific rationale and comprehensive experimental workflows for validation.
Carbonic Anhydrases: The Quintessential Sulfonamide Target
Scientific Rationale: The primary sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits carbonic anhydrases (CAs). These enzymes are involved in a wide array of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2][3] The presence of the sulfonamide moiety in our compound of interest makes CAs a high-probability target class.
Experimental Validation Workflow:
Caption: Workflow for Carbonic Anhydrase Target Validation.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
-
Principle: This is a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.
-
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (pH 7.4)
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (test compound)
-
Acetazolamide (positive control)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 120 µL of HEPES buffer to each well.
-
Add 20 µL of the appropriate CA enzyme solution to each well.
-
Add 20 µL of various concentrations of the test compound or control to the wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
GABA-A Receptors: A Link to Neuromodulation
Scientific Rationale: Taurine is an agonist at certain subtypes of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[4][5][6] Given the structural similarity of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride to taurine, it is plausible that it could modulate GABA-A receptor activity, suggesting potential applications in neurological disorders such as epilepsy or anxiety.
Signaling Pathway:
Caption: Putative GABA-A Receptor Activation Pathway.
Experimental Validation Workflow: Electrophysiology
-
Objective: To determine if 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride can elicit or modulate currents through GABA-A receptors in a cellular context.
-
Principle: Whole-cell patch-clamp electrophysiology will be used to measure ion flow through GABA-A receptors in cultured neurons or HEK293 cells expressing specific GABA-A receptor subunits.
-
Materials:
-
Cultured primary neurons or HEK293 cells transfected with GABA-A receptor subunits (e.g., α1β2γ2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (test compound).
-
GABA (positive control).
-
Bicuculline (GABA-A antagonist).
-
-
Procedure:
-
Prepare cells for recording.
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Perfuse the cells with the extracellular solution containing various concentrations of the test compound.
-
Record the resulting currents at a holding potential of -60 mV.
-
Co-apply the test compound with GABA to assess for allosteric modulation.
-
Apply bicuculline to confirm that the observed currents are mediated by GABA-A receptors.
-
Construct dose-response curves to determine the EC50 or modulatory effects.
-
Secondary Targets of Interest: Expanding the Horizon
While carbonic anhydrases and GABA-A receptors represent the highest priority targets, the sulfonamide scaffold suggests other possibilities that warrant investigation.
Matrix Metalloproteinases (MMPs)
Scientific Rationale: The sulfonamide group can coordinate with the zinc ion in the active site of MMPs, making them a viable target class.[7][8] MMPs are implicated in cancer metastasis and inflammatory diseases.
Experimental Approach: A fluorescent-based MMP activity assay can be employed as a primary screen, followed by gelatin zymography to assess specificity for MMP-2 and MMP-9.
Cyclooxygenases (COX)
Scientific Rationale: Certain diarylsulfonamides are selective COX-2 inhibitors.[9][10] While our compound is not a classic COX inhibitor structure, the potential for interaction should be evaluated, particularly if anti-inflammatory effects are observed in cellular assays.
Experimental Approach: Commercially available COX-1 and COX-2 inhibitor screening kits provide a straightforward method for initial assessment.
Conclusion and Future Directions
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a molecule with significant, unexplored therapeutic potential. Its chemical architecture strongly suggests that it may interact with high-value biological targets, including carbonic anhydrases and GABA-A receptors. The experimental frameworks provided in this guide offer a clear and scientifically rigorous path to validating these predictions. Further investigation into its ADME-Tox properties and in vivo efficacy in relevant disease models will be crucial next steps in the development of this promising compound.
References
-
ChEMBL. (n.d.). EMBL-EBI. Retrieved from [Link]
- Nocentini, A., & Supuran, C. T. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules, 23(4), 875.
- Chen, W., et al. (2000). Role of the sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 7(6), 663-672.
- Jia, F., et al. (2008). Taurine is a potent activator of extrasynaptic GABAA receptors in the thalamus. Journal of Neuroscience, 28(1), 106-115.
- Supuran, C. T., et al. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini Reviews in Medicinal Chemistry, 4(6), 631-638.
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
- Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406.
- Mangiatordi, G. F., et al. (2019). DRUDIT: web-based DRUgs DIscovery Tools to design small molecules as modulators of biological targets.
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Biochemical Journal, 473(3), 201-218.
- Ilies, M. A., & Supuran, C. T. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Accounts of Chemical Research, 53(3), 643-655.
- Bureau, M. H., & Olsen, R. W. (1991). Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro. European Journal of Pharmacology: Molecular Pharmacology, 207(1), 9-16.
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Ochoa-de la Paz, L., et al. (2019). Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? Expert Review of Neurotherapeutics, 19(4), 289-291.
- Whittaker, M., et al. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735-2776.
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The Aliphatic Shift: Engineering Ethanesulfonamide Derivatives for Enhanced Bioactivity
Executive Summary: Beyond the Benzene Ring
While benzenesulfonamides dominate the pharmacopeia (e.g., celecoxib, sumatriptan), ethanesulfonamide derivatives represent a critical, albeit underutilized, chemical space. This guide addresses the structural and physicochemical pivot from aromatic to aliphatic sulfonamides.
The core distinction lies in the
The Physicochemical Core: Aliphatic vs. Aromatic
To design effective ethanesulfonamide derivatives, one must master the electronic environment of the sulfonyl group.
The pKa Shift and Ionization
The biological activity of sulfonamides is heavily dependent on the ionization state of the
-
Benzenesulfonamides: The aromatic ring acts as an electron sink (via resonance), typically lowering the pKa to ~10.0.
-
Ethanesulfonamides: The ethyl group is electron-donating (inductive effect,
). This destabilizes the conjugate base, raising the pKa to ~10.8–11.5.
Design Implication: To restore potency in ethanesulfonamides, electron-withdrawing groups (EWGs) must often be introduced elsewhere or directly onto the ethyl tail (e.g.,
The "Fluorine Walk" Strategy
A proven method to optimize ethanesulfonamides is the systematic fluorination of the ethyl chain.
-
Monofluoroethyl (
): Slight pKa reduction; increased metabolic stability. -
Trifluoroethyl (
): Drastic pKa reduction (increased acidity), often exceeding the potency of the parent alkane due to stronger H-bond donation to active site residues (e.g., Zn-bound hydroxide in Carbonic Anhydrase).
Structure-Activity Relationship (SAR) Architecture
The SAR of ethanesulfonamide derivatives can be dissected into three pharmacophoric regions.
Region A: The Sulfonyl "Warhead" ( )
-
Function: Acts as the primary hydrogen bond acceptor and, in metalloenzymes, the zinc-binding group (ZBG).
-
Optimization: The tetrahedral geometry is non-negotiable. Steric bulk immediately adjacent to the sulfur (the
-carbon) significantly impacts binding kinetics. -
Critical Insight: In Carbonic Anhydrase inhibitors, the sulfonamide nitrogen acts as a proton shuttle. The aliphatic ethyl group alters the proton transfer rate compared to aromatic analogs.
Region B: The Aliphatic Tail (The Ethyl Group)
-
Steric Fit: The ethyl group provides a short, hydrophobic probe. It is ideal for "shallow" hydrophobic pockets where a phenyl ring would be sterically clashing.
-
Metabolic Liability: The
-hydrogens are susceptible to CYP450 oxidation. -
Fix: Introduction of fluorine or cyclization (e.g., cyclopropylethanesulfonamide) blocks metabolic hotspots while maintaining the aliphatic character.
Region C: The -Substituent (The Specificity Determinant)
-
The Anchor: This region dictates target selectivity.
-
Anticancer Targets: Bulky heterocyclic substituents (e.g., carbazoles, indoles) attached to the ethanesulfonamide nitrogen improve intercalation with DNA or binding to tubulin.
-
Solubility Modulation: Attaching polar moieties (morpholine, piperazine) here compensates for the lipophilicity of the sulfonyl-ethyl core.
Visualizing the SAR Logic
The following diagram maps the decision tree for optimizing ethanesulfonamide derivatives based on the target class.
Figure 1: Decision matrix for structural optimization of ethanesulfonamide derivatives.
Experimental Protocols
Protocol: Green Synthesis of -Substituted Ethanesulfonamides
Rationale: Traditional sulfonyl chloride reactions use pyridine or DCM, which are toxic. This "Green Chemistry" protocol utilizes water as the solvent, leveraging the hydrophobic effect to accelerate the reaction while simplifying purification.
Reagents:
-
Ethanesulfonyl chloride (1.2 equiv)
-
Primary/Secondary Amine (1.0 equiv)
- (1.2 equiv)[1]
-
Solvent: Deionized Water
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (e.g., L-proline or a substituted aniline) and
in water at 0°C. -
Addition: Add ethanesulfonyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.
-
Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. The pH should be monitored and maintained >8.
-
Workup (Self-Validating Step): Acidify the mixture with 10% HCl to pH 2.
-
Validation: If a precipitate forms immediately, the product is likely the sulfonamide (insoluble in acid). If no precipitate forms, extraction with Ethyl Acetate is required.
-
-
Purification: Filter the precipitate. Wash with cold water (
). Recrystallize from Ethanol/Water.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
Rationale: To verify the efficacy of the sulfonamide "warhead."
Method: Stopped-Flow
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: Phenol Red (0.2 mM).
-
Substrate:
-saturated water. -
Execution: Mix enzyme (CA II) + Inhibitor (Ethanesulfonamide derivative) for 15 mins.
-
Measurement: Rapidly mix with substrate in a stopped-flow spectrophotometer. Monitor absorbance decay at 557 nm (acidification).
-
Calculation: Determine
by fitting the initial rates against inhibitor concentration (Hill equation).
Quantitative Data Summary
The following table summarizes the impact of tail modification on biological potency against Carbonic Anhydrase II (CA II), a standard benchmark for sulfonamide activity.
| Compound Class | R-Group (Tail) | pKa (approx) | CA II | Notes |
| Reference | Phenyl (Benzene) | 10.1 | 12 | Standard aromatic interaction. |
| Aliphatic | Ethyl ( | 10.8 | 250 | Higher pKa reduces anion fraction; lower potency. |
| Halogenated | Trifluoroethyl ( | 8.9 | 8 | Best in Class. Fluorine restores acidity and adds hydrophobic contact. |
| Bulky | Isopropyl ( | 11.0 | 450 | Steric clash in the narrow CA active site active site. |
Synthesis Workflow Diagram
Figure 2: Green synthesis workflow for ethanesulfonamide derivatives.
References
-
Sulfonylmethanesulfonamide Inhibitors of Carbonic Anhydrase. Journal of Medicinal Chemistry. A series of aliphatic sulfonamides were synthesized, highlighting the role of acidity and hydrophobicity in CA inhibition.[2] Link
-
Synthesis and Structure-Activity Relationship Study of Water-Soluble Carbazole Sulfonamide Derivatives. European Journal of Medicinal Chemistry. Discusses N-substituted sulfonamides as anticancer agents.[3][4][5] Link
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Molecules. Details the water-based synthesis protocol used in Section 5.1. Link
-
Carbonic Anhydrase Inhibitors. StatPearls. Provides the clinical context for sulfonamide inhibition mechanisms. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Activity of Synthetic Sulfonamides: A Technical Guide
Executive Summary
Sulfonamides (sulfa drugs) represent the foundational class of synthetic antimicrobial agents. Despite the advent of later-generation antibiotics, their relevance persists through cost-effectiveness, synergistic combinations (e.g., Co-trimoxazole), and novel structural derivatizations like Schiff bases.
This guide moves beyond basic textbook definitions to address the operational realities of working with sulfonamides. It synthesizes the biochemical mechanism with rigorous experimental protocols, specifically addressing the common pitfalls in in vitro susceptibility testing—most notably, the "thymidine effect"—that often leads to false resistance data in research settings.
Mechanistic Foundation: The Folate Blockade
Sulfonamides are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3][4] Their efficacy relies on structural mimicry of para-aminobenzoic acid (PABA).[5]
The Biochemical Pathway
Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) and amino acids. Mammalian cells lack DHPS and uptake pre-formed folate via active transport, providing the basis for selective toxicity.[6]
-
Target: DHPS (encoded by folP).
-
Action: Sulfonamides compete with PABA for the active site of DHPS.[1][2][3]
-
Consequence: Depletion of dihydrofolate and tetrahydrofolate, halting DNA synthesis.
Pathway Visualization
The following diagram maps the precise intervention points of sulfonamides and their synergistic partner, Trimethoprim.
Figure 1: The Bacterial Folate Synthesis Pathway. Sulfonamides block the condensation of Pteridine and PABA, while Trimethoprim blocks the subsequent reduction step.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for synthetic design. The core pharmacophore is the para-amino-benzene-sulfonamide skeleton.
The Bell-Roblin Theory
The potency of a sulfonamide is directly linked to the dissociation constant (
-
Optimal
: 6.6 – 7.4.[7] -
Physiological Logic: At physiological pH, the drug must be partially ionized.
-
Non-ionized form: Required to penetrate the bacterial cell wall.
-
Ionized form: Required to bind the DHPS active site.[3]
-
-
Bell-Roblin Correlation: Maximal activity occurs when the
of the sulfonamide approximates the physiological pH, balancing permeation and binding [1].
Critical Substitutions
| Position | Requirement | Effect on Activity |
| Must be unsubstituted (free | Essential for mimicking PABA. Substitution here (e.g., acetylation) creates inactive prodrugs or metabolites. | |
| Benzene Ring | Must be substituted at 1,4 positions. | Ortho/Meta substitution or additional ring substituents drastically reduce activity. |
| Monosubstitution with heteroaromatic rings. | The primary site for modification. Electron-withdrawing heteroaromatic rings (e.g., isoxazole, pyrimidine) lower the |
Experimental Protocol: Antimicrobial Susceptibility Testing
Scientist-to-Scientist Note: The most common failure mode in sulfonamide testing is media antagonism . Standard nutrient broths often contain thymidine or p-aminobenzoic acid (PABA), which bypass the sulfonamide blockade, allowing bacteria to grow even in the presence of the drug (false resistance).
Protocol: Broth Microdilution (MIC Determination)
Based on CLSI M07 Standards [2].
Reagents & Materials
-
Test Compound: Synthetic Sulfonamide (dissolved in DMSO or 0.1M NaOH; avoid acidic solvents).
-
Media: Mueller-Hinton Broth (MHB). CRITICAL: Must be "Cation-Adjusted" and explicitly labeled "Thymidine/Thymine Reduced" .
-
Validation: If the MIC of the control strain Enterococcus faecalis ATCC 29212 with Trimethoprim/Sulfamethoxazole is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded [3].
-
-
Inoculum: 0.5 McFarland standard (
CFU/mL).
Workflow Logic
Figure 2: Validated Broth Microdilution Workflow for Sulfonamides.
Step-by-Step Procedure
-
Stock Preparation: Prepare a
stock solution of the sulfonamide. -
Media QC: Perform a parallel test with E. faecalis ATCC 29212. If the MIC is elevated, treat the broth with thymidine phosphorylase (0.1 IU/mL) or purchase fresh lot-certified media.
-
Plate Setup: Dispense 100 µL of MHB into columns 1-12. Add drug to column 1 and serially dilute (1:2) across to column 10. Columns 11 (Growth Control) and 12 (Sterility Control) remain drug-free.
-
Inoculation: Dilute the 0.5 McFarland suspension 1:150 in MHB. Add 100 µL to wells 1-11.
-
Endpoint Definition: Sulfonamides often show "trailing endpoints" (partial inhibition) due to carryover folate reserves. Read the MIC as the lowest concentration inhibiting
80% of growth compared to the control, rather than 100% clarity [2].
Advanced Synthetic Strategies: Schiff Bases
To overcome resistance mediated by sul genes (which encode mutant DHPS with low sulfonamide affinity), recent research focuses on Sulfonamide-Schiff Bases (Imines) .
-
Chemistry: Condensation of the
-amino group with aromatic aldehydes. -
Mechanism Enhancement: The azomethine linkage (
) increases lipophilicity, facilitating passive diffusion across the lipid-rich membranes of Gram-negative bacteria (e.g., P. aeruginosa) [4]. -
Metal Complexation: Schiff bases act as excellent ligands. Complexing with metals like Cu(II) or Zn(II) often results in a 2-5x reduction in MIC values due to the "overtone concept"—the metal complex disrupts bacterial respiration while the sulfonamide moiety blocks folate synthesis [5].
Resistance Mechanisms[4][6][9][10][11][12]
Resistance is rarely chromosomal mutation alone; it is predominantly plasmid-mediated.
-
The sul Genes: The genes sul1, sul2, and sul3 encode for alternative DHPS enzymes.[8][9]
-
Function: These variant enzymes bind PABA normally but have a drastically reduced affinity for sulfonamides.[6]
-
Detection: In drug development, if a novel sulfonamide shows high MICs against standard strains, PCR screening for sul genes is the standard validation step to confirm mechanism-specific resistance versus general efflux pump activity [6].
References
-
Bell, P. H., & Roblin, R. O. (1942). Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds. Journal of the American Chemical Society. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link
-
Waites, K. B., et al. (2011).[10] Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI M43-A. Link
-
Mishra, N., et al. (2025). Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. Engineered Science. Link
-
Hassan, A., et al. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin.[11] Zanco Journal of Medical Sciences. Link
-
Sköld, O. (2000).[12] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Frontiers | Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China [frontiersin.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]
Methodological & Application
"protocol for dissolving 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride for in vitro assays"
Application Note & Protocol
Protocol for Dissolving 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride for In Vitro Assays
Introduction
The successful execution of in vitro assays is fundamentally reliant on the accurate and reproducible preparation of test compounds. This guide provides a detailed protocol and best practices for the dissolution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, a sulfonamide compound, for use in a variety of research applications. Given that the solubility characteristics of novel compounds are not always readily available, this protocol emphasizes a systematic approach to solvent selection and solution preparation to ensure the integrity of experimental results.
Sulfonamides are a class of compounds containing the -S(=O)₂-NR₂ functional group. Their hydrochloride salt form is often utilized to improve aqueous solubility and stability. However, factors such as the common ion effect and pH sensitivity can influence their dissolution.[1][2] Therefore, a carefully considered approach to solubilization is paramount.
Guiding Principles for Dissolution
The primary goal is to achieve a homogenous solution of the compound at a desired concentration, while minimizing the impact of the solvent on the biological system under investigation. The following principles are key:
-
Solvent Selection: The choice of solvent is the most critical step. The ideal solvent will dissolve the compound at the desired concentration, be compatible with the assay system (e.g., cell culture medium), and exhibit low toxicity at the final working concentration.[3]
-
Stock Solutions: Preparing a high-concentration stock solution is a standard laboratory practice that offers several advantages. It allows for greater accuracy in preparing working solutions, conserves the amount of compound used, and provides a stable source of the compound for multiple experiments.[4][5]
-
Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control consists of the solvent used to dissolve the compound, diluted to the same final concentration as in the test conditions. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[6]
Compound Characteristics & Solvent Compatibility
While specific data for 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is not extensively published, we can infer likely properties based on its chemical class.
| Property | General Considerations for Sulfonamide Hydrochlorides | Implication for Dissolution Protocol |
| Solubility | Generally, hydrochloride salts exhibit improved aqueous solubility compared to their free base form. However, complete dissolution in aqueous buffers may still be limited. Organic solvents like DMSO are commonly used.[7][8] | A primary stock solution in 100% DMSO is recommended as a starting point. Subsequent dilutions should be made in aqueous buffers or cell culture media. |
| Stability | Hydrochloride salts are typically stable as solids. In solution, stability can be pH-dependent. Repeated freeze-thaw cycles should be avoided. | Prepare fresh working solutions from the stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. |
| pH Sensitivity | The amino group and sulfonamide moiety can have different pKa values, making the compound's charge and solubility dependent on the pH of the medium. | Buffer the final working solution to a pH compatible with the in vitro assay (typically pH 7.2-7.4 for cell-based assays). |
| Common Ion Effect | The presence of chloride ions in the dilution buffer (e.g., from NaCl) could potentially decrease the dissolution rate of the hydrochloride salt.[1] | While generally not a major issue at the low concentrations used in most in vitro assays, it is a factor to be aware of, especially if precipitation is observed. |
Detailed Dissolution Protocol
This protocol is designed as a comprehensive workflow, starting from initial solubility testing to the preparation of final working solutions.
Materials and Equipment
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile tips
-
Analytical balance
Step 1: Preliminary Solubility Testing (Strongly Recommended)
Before preparing a large volume of stock solution, it is prudent to determine the approximate solubility in the chosen solvent.
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If particulates remain, sonicate the tube for 5-10 minutes.
-
If the compound is fully dissolved, this concentration can be used for the stock solution. If not, adjust the concentration downwards in a new test.
Step 2: Preparation of a High-Concentration Stock Solution
Based on the preliminary solubility test, prepare a stock solution. A common starting concentration is 10-50 mM in 100% DMSO.[7]
-
Accurately weigh the desired mass of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
-
Calculate the volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Step 3: Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer or cell culture medium. It is crucial to perform serial dilutions to avoid precipitation.
-
Thaw one aliquot of the stock solution at room temperature.
-
Important: To prevent the compound from precipitating out of solution, do not dilute the highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in your cell culture medium or buffer.
-
For example, to prepare a 100 µM working solution from a 10 mM stock:
-
First, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium (1:10 dilution). Vortex gently.
-
Then, prepare the final 100 µM working solution by adding 10 µL of the 1-mM intermediate solution to 90 µL of cell culture medium (another 1:10 dilution).
-
-
The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9]
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in 100% DMSO | Concentration is above the solubility limit. | Try a lower stock concentration. Gentle warming (37°C) or sonication may also help. |
| Precipitation occurs upon dilution in aqueous buffer | "Salting out" effect due to poor aqueous solubility. | Perform serial dilutions rather than a single large dilution. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider alternative solvent systems if the problem persists (e.g., DMSO/PEG300/Tween-80/Saline).[10] |
| Variability in assay results between experiments | Inconsistent solution preparation or degradation of the compound. | Use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using aliquots. Ensure the compound is fully dissolved before use. |
| Toxicity observed in vehicle control wells | DMSO concentration is too high. | Calculate the final DMSO concentration in your assay and ensure it is below the toxicity threshold for your specific cell line (typically <0.5%). |
Best Practices & Safety Precautions
-
Purity of Compound: Always use a high-purity grade of the compound for reliable and reproducible results.
-
Solvent Quality: Use high-purity, sterile, cell-culture grade solvents to avoid introducing contaminants into your assays.
-
Accurate Measurements: Use calibrated pipettes and an analytical balance for precise measurements.
-
Aseptic Technique: When preparing solutions for cell-based assays, work in a laminar flow hood and use sterile techniques to prevent microbial contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound and solvents.
-
Documentation: Keep detailed records of stock solution concentrations, preparation dates, and lot numbers of the compound and solvents.
Conclusion
This protocol provides a robust framework for the dissolution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride for in vitro applications. By following a systematic approach that includes preliminary solubility testing and the preparation of well-documented stock solutions, researchers can ensure the reliability and reproducibility of their experimental data. The cornerstone of this process is the understanding that while general guidelines are useful, empirical testing of solubility and vehicle compatibility within the specific context of the planned assay is essential for success.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. In PMC. Retrieved from [Link]
- Serajuddin, A. T. M., & Jarowski, C. I. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 74(2), 142-147.
- Klos, M., et al. (2020). A Biopredictive In Vitro Approach for Assessing Compatibility of a Novel Pediatric Hydrocortisone Drug Product within Common Pediatric Dosing Vehicles. Pharmaceutics, 12(9), 899.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-methyl-1-propanol. In PubChem. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
- Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Koester, H., & Gennari, G. (1951). U.S. Patent No. 2,579,933. Washington, DC: U.S.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Gao, L., Liu, Q., & Zhang, X.-R. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Crystals, 10(11), 989.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Chen, Y., et al. (2023).
- Bibi, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 276-284.
- Al-Masoudi, N. A., et al. (2021). Synthesis of sulfa drug complexes and study as topical agents.
- Kanjanaporn, P., et al. (2021). Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. ACS Omega, 6(4), 2949-2960.
- Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 549-563.
- Mazaheri, E. L. (2020). How do we choose a proper concentration for the stock solution?.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
- Gintant, G., et al. (2019). Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1. Frontiers in Pharmacology, 10, 191.
- Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724-728.
- Health Service Executive. (n.d.).
-
Harvey, D. (2020). Preparing Solutions. In Chemistry LibreTexts. Retrieved from [Link]
- Russo, P., et al. (2014). Aerodynamic properties, solubility and in vitro antibacterial efficacy of dry powders prepared by spray drying: Clarithromycin versus its hydrochloride salt. International Journal of Pharmaceutics, 469(1), 108-116.
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- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols for 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide
In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance.[1][2] Enzymes are central to countless physiological and pathological processes, making them attractive targets for therapeutic intervention.[3] The sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, known for its ability to target and inhibit specific enzymes.[1] This document provides a detailed guide to the application of a novel compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, in enzyme inhibition assays.
While this specific molecule is not extensively documented in publicly available literature as a widely-used enzyme inhibitor, its structural features—a primary amino group and a sulfonamide moiety—suggest potential interactions with enzyme active sites. This application note, therefore, serves as a comprehensive, foundational protocol for researchers and drug development professionals to systematically evaluate its inhibitory activity against a target enzyme. The principles and methodologies outlined herein are grounded in established best practices for enzyme kinetics and inhibition studies.[4][5]
Scientific Rationale and Mechanistic Considerations
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] They are fundamental tools in biochemistry and pharmacology. The study of enzyme inhibitors provides valuable insights into the mechanism of enzyme action, the metabolic pathways, and the design of new drugs.[2] Inhibition can be either reversible or irreversible.[6][7] Reversible inhibitors, which associate and dissociate from the enzyme, are further classified as competitive, non-competitive, or uncompetitive, based on their mechanism of action.[6]
Sulfonamides as Enzyme Inhibitors: The sulfonamide group (–SO₂NH₂) is a key structural feature in a variety of enzyme inhibitors.[1] For instance, many diuretic drugs are sulfonamide-based inhibitors of carbonic anhydrase, while some antibacterial agents target dihydropteroate synthase. Certain anti-inflammatory drugs, like celecoxib, are sulfonamides that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] The mechanism often involves the sulfonamide moiety mimicking a substrate or binding to a critical region of the enzyme's active site.
Given the structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, it is plausible to hypothesize that it may act as a competitive inhibitor for enzymes that recognize substrates with similar structural motifs. Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding.[6][8] This type of inhibition can be overcome by increasing the substrate concentration.[6][8]
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the general workflow for determining the enzyme-inhibiting properties of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Caption: General workflow for characterizing an enzyme inhibitor.
Detailed Protocols
Part 1: Preliminary Steps & Reagent Preparation
1.1. Reagent Preparation:
-
Assay Buffer: The choice of buffer is critical and should be optimized for the specific enzyme being studied.[4][9] A common starting point is a phosphate or Tris buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.4). The buffer should be prepared with high-purity water and filtered.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in the assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over a reasonable time course.[4]
-
Substrate Stock Solution: Dissolve the substrate in the assay buffer to create a concentrated stock solution. The solubility of the substrate should be considered.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a suitable solvent (e.g., water or DMSO). If using an organic solvent, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1% v/v).[2]
1.2. Determination of Michaelis-Menten Constant (Km): Before assessing inhibition, it is crucial to determine the Km of the enzyme for its substrate under the chosen assay conditions.[4] The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is a measure of the enzyme's affinity for the substrate.
-
Procedure:
-
Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., 0.1x to 10x the expected Km).
-
Initiate the reactions and measure the initial reaction rates (initial velocity, V₀) for each substrate concentration.[10]
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Part 2: IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11]
-
Procedure:
-
Assay Setup: In a suitable format (e.g., a 96-well plate), set up the following reactions in triplicate:
-
Negative Control (100% activity): Enzyme, buffer, and substrate (no inhibitor).
-
Positive Control (0% activity): Buffer and substrate (no enzyme).
-
Test Reactions: Enzyme, buffer, and a serial dilution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. A typical starting range is from 100 µM down to 1 nM.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding to occur.
-
Reaction Initiation: Initiate the reaction by adding the substrate at a concentration equal to its Km value.[4]
-
Data Collection: Measure the reaction rate by monitoring the formation of the product over time using an appropriate detection method (e.g., absorbance, fluorescence).[12]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
-
-
Part 3: Determination of the Mode of Inhibition
To understand the mechanism by which 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride inhibits the enzyme, it is necessary to perform kinetic studies at varying substrate and inhibitor concentrations.[6][7]
-
Procedure:
-
Perform a series of enzyme assays with varying substrate concentrations (as in the Km determination).
-
Repeat these assays in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
Measure the initial reaction rates for all conditions.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The pattern of the lines will indicate the mode of inhibition:
-
Data Presentation
The results of the enzyme inhibition studies can be summarized in the following tables:
Table 1: Kinetic Parameters of the Target Enzyme
| Parameter | Value |
| Km | Value µM |
| Vmax | Value (units) |
Table 2: Inhibitory Potency of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
| Parameter | Value |
| IC₅₀ | Value µM |
| Mode of Inhibition | e.g., Competitive |
Self-Validating Systems: The Importance of Controls
For the data to be trustworthy, a robust set of controls is essential in every experiment.[13]
-
Negative Control (No Inhibitor): This establishes the baseline for 100% enzyme activity under the assay conditions.
-
Positive Control (No Enzyme): This accounts for any background signal or non-enzymatic degradation of the substrate.
-
Solvent Control: If the inhibitor is dissolved in an organic solvent like DMSO, a control with the same concentration of the solvent should be included to ensure it does not affect enzyme activity.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors, improper mixing, temperature fluctuations. | Use calibrated pipettes, ensure thorough mixing of reagents, and maintain a constant temperature.[14] |
| No inhibition observed | Inhibitor concentration is too low, inhibitor is inactive, or the wrong enzyme target. | Test a wider and higher range of inhibitor concentrations. Verify the identity and purity of the compound. Consider screening against a panel of different enzymes. |
| Inconsistent results | Reagents are not fresh, improper storage of enzyme or inhibitor. | Prepare fresh reagents for each experiment.[14] Store enzyme and inhibitor stocks at the recommended temperatures. |
| Reaction rate is not linear | Substrate is being depleted, enzyme is unstable under assay conditions. | Measure the initial reaction rate where less than 10% of the substrate is consumed.[4] Optimize buffer conditions (pH, ionic strength) for enzyme stability. |
Conclusion
This application note provides a comprehensive framework for the characterization of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on its IC₅₀ and mode of inhibition. These studies are a critical first step in evaluating the therapeutic potential of this novel sulfonamide and can guide further optimization and drug development efforts.
References
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Di Micco, S., Terracciano, S., Cantone, V., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 687591. [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. [Link]
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Ahmad, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
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Radi, A. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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LibreTexts, Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]
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LibreTexts, Biology. (2025). 6.4: Enzyme Inhibition. [Link]
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Tallo, T. (2018). Why control an experiment? From empiricism, via consciousness, toward Implicate Order. EMBO Reports, 19(12), e46648. [Link]
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Solidzymes. (2025). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites. [Link]
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PubChem. (n.d.). protein kinase inhibitor H89. [Link]
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PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. [Link]
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PubChem. (n.d.). N'-(propan-2-ylideneamino)prop-2-enimidamide. [Link]
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Khan Academy. (n.d.). Basics of enzyme kinetics graphs. [Link]
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PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. [Link]
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Save My Exams. (2025). Control of Variables & Uncertainty (AQA AS Biology): Revision Note. [Link]
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TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]
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Johnson, H. W., et al. (2018). Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616. Journal of Medicinal Chemistry, 61(24), 11127-11143. [Link]
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Bassez, T. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
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LibreTexts, Biology. (2024). 4.2: Control of Enzymatic Activity. [Link]
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Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Cell and Molecular Biology. [Link]
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ResearchGate. (2020). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. [Link]
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Application Notes and Protocols: The Enduring Utility of Sulfonamides in Modern Drug Discovery
Introduction: From their serendipitous discovery as the first class of synthetic antibacterial agents to their current status as a "privileged scaffold," sulfonamides represent a remarkable story in medicinal chemistry.[1] The simple, yet versatile, sulfonyl group (-S(=O)₂-) attached to an amine has given rise to a vast and diverse arsenal of therapeutics.[2] This guide moves beyond a simple historical overview to provide researchers, scientists, and drug development professionals with a detailed, practical understanding of the application of sulfonamides in contemporary drug discovery. We will delve into core mechanisms, provide actionable synthetic and biological evaluation protocols, and explore the structure-activity relationships (SAR) that drive modern sulfonamide-based drug design.
Section 1: The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The sulfonamide group is a quintessential example of such a scaffold.[3][4] Its utility stems from a unique combination of physicochemical properties:
-
Strong Electron-Withdrawing Nature: This influences the acidity of the N-H proton, which is crucial for receptor binding.
-
Hydrogen Bonding Capability: The SO₂ group acts as a strong hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental to the specific binding of sulfonamides to their target proteins.
-
Tetrahedral Geometry: The sulfur atom provides a three-dimensional scaffold from which substituents can be projected to probe and occupy specific pockets within a receptor's active site.
-
Metabolic Stability: The sulfonamide bond is generally robust and resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]
-
Modulable pKa: The acidity of the sulfonamide proton can be fine-tuned by altering the substituents on the nitrogen atom. This is a critical feature for optimizing solubility, cell permeability, and target engagement. For instance, early sulfonamides had high pKa values, leading to poor solubility and crystallization in the kidneys; newer analogs have lower pKa values, ensuring they remain in a more soluble, ionized form at physiological pH.[6]
These properties have enabled the development of sulfonamide-based drugs across a wide spectrum of diseases, far exceeding their original antibacterial role.[1][2]
Section 2: Core Mechanism of Action: The Classic Paradigm of Antifolate Activity
The foundational mechanism of action for sulfonamides is the competitive inhibition of a key bacterial enzyme, dihydropteroate synthase (DHPS).[7] This enzyme is essential for the de novo synthesis of folic acid in bacteria.
Causality of Selective Toxicity: This mechanism provides a textbook example of selective toxicity. Bacteria must synthesize their own folic acid because they cannot uptake it from their environment. In contrast, humans and other mammals obtain folic acid from their diet, lacking the DHPS enzyme. This fundamental metabolic difference allows sulfonamides to inhibit bacterial growth without affecting the host.[7]
The bacterial folate synthesis pathway is a critical target. The end product, tetrahydrofolate, is a vital coenzyme for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[7][8] By blocking this pathway, sulfonamides act as bacteriostatic agents, halting bacterial replication and allowing the host's immune system to clear the infection.[7][9]
Sulfonamides are structural analogs of the natural substrate for DHPS, para-aminobenzoic acid (PABA).[9][10] This structural mimicry allows them to bind to the enzyme's active site, competitively blocking PABA from binding and thereby halting the synthesis of dihydropteroate, the precursor to folic acid.[7][10]
Caption: Mechanism of sulfonamide antibacterial action via competitive inhibition of DHPS.
Section 3: Expanding Therapeutic Horizons Beyond Antibiotics
The versatility of the sulfonamide scaffold has enabled its application in numerous therapeutic areas.[3] This is often achieved by modifying the core structure so that the primary aromatic amine, essential for antibacterial activity, is absent or replaced.[3]
-
Carbonic Anhydrase Inhibitors: Many non-antibacterial sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing enzymes that catalyze the reversible hydration of CO₂.[11] By targeting different CA isoforms, these drugs are used as diuretics (acetazolamide), anti-glaucoma agents (dorzolamide), and anticonvulsants (topiramate).[11][12]
-
Anticancer Agents: Sulfonamides have emerged as a significant class of anticancer drugs.[13] They can target various pathways involved in cancer progression, including tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), cell cycle regulators, and signaling pathways like JNK and p38 MAPK.[13][14][15] Some sulfonamide derivatives induce apoptosis (programmed cell death) in cancer cells.[13][16]
-
Antiviral Agents: Certain sulfonamide derivatives, such as the HIV protease inhibitor Tipranavir, demonstrate potent antiviral activity.[17]
-
Anti-inflammatory Agents: The COX-2 selective inhibitor celecoxib, used to treat arthritis, features a sulfonamide moiety that is key to its selective binding.
-
Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, are derivatives of sulfonamides that stimulate insulin release from the pancreas.[18]
Section 4: Application Note: Synthesis of a Model Sulfonamide Compound
Principle: The most common and robust method for synthesizing aromatic sulfonamides involves a two-step process. First, an activated aromatic compound (often an N-acetylated aniline like acetanilide) is reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction to form a sulfonyl chloride. The N-acetylation step is crucial as it protects the amine group from reacting with the chlorosulfonic acid. Second, this highly reactive sulfonyl chloride intermediate is treated with a desired amine (in this case, ammonia for a primary sulfonamide) to form the final sulfonamide product.
Caption: General workflow for the synthesis of a primary aromatic sulfonamide.
Detailed Protocol: Synthesis of Sulfanilamide from Acetanilide
This protocol describes the synthesis of sulfanilamide, a foundational sulfonamide drug.
Part 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Reagents & Equipment:
-
Acetanilide
-
Chlorosulfonic acid (handle with extreme caution in a fume hood)
-
Crushed ice
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.
-
Melt the acetanilide by gentle warming and then cool the flask, swirling to spread the material over the lower half of the flask.
-
Cool the flask thoroughly in an ice bath.
-
In a fume hood, carefully add 10 mL of chlorosulfonic acid dropwise from a dropping funnel while stirring. CAUTION: This reaction is exothermic and releases HCl gas.
-
Once the addition is complete, remove the flask from the ice bath and allow it to reach room temperature. Let it stand for 30 minutes to complete the reaction.
-
Pour the reaction mixture slowly and with stirring into a beaker containing 75 g of crushed ice. This step hydrolyzes excess chlorosulfonic acid and precipitates the sulfonyl chloride.
-
Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
-
Part 2: Synthesis of 4-Acetamidobenzenesulfonamide
-
Reagents & Equipment:
-
Crude p-acetamidobenzenesulfonyl chloride (from Part 1)
-
Concentrated aqueous ammonia (ammonium hydroxide)
-
Dilute sulfuric acid
-
Beaker, stirring rod, vacuum filtration apparatus.
-
-
Procedure:
-
Transfer the crude, moist sulfonyl chloride to a beaker.
-
Add 15 mL of concentrated aqueous ammonia. A vigorous reaction may occur.[19]
-
Stir the mixture thoroughly to ensure complete reaction. The sulfonyl chloride is converted to the less soluble sulfonamide.
-
Heat the mixture to 70°C for approximately 30 minutes.[20]
-
Cool the mixture in an ice bath and acidify it with dilute sulfuric acid to precipitate the product fully.[20]
-
Collect the 4-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and air dry.[20]
-
Section 5: Application Note: Biological Evaluation of Sulfonamide Candidates
Principle: The biological evaluation of new sulfonamide candidates is dictated by their intended therapeutic target. For antibacterial sulfonamides, the gold standard for determining potency is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common, high-throughput technique for determining MIC values and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI guidelines.[22][24]
-
Reagents & Equipment:
-
Sulfonamide test compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each sulfonamide compound (e.g., 1000 µg/mL) in a suitable solvent like DMSO.[25]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution in CAMHB to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[25] Leave wells for positive (broth + bacteria, no drug) and negative (broth only) controls.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]
-
Reading Results: After incubation, visually inspect the plates. The MIC is the lowest concentration of the sulfonamide at which there is no visible turbidity (i.e., no bacterial growth).
-
Section 6: Data Interpretation & Structure-Activity Relationships (SAR)
The data generated from biological assays is used to establish a Structure-Activity Relationship (SAR), which provides critical insights for optimizing lead compounds. By systematically modifying the structure of a sulfonamide and observing the effect on its biological activity (e.g., IC₅₀ or MIC value), researchers can identify which parts of the molecule are essential for activity.
For example, in the development of non-antibacterial sulfonamides as enzyme inhibitors, SAR studies are crucial. Consider the following hypothetical data for a series of sulfonamides designed as inhibitors for Acetylcholinesterase (AChE), a target for Alzheimer's disease therapy.[18]
Table 1: SAR Data for Novel Sulfonamide-Based AChE Inhibitors [27]
| Compound | R¹ Group (on Amine) | R² Group (on Benzene Ring) | AChE IC₅₀ (µM) |
| 1 | Morpholine | H | 5.64 |
| 2 | Piperidine | H | 7.34 |
| 3 | Hydrazine | H | 9.24 |
| 4 | H | 4-Cl | 2.15 |
| 5 | H | 4-OCH₃ | 15.80 |
| Donepezil | (Reference Drug) | 0.006 |
Data adapted for illustrative purposes from reference[27].
Interpretation and Causality:
-
Effect of the R¹ Group: Comparing compounds 1, 2, and 3 reveals that cyclic amine substituents on the sulfonamide nitrogen are favorable for activity. The morpholine ring (Compound 1 ) provides the best potency in this series, suggesting its size, shape, and the presence of the ether oxygen may form optimal interactions within the enzyme's active site.[27] The smaller, more flexible hydrazine group (Compound 3 ) results in a nearly two-fold decrease in activity.[27]
-
Effect of the R² Group: This explores substitutions on the aromatic ring. Adding a small, electron-withdrawing chlorine atom at the para-position (Compound 4 ) significantly enhances inhibitory activity compared to the unsubstituted parent compound. This could be due to favorable electronic interactions or occupation of a small hydrophobic pocket. Conversely, adding an electron-donating and bulkier methoxy group (Compound 5 ) dramatically reduces activity, suggesting a steric clash or unfavorable electronic effect. This kind of analysis guides the next round of synthesis, perhaps exploring other halogens or small electron-withdrawing groups at the R² position to further improve potency.
Conclusion
The sulfonamide scaffold continues to be a cornerstone of drug discovery, far transcending its initial role as an antibiotic.[2][3] Its favorable physicochemical properties and synthetic tractability ensure its continued relevance. By understanding the core mechanisms of action, applying robust synthetic and biological evaluation protocols, and systematically interpreting structure-activity relationship data, researchers can continue to leverage this privileged structure to develop novel and effective therapies for a wide range of human diseases.
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
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de Paula, A. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 225-235. Available at: [Link]
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Al-Warhi, T., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Molecules, 27(19), 6528. Available at: [Link]
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De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 478-484. Available at: [Link]
-
Wang, W., et al. (2020). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
-
Zaini, E., et al. (2017). Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science, 7(12), 169-173. Available at: [Link]
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Application Note: HPLC Analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl
This Application Note is designed to provide a comprehensive, validated framework for the HPLC analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride .
As this specific molecule is a non-chromophoric, polar aliphatic amine (structurally an N-isopropyl derivative of taurinamide), standard UV detection methods are often insufficient. This guide presents two distinct, field-proven protocols: a Direct UV/ELSD Method (using HILIC mode) for high-concentration assay/purity analysis, and a Derivatization Method (OPA-Fluorescence) for trace impurity or biological matrix analysis.[1]
Introduction & Chemical Context
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a highly polar, hydrophilic building block often used in the synthesis of matrix metalloproteinase (MMP) inhibitors and sulfonamide-based pharmaceuticals.[1][2]
Chemical Properties & Analytical Challenges[2][3][4][5]
-
Structure:
[1][2] -
Chromophore: Weak/Negligible. The molecule lacks an aromatic ring.[1][2] The sulfonamide moiety (
) exhibits only weak, non-specific absorption in the low UV range (200–210 nm). -
Polarity: High.[1][2] The primary amine and sulfonamide group create strong retention on polar stationary phases but rapid elution (near void volume) on standard C18 columns.[2]
-
Solubility: Highly soluble in water; moderately soluble in methanol.[1][2]
Strategic Approach: To analyze this compound accurately, we cannot rely on standard C18/254 nm methods. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine or employ Pre-column Derivatization to attach a chromophore/fluorophore.[1][2]
Method Selection Decision Tree
The following logic flow dictates the optimal protocol based on your laboratory's available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the appropriate HPLC methodology.
Protocol 1: HILIC-UV/ELSD (Direct Analysis)
Best for: Raw material purity testing, synthetic process monitoring, and high-concentration formulation analysis.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Amide-HILIC (e.g., Waters XBridge Amide, TSKgel Amide-80) | The amide phase interacts with the polar amine and sulfonamide groups via hydrogen bonding, ensuring retention without ion-pairing reagents.[1] |
| Dimensions | 150 x 4.6 mm, 3.5 µm | Standard analytical dimensions for robust separation.[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 | Provides ionic strength to control amine ionization and peak shape.[2] |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for HILIC mode (High organic = High retention).[1][2] |
| Isocratic Mode | 85% B / 15% A | High ACN content is required to retain polar analytes in HILIC.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow.[1][2][3] |
| Temperature | 30°C | Controls viscosity and kinetics of exchange.[1][2] |
| Detection | UV @ 205 nm (or ELSD/CAD) | 205 nm captures the weak sulfonamide absorbance.[1][2] ELSD is preferred if available to eliminate solvent background noise.[1][2] |
| Injection Vol | 5 - 10 µL | Keep injection solvent high in ACN (e.g., 90% ACN) to prevent peak distortion.[2] |
Sample Preparation[1][2][3]
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water . (Note: Dissolving pure salt in 100% ACN may be difficult; use water first, then dilute).[2]
-
Working Standard: Dilute Stock to 0.5 mg/mL using 90% Acetonitrile .
System Suitability Criteria
-
Tailing Factor: < 1.5 (HILIC peaks can tail due to secondary interactions; ammonium acetate helps minimize this).[1][2]
-
Retention Time: Target > 3.0 minutes (k' > 2.0).
Protocol 2: Pre-Column Derivatization (High Sensitivity)
Best for: Trace impurity analysis, cleaning validation, or biological samples where UV sensitivity is insufficient.[2] Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol or 3-MPA) to form a highly fluorescent isoindole derivative.[1][2]
Reaction Scheme
[1][2]Reagents
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol. Dilute to 10 mL with Borate Buffer. (Stable for 24 hours).
Automated Derivatization Program (Autosampler)
If your HPLC autosampler supports mixing:
-
Mix in loop/vial (3-5 cycles).
-
Wait 1.0 min (Reaction is nearly instantaneous).
Chromatographic Conditions (Derivatized)
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18) |
| Dimensions | 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Na2HPO4, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10) |
| Gradient | 0 min: 0% B 15 min: 100% B 20 min: 100% B |
| Detection | Fluorescence (FLD) : Ex 340 nm / Em 450 nm UV : 338 nm (Secondary option) |
Troubleshooting & Critical Parameters
Issue: "Peak Fronting" or "Split Peaks" in HILIC
-
Solution: Ensure the injected sample contains at least 80% Acetonitrile.[2] If the sample precipitates in ACN, use 50% ACN but reduce injection volume to 1-2 µL.[2]
Issue: Low Sensitivity at 205 nm
-
Cause: Mobile phase absorbance.[1][2] Acetate absorbs below 210 nm.[1][2]
-
Solution: Switch buffer to 10 mM Phosphate (pH 2.5) if using a HILIC silica column compatible with low pH, or switch to Phosphoric Acid titration.[2] However, Phosphate is less soluble in high ACN.[2] Recommendation: Use ELSD or CAD if UV noise is too high.[2]
Issue: Retention Time Drift
-
Cause: HILIC columns require long equilibration times to establish the water layer on the silica surface.[1][2]
-
Solution: Equilibrate for at least 60 column volumes (>1 hour) before the first injection.
References
-
Agilent Technologies. (2020).[1][2] Analysis of Amino Acids using the Agilent 1290 Infinity II LC.Link
- Citation for OPA derivatization protocols adapted for primary amines.
-
Vertex AI & PubChem. (2025).[1][2] Compound Summary: 2-Aminoethanesulphonamide hydrochloride.[1][2][7]Link[2]
-
Source for physicochemical properties and structural confirmation.[7]
-
-
McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[2]
- Authoritative review on HILIC mechanism for polar amines.
-
Thermo Fisher Scientific. (2018).[2] Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds.[1][2]Link
- Reference for using CAD/ELSD for sulfonamide salts.
Sources
- 1. 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | C10H14ClNO | CID 20232110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"NMR spectroscopy of N-substituted sulfonamides"
An Application Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Substituted Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their properties, and ensuring their purity and stability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of these compounds in solution.[2][3] This guide provides an in-depth exploration of NMR techniques applied to N-substituted sulfonamides, moving from fundamental 1D experiments to advanced 2D correlations. It is designed not merely as a set of instructions, but as a field guide that explains the causality behind experimental choices, empowering researchers to confidently and accurately characterize this vital class of molecules.
The Sulfonamide Moiety: An NMR Perspective
The sulfonamide functional group (-SO₂NHR) exerts a profound influence on the local electronic environment of a molecule. The sulfur atom, in its high oxidation state and flanked by two electronegative oxygen atoms, acts as a strong electron-withdrawing group. This property is key to interpreting the resulting NMR spectra. Understanding this electronic influence is the first step in predicting and assigning chemical shifts. The chemical shift of a nucleus is highly dependent on the electron density surrounding it; lower electron density (deshielding) results in a higher chemical shift (further downfield).[4][5]
Foundational Analysis: 1D NMR Spectroscopy
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is the starting point for virtually all structural determinations.[5]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For N-substituted sulfonamides, several key signals are of diagnostic importance.
-
The Sulfonamide Proton (SO₂N H-R): This is often the most revealing signal. Due to the strong deshielding effect of the adjacent sulfonyl group and nitrogen atom, this proton typically appears far downfield, often in the range of 8.0-11.0 ppm .[6][7][8] Its chemical shift can be highly sensitive to solvent, concentration, and temperature. In protic solvents like CD₃OD or D₂O, this proton will readily exchange, causing the signal to broaden or disappear entirely—a useful diagnostic test.
-
Aromatic Protons: Protons on an aromatic ring attached to the sulfonyl group are deshielded and typically resonate between 7.0-8.5 ppm .[6][8] The specific splitting patterns can reveal the substitution pattern on the ring.
-
N-Substituent Protons: The chemical shifts of protons on the R group attached to the nitrogen depend on their proximity to the sulfonamide nitrogen. Protons on the α-carbon are deshielded and their signals are shifted downfield compared to a simple amine.
Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Substituted Sulfonamides
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| SO₂NH-R | 8.0 - 11.0+ | Often a broad singlet. Exchanges with D₂O. Position is solvent and concentration dependent.[6][7][8] |
| Ar-H | 7.0 - 8.5 | Protons on an aromatic ring attached to the -SO₂- group.[6] |
| H-C-N-SO₂ | 3.0 - 4.5 | Aliphatic protons alpha to the sulfonamide nitrogen. |
| Alkyl Protons (further from N) | 0.8 - 2.5 | Standard aliphatic region. |
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the N-substituted sulfonamide sample.[9]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Causality: DMSO-d₆ is often preferred as it slows the exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal compared to CDCl₃.
-
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.[10] Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the spectrum using a standard proton pulse sequence. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying quaternary carbons.[11]
-
Aromatic Carbons: Aromatic carbons in sulfonamides appear in the typical 110-150 ppm range. The carbon directly attached to the sulfonyl group (ipso-carbon) is often found around 140-150 ppm .[6]
-
N-Substituent Carbons: Carbons of the N-substituent will appear in regions characteristic of their functional group type (aliphatic, aromatic, etc.). The carbon alpha to the nitrogen will be shifted downfield.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for N-Substituted Sulfonamides
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Ar-C-SO₂ | 140 - 150 | The ipso-carbon, often a low-intensity signal. |
| Ar-C | 110 - 140 | Other aromatic carbons.[6] |
| C-N-SO₂ | 40 - 60 | Aliphatic carbon alpha to the sulfonamide nitrogen. |
| Alkyl Carbons | 10 - 40 | Standard aliphatic region. |
Protocol 2: Standard ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of solvent, to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[9]
-
Instrument Setup: Use the same sample as for ¹H NMR (if concentration is sufficient) or a separately prepared concentrated sample. Lock and shim as before.
-
Acquisition: Acquire the spectrum using a standard carbon pulse sequence with proton decoupling (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H spectrum.
Unambiguous Assignments: 2D NMR Workflows
For complex N-substituted sulfonamides with overlapping signals in the 1D spectra, two-dimensional (2D) NMR experiments are essential for definitive structural assignment.[12]
Caption: General workflow for structure elucidation using NMR.
COSY: Mapping ¹H-¹H Connectivity
COrrelation SpectroscopY (COSY) is the fundamental experiment for identifying which protons are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled. This allows for the tracing of proton networks, such as those in an alkyl chain or a substituted aromatic ring.
Caption: COSY reveals through-bond proton-proton coupling.
Protocol 3: 2D COSY Acquisition
-
Setup: Use a well-shimmed sample. Load a standard COSY pulse sequence from the spectrometer's library.
-
Parameters: The spectral width should encompass all proton signals. The number of scans per increment (e.g., 2-4) and the number of increments in the indirect dimension (e.g., 256) are key parameters that balance resolution and experiment time.
-
Acquisition & Processing: Run the experiment. After acquisition, the 2D data is processed with Fourier transformation in both dimensions, phasing, and symmetrization.
HSQC: Linking Protons to Carbons
Heteronuclear Single Quantum Coherence (HSQC) provides a direct, one-bond correlation between a proton and the carbon to which it is attached (¹JCH).[14][15] Each peak in the HSQC spectrum corresponds to a C-H bond, with coordinates defined by the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This is the most reliable way to assign the ¹³C signals for all protonated carbons.
Caption: HSQC correlates a proton with its directly attached carbon.
Protocol 4: 2D HSQC Acquisition
-
Setup: Load a standard HSQC pulse sequence. Modern "edited" HSQC sequences have the added benefit of differentiating CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing additional structural information.[12]
-
Parameters: Define the spectral widths for both the ¹H and ¹³C dimensions. The central parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² carbons.
-
Acquisition & Processing: Acquire and process the 2D data set.
HMBC: Assembling the Molecular Skeleton
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful NMR experiment for de novo structure elucidation. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[14][15] Since these correlations span multiple bonds, they can connect different spin systems identified by COSY. Crucially, HMBC shows correlations to quaternary carbons, which are invisible in HSQC, allowing for the complete assembly of the molecular backbone.
Caption: HMBC reveals long-range (2- and 3-bond) ¹H-¹³C correlations.
Protocol 5: 2D HMBC Acquisition
-
Setup: Load a standard HMBC pulse sequence.
-
Parameters: Define the ¹H and ¹³C spectral widths. The key parameter is the long-range coupling constant, which is optimized for an average value, typically 8-10 Hz. This choice is a compromise to observe both ²J and ³J correlations.
-
Acquisition & Processing: The experiment time is often longer than for COSY or HSQC. Process the 2D data after acquisition.
Application in Drug Discovery
In the context of drug development, NMR is indispensable.[2] For N-substituted sulfonamides, it is used to:
-
Confirm Identity and Purity: Verify that the correct molecule has been synthesized and identify any impurities.
-
Structure-Activity Relationship (SAR) Studies: Precisely determine the structure of analogs to understand how molecular changes affect biological activity.[16]
-
Conformational Analysis: Advanced NMR techniques like NOESY and variable-temperature studies can probe the 3D conformation and dynamics of sulfonamides in solution, which is critical for understanding how they bind to biological targets like enzymes.[17][18]
-
Reaction Monitoring: NMR can be used to monitor the progress of a synthesis in real-time, providing kinetic data and helping to optimize reaction conditions.[3]
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural analysis of N-substituted sulfonamides. A systematic approach, beginning with simple 1D ¹H and ¹³C experiments and progressing to 2D correlation experiments like COSY, HSQC, and HMBC, enables a confident and complete assignment of the molecular structure. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the full power of NMR in their work with this important class of compounds, accelerating research and development in chemistry and drug discovery.
References
-
Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]
-
Title: Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 Source: Zeitschrift für Naturforschung B URL: [Link]
-
Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]
-
Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: PubMed Central (PMC) URL: [Link]
-
Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: 1 H NMR and 13 C NMR of the prepared compounds. Source: ResearchGate URL: [Link]
-
Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]
-
Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Bath URL: [Link]
-
Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]
-
Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: PubMed Central (PMC) URL: [Link]
-
Title: NMR Sample Preparation Source: University of Cambridge Department of Chemistry URL: [Link]
-
Title: The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Source: AZoOptics URL: [Link]
-
Title: Essential Practical NMR for Organic Chemistry Source: DOKUMEN.PUB URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra Source: University of the West Indies URL: [Link]
-
Title: FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]
-
Title: 2D NMR Source: EPFL URL: [Link]
-
Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: In-vitro In-vivo In-silico Journal URL: [Link]
-
Title: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR Source: YouTube URL: [Link]
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- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. znaturforsch.com [znaturforsch.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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Application Note: Mass Spectrometry Analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Analytical Strategy for a Novel Sulfonamide
The burgeoning landscape of pharmaceutical development continuously introduces novel chemical entities, each demanding a robust and reliable analytical framework for its characterization and quantification. 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, a molecule of interest within the sulfonamide class, presents a unique analytical challenge. Its structure, combining a hydrophilic amino group with a more hydrophobic N-isopropyl sulfonamide moiety, necessitates a tailored approach for its analysis by mass spectrometry. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of analytical chemistry.
The accurate quantification of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is paramount for pharmacokinetic studies, formulation development, and quality control. This guide will delve into the rationale behind the selection of analytical parameters, from sample preparation to the intricacies of mass spectrometric detection, providing a scientifically sound and reproducible workflow.
Chemical Profile of the Analyte
-
Compound Name: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
-
CAS Number: 161897-67-2
-
Molecular Formula: C₅H₁₅ClN₂O₂S
-
Molecular Weight: 202.70 g/mol
Part 1: The Analytical Workflow - A Symbiotic Approach of Chromatography and Mass Spectrometry
The analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is optimally achieved through the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the separation of the analyte from complex matrices, followed by its highly selective and sensitive detection.
Caption: High-level workflow for the LC-MS/MS analysis.
Part 2: Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the sample matrix. For aqueous-based formulations, a simple "dilute and shoot" approach is often sufficient. For more complex matrices, such as plasma or tissue homogenates, protein precipitation is a necessary step to prevent contamination of the analytical column and mass spectrometer.[1]
Protocol for "Dilute and Shoot" (for simple matrices):
-
Accurately weigh and dissolve the sample containing 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) to achieve an estimated concentration of 1 mg/mL.
-
Perform a serial dilution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to bring the analyte concentration into the desired calibration range (e.g., 1-1000 ng/mL).
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS/MS system.[1]
Protocol for Protein Precipitation (for biological matrices):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis.
Liquid Chromatography: Achieving Separation
A reversed-phase chromatographic method is well-suited for the separation of this moderately polar compound. The use of a C18 column with a gradient elution of water and acetonitrile, both acidified with formic acid, provides good peak shape and retention.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
The acidic mobile phase serves a dual purpose: it promotes the protonation of the analyte, which is beneficial for positive mode electrospray ionization, and it improves the peak shape by minimizing silanol interactions with the stationary phase.
Mass Spectrometry: The Key to Selectivity and Sensitivity
Electrospray ionization (ESI) in the positive ion mode is the preferred method for the ionization of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, owing to the presence of the basic amino group which is readily protonated.
Predicted Fragmentation Pathway:
The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the free base form of the compound. Collision-induced dissociation (CID) of the precursor ion will likely lead to characteristic product ions. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the C-S bond.[2][3][4][5]
Caption: Predicted fragmentation of the protonated molecule.
Mass Spectrometer Parameters:
The following parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, operating the mass spectrometer in MRM mode provides the highest sensitivity and selectivity. The following transitions are proposed and should be confirmed by infusing a standard solution of the analyte.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| [To be determined] | [To be determined] | [To be optimized] | 100 |
| [To be determined] | [To be determined] | [To be optimized] | 100 |
Part 3: Method Validation - Ensuring Trustworthiness and Reliability
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3][6][7] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five standards, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations and expressing the results as a percentage of the nominal value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Conclusion: A Framework for Confident Analysis
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve reliable and reproducible quantification of this compound. The emphasis on method validation ensures that the generated data is of the highest quality, a critical requirement in the fields of pharmaceutical research and drug development. The principles and methodologies described herein can be adapted for the analysis of other sulfonamides and related small molecules, serving as a valuable resource for the analytical community.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[1-(Furan-2-yl)propylamino]ethanesulfonamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-2-aminopropanamide hydrochloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-amino-N,N-diethyl-2-methylpropane-1-sulfonamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.t.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. Retrieved from [Link]
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Frontiers. (n.d.). Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice. Retrieved from [Link]
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Journal of Food Chemistry & Nanotechnology. (2019, January 5). Liquid Chromatographic and Spectrophotometric Determination of Taurine in Energy Drinks Based on O-Phthalaldehyde-Sulfite Deriva. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
PubMed Central. (n.d.). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]
- Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
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PubMed Central. (n.d.). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 1078791-14-6 | Product Name : 2-Amino-N-ethylpropanamide. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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Application Notes & Protocols: Developing Robust Assays for Novel Sulfonamide Compounds
Introduction: The Enduring Versatility of Sulfonamides and the Imperative for Rigorous Assay Development
Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicinal chemistry. Their broad spectrum of biological activities, stemming from the core sulfonyl group attached to an aniline, has led to their development as antibacterial, anticancer, carbonic anhydrase inhibitors, and anti-inflammatory agents, among other therapeutic applications.[1][2] The continued exploration of novel sulfonamide derivatives necessitates the development and validation of a diverse array of robust and reliable assays to accurately characterize their biological activity and guide drug development efforts.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, executing, and validating key assays for the evaluation of novel sulfonamide compounds. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind methodological choices, ensuring a deep understanding of the principles that underpin each protocol. Our focus is on creating self-validating systems that produce trustworthy and reproducible data, the bedrock of successful drug discovery.
Guiding Principles of Assay Development for Sulfonamides
The successful evaluation of a novel sulfonamide hinges on a well-conceived assay cascade. This typically begins with high-throughput screening (HTS) to identify initial "hits" from a compound library, followed by more detailed secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.
Caption: A typical workflow for the development and characterization of novel sulfonamide compounds.
I. Biochemical Assays: Interrogating the Molecular Target
Biochemical assays are fundamental for determining the direct interaction of a sulfonamide with its purified molecular target, most commonly an enzyme. These assays are crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.
A. Dihydropteroate Synthase (DHPS) Inhibition Assay: The Classic Antibacterial Target
Scientific Rationale: Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5] This pathway is absent in mammals, making DHPS an attractive target for selective toxicity. This assay measures the ability of a novel sulfonamide to inhibit the enzymatic activity of DHPS. A coupled enzymatic spectrophotometric assay is a robust and sensitive method for this purpose.[1][6]
Protocol: Coupled Spectrophotometric DHPS Inhibition Assay
-
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.
-
Materials:
-
Purified recombinant DHPS enzyme
-
Purified recombinant DHFR enzyme
-
p-Aminobenzoic acid (PABA) - DHPS substrate
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) - DHPS substrate
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5
-
Novel sulfonamide compounds and a reference inhibitor (e.g., sulfamethoxazole)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the novel sulfonamide and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 5 µL of varying concentrations of the test compound or reference inhibitor. For the no-inhibitor control, add 5 µL of the solvent.
-
Prepare a reaction mixture containing DHPS, DHFR, PABA, and NADPH in the assay buffer.
-
Initiate the reaction by adding DHPPP to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
B. Carbonic Anhydrase (CA) Inhibition Assay
Scientific Rationale: Many sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[7] This inhibitory activity is exploited in diuretics, anti-glaucoma agents, and anticonvulsants. The assay typically measures the esterase activity of CA, which is inhibited by sulfonamides.[8]
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.
-
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Novel sulfonamide compounds and a reference inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Add 10 µL of varying concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Monitor the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value as described for the DHPS assay.
-
C. Aromatase (CYP19A1) Inhibition Assay
Scientific Rationale: Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis. Aromatase inhibitors are a cornerstone in the treatment of estrogen receptor-positive breast cancer. Novel sulfonamides are being investigated as potential aromatase inhibitors.[9] Fluorometric assays provide a sensitive method to screen for such activity.[10][]
Protocol: Fluorometric Aromatase Inhibition Assay
-
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regeneration system
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Novel sulfonamide compounds and a reference inhibitor (e.g., letrozole)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add test compounds or a reference inhibitor to the wells of a black 96-well plate.
-
Add the aromatase enzyme and the NADPH regeneration system. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate and percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value.
-
II. Antimicrobial Susceptibility Testing (AST)
For sulfonamides developed as antibacterial agents, determining their potency against relevant bacterial strains is paramount. Standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of data.[12]
A. Kirby-Bauer Disk Diffusion Test
Scientific Rationale: This is a qualitative method to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent. It is a simple, cost-effective, and widely used preliminary screening tool.[13][14][15]
Protocol: Kirby-Bauer Disk Diffusion
-
Principle: A paper disk impregnated with a known concentration of the sulfonamide is placed on an agar plate uniformly inoculated with the test bacterium. The compound diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.
-
Materials:
-
Test bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Paper disks impregnated with the novel sulfonamide at a specific concentration
-
Reference antibiotic disks
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Aseptically apply the sulfonamide-impregnated disks and reference disks to the surface of the agar.
-
Incubate the plates at 35°C for 16-20 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI for similar drug classes.
-
B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered a gold standard for susceptibility testing.[12]
Protocol: Broth Microdilution MIC Assay
-
Principle: The test bacterium is incubated in a series of wells containing two-fold serial dilutions of the sulfonamide compound. The MIC is the lowest concentration at which no visible growth occurs.
-
Materials:
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Novel sulfonamide compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in each well
-
-
Procedure:
-
Perform two-fold serial dilutions of the sulfonamide compound in CAMHB directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits bacterial growth.
-
III. Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are crucial for evaluating the effect of a compound in a more biologically relevant context. For anticancer sulfonamides, these assays are essential for determining cytotoxicity and elucidating the mechanism of cell death.
A. Sulforhodamine B (SRB) Assay for Cytotoxicity
Scientific Rationale: The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[2][17][18][19] It is a reliable and reproducible method for assessing the cytotoxicity of novel compounds against adherent cancer cell lines.
Protocol: SRB Cytotoxicity Assay
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indirect measure of the number of viable cells.
-
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Novel sulfonamide compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the novel sulfonamide for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: A simplified workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
IV. Assay Validation: Ensuring Data Integrity
The validation of an assay is a critical step to ensure that the data generated are accurate, precise, and reproducible.[15] Key validation parameters should be assessed according to regulatory guidelines, such as those from the FDA.[20][21][22]
Table 1: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | %Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of Variation (CV) ≤ 20% |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.98 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear range |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations |
Z'-Factor for High-Throughput Screening (HTS)
Scientific Rationale: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[23][24] It reflects the dynamic range of the assay signal and the data variation associated with the signal measurements.[25][26][27]
Calculation:
Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
Where:
-
μₚ = mean of the positive control
-
σₚ = standard deviation of the positive control
-
μₙ = mean of the negative control
-
σₙ = standard deviation of the negative control
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent assay |
| 0 - 0.5 | Marginal assay |
| < 0 | Unsuitable for HTS |
Conclusion
The development of assays for novel sulfonamide compounds requires a multi-faceted approach that combines a deep understanding of the compound's potential mechanism of action with the rigorous application of validated and standardized protocols. By carefully selecting and optimizing biochemical, antimicrobial, and cell-based assays, researchers can generate high-quality, reliable data that will effectively guide the journey of a novel sulfonamide from a preliminary hit to a promising therapeutic candidate. Adherence to the principles of assay validation is not merely a regulatory hurdle but a scientific imperative that ensures the integrity and impact of the research.
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Environmental Health Perspectives. [Link]
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Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
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(PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]
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Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. PMC - PubMed Central. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]
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Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Publications. [Link]
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Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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Z-factor. Wikipedia. [Link]
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A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. PMC - NIH. [Link]
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A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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3.3. Carbonic Anhydrase Inhibition Assay. Bio-protocol. [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology in Pictures. [Link]
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Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC - NIH. [Link]
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Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. JoVE. [Link]
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Process Validation: General Principles and Practices. FDA. [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. [Link]
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Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. [Link]
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Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]
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What is Carbonic Anhydrase (CA) Activity Assay protocol? ResearchGate. [Link]
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Application Notes & Protocols: Investigating the Research Potential of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
Forward-Looking Statement
This document provides a comprehensive theoretical framework for the initial investigation of the novel research chemical, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. As of the date of this publication, this specific molecule is not extensively characterized in peer-reviewed literature. The subsequent application notes and protocols are therefore built upon established principles in pharmacology and cell biology, drawing logical inferences from its structural similarity to known bioactive molecules, such as taurine analogues and the broader class of sulfonamides. The aim is to equip researchers with a robust starting point for systematic evaluation of its potential biological activities.
Compound Overview and Rationale for Investigation
1.1. Structural Analysis
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a small molecule featuring a primary amine, an ethylsulfonamide core, and an N-isopropyl group. Its structure suggests a high degree of water solubility due to the hydrochloride salt form and the presence of polar amine and sulfonamide moieties.
The core structure, 2-aminoethane-1-sulfonamide, is an analogue of taurine (2-aminoethanesulfonic acid), a ubiquitous amino acid with diverse physiological roles.[1][2][3] Taurine is known to be involved in neuromodulation, particularly through its interaction with GABA and glycine receptors, as well as in osmoregulation and antioxidation.[3][4][5]
The presence of the sulfonamide group (SO₂NH) is significant, as this functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[6][7][8]
1.2. Hypothesized Biological Activity
Based on its structural features, we can postulate several plausible avenues for research:
-
Neuromodulatory Effects: Given its similarity to taurine, the compound may interact with inhibitory neurotransmitter receptors, such as GABA-A receptors, potentially acting as a positive or negative allosteric modulator.[4][9][10][11]
-
Anticancer Potential: The sulfonamide moiety is present in various anticancer drugs that can induce apoptosis or disrupt the cell cycle.[8]
-
Antioxidant Properties: Some sulfonamide derivatives have demonstrated antioxidant capabilities.[7][12]
The following sections will provide detailed protocols to begin exploring these hypotheses.
Safety and Handling
As a novel chemical, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride should be handled with care. Assume it is a potential irritant to the skin, eyes, and respiratory system.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
General Preparation of Stock Solutions
For most in vitro experiments, a high-concentration stock solution in a suitable solvent is required.
Protocol 3.1: Preparation of a 100 mM Stock Solution
-
Determine Molecular Weight: The molecular weight of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is required for accurate molarity calculations.
-
Weighing: Accurately weigh the desired amount of the compound in a microfuge tube or a suitable container. For example, for 1 mL of a 100 mM solution, you would need 0.1 moles of the compound.
-
Solubilization: Based on its structure, the compound is likely soluble in water or dimethyl sulfoxide (DMSO). Start by attempting to dissolve it in sterile, deionized water. If solubility is limited, DMSO can be used.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilization: If the stock solution is for cell culture use and was prepared in water, it can be filter-sterilized using a 0.22 µm syringe filter. DMSO is sterile on its own.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Proposed Application: Investigation of Neuromodulatory Activity
The structural analogy to taurine suggests a potential interaction with GABA-A receptors.[4] GABA-A receptors are ligand-gated ion channels that are major targets for sedative and anxiolytic drugs.[10][11]
4.1. Conceptual Workflow for Assessing GABA-A Receptor Modulation
Caption: Workflow for investigating GABA-A receptor modulation.
4.2. Protocol: Cell Viability Assessment using MTT Assay
Before assessing functional effects, it is crucial to determine the concentrations at which the compound is not cytotoxic.
Objective: To determine the concentration range of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride that is non-toxic to a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A suggested starting range is from 1 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) if toxicity is observed. For subsequent functional assays, use concentrations that show >90% cell viability.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y or Neuro-2a |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Conc. Range | 1 µM - 1 mM |
| Incubation Time | 24 - 48 hours |
| MTT Incubation | 4 hours |
| Readout Wavelength | 570 nm |
Proposed Application: Investigation of Anticancer Activity
The sulfonamide moiety is a key feature in many anticancer agents.[8] Therefore, it is logical to screen 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride for cytotoxic effects against various cancer cell lines.
5.1. Protocol: Screening for Cytotoxicity against Cancer Cell Lines
This protocol is similar to the MTT assay described above but is performed on cancer cell lines.
Objective: To assess the cytotoxic potential of the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
Procedure:
-
Follow the MTT assay protocol (Section 4.2), replacing the neuronal cell line with the desired cancer cell lines.
-
A broader range of concentrations might be necessary to observe a cytotoxic effect.
-
If cytotoxicity is observed, further assays can be performed to determine the mechanism of cell death (e.g., apoptosis assays using Annexin V/PI staining and flow cytometry).
Proposed Application: Investigation of Antioxidant Activity
Some sulfonamides exhibit antioxidant properties.[7][12] A simple and common method to screen for antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
6.1. Conceptual Diagram of the DPPH Assay
Caption: Principle of the DPPH antioxidant assay.
6.2. Protocol: DPPH Free Radical Scavenging Assay
Objective: To evaluate the in vitro antioxidant potential of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound dissolved in methanol at various concentrations
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well plate
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the test compound at various concentrations to different wells. Also, prepare wells with the positive control (ascorbic acid) and a blank (methanol).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well.[7]
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
| Parameter | Recommended Value |
| DPPH Concentration | 0.1 mM in methanol |
| Incubation Time | 30 minutes in the dark |
| Positive Control | Ascorbic Acid |
| Readout Wavelength | 517 nm |
Data Interpretation and Next Steps
The results from these initial screening assays will guide future research.
-
If neuromodulatory activity is suggested: Further electrophysiological studies would be warranted to characterize the effect on specific ion channels and receptors.
-
If cytotoxicity against cancer cells is observed: Mechanistic studies, including cell cycle analysis and apoptosis assays, should be pursued.
-
If antioxidant activity is detected: Further assays to explore the mechanism of antioxidant action (e.g., metal chelating, reducing power) could be performed.
These protocols provide a foundational approach to elucidating the bioactivity of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. Rigorous experimental design, including appropriate controls, is essential for generating reliable and interpretable data.
References
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]
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AM1172 (a hydrolysis-resistant endocannabinoid analog that inhibits anandamide cellular uptake) reduces the viability of the various melanoma cells, but it exerts significant cytotoxic effects on healthy cells: an in vitro study based on isobolographic analysis. PubMed Central. Available at: [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]
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Taurine analogues; a new class of therapeutics: retrospect and prospects. PubMed. Available at: [Link]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available at: [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]
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5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]
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Taurine analogues: A new class of therapeutics. ResearchGate. Available at: [Link]
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Sample preparation protocol for proteomic analysis of isolated lysosomes and whole cell extracts. protocols.io. Available at: [Link]
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Bi-model detection of sulfonamide antibiotics using a microfluidic chip-lateral flow immunoassay based on liposome-modified PCN-222. PubMed. Available at: [Link]
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Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. MDPI. Available at: [Link]
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Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]
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GABAA receptor subtype modulators in Clinical Trials. ResearchGate. Available at: [Link]
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Pharmacology of taurine. PubMed. Available at: [Link]
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Physio-Pharmacological Potentials of Taurine: A Review in Animal and Human Studies. Asian Journal of Biological Sciences. Available at: [Link]
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Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PubMed Central. Available at: [Link]
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Safety Data Sheet: 2-(N-Morpholino)-ethane sulphonic acid. Carl ROTH. Available at: [Link]
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GABAA receptor. Wikipedia. Available at: [Link]
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2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. Available at: [Link]
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2-Amino-N-ethylpropanamide. Pharmaffiliates. Available at: [Link]
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Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. Available at: [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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2-Aminoethanesulphonamide monohydrochloride. PubChem. Available at: [Link]
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Application Notes & Protocols: Evaluating 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride as a Potential Cholinesterase Inhibitor
Abstract
The inhibition of cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), remains a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in neurodegenerative disorders such as Alzheimer's disease.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors help to enhance cholinergic transmission in the brain.[3] The sulfonamide scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities and its presence in numerous approved drugs.[4] Recent research has highlighted the potential of novel sulfonamide derivatives as effective cholinesterase inhibitors, offering opportunities for developing new therapeutic agents.[5][6] This document provides a comprehensive suite of protocols for the systematic evaluation of a novel candidate compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride , as a potential inhibitor of AChE and BChE. The methodologies detailed herein cover initial inhibitory screening (IC₅₀ determination), mechanistic kinetic studies, in silico molecular docking, and preliminary cytotoxicity assessments.
Introduction: The Rationale for Novel Cholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant loss of cholinergic neurons, leading to a deficit in acetylcholine (ACh).[7] This cholinergic deficit is strongly correlated with the cognitive and memory impairments seen in AD patients.[8] The primary clinical approach to alleviate these symptoms is to augment cholinergic signaling by inhibiting the enzymes responsible for ACh hydrolysis: AChE and BChE.[9] While AChE is the primary target, BChE also plays a significant role in ACh regulation, and its levels increase as AD progresses, making dual or selective BChE inhibitors of growing interest.[10][11][12]
Sulfonamide derivatives have emerged as a promising class of compounds for this purpose.[4] Their synthetic tractability and ability to form key interactions (such as hydrogen bonds) within enzyme active sites make them ideal candidates for inhibitor design.[13] This guide focuses on a specific, novel compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride , outlining a rigorous, multi-faceted workflow to characterize its potential as a cholinesterase inhibitor.
Compound Profile:
-
IUPAC Name: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
-
Molecular Formula: C₅H₁₅ClN₂O₂S
-
Structure:
-
Rationale for Investigation: The structure combines a flexible amino-ethane backbone with a sulfonamide group and an isopropyl substituent. This combination allows for potential interactions with both the catalytic and peripheral anionic sites of cholinesterases. The primary amine offers a potential protonation site for electrostatic interactions within the enzyme's active site gorge.
Part I: In Vitro Screening for Cholinesterase Inhibition
The initial step in evaluating a candidate inhibitor is to determine its potency, quantified by the half-maximal inhibitory concentration (IC₅₀). This is achieved using the well-established Ellman's spectrophotometric method.[14][15]
Principle of the Assay: The assay measures the activity of cholinesterase by monitoring the production of thiocholine. The enzyme hydrolyzes a synthetic substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine and acetate/butyrate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which is quantified by measuring the change in absorbance at 412 nm.[16][17] The presence of an inhibitor reduces the rate of this color formation.
Protocol 1: Determination of IC₅₀ Values for AChE and BChE
Causality Statement: This protocol is designed to establish a dose-response relationship. Using a 96-well plate format allows for high-throughput screening of multiple inhibitor concentrations simultaneously. Pre-incubating the enzyme with the inhibitor is a critical step to allow the binding to reach equilibrium before initiating the reaction with the substrate.
A. Materials and Reagents
-
Enzymes: Electrophorus electricus AChE (Type VI-S), Equine serum BChE.
-
Substrates: Acetylthiocholine iodide (ATChI), S-Butyrylthiocholine iodide (BTChI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test Compound: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
-
Positive Control: Donepezil (for AChE), Rivastigmine (for BChE).
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 8.0.
-
Solvent: DMSO or ultrapure water for dissolving the test compound.
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 412 nm.
B. Stock Solution Preparation
-
Buffer (pH 8.0): Prepare 50 mM sodium phosphate buffer. The slightly alkaline pH of 8.0 is optimal for cholinesterase activity and the reaction of thiocholine with DTNB.[14]
-
Enzyme Solutions: Prepare stock solutions of AChE (0.5 U/mL) and BChE (0.5 U/mL) in the phosphate buffer. Aliquot and store at -20°C.
-
Substrate Solutions: Prepare 10 mM stock solutions of ATChI and BTChI in the phosphate buffer.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Test Compound: Prepare a 10 mM stock solution of the sulfonamide hydrochloride in ultrapure water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 1000 µM).
C. Assay Procedure (96-Well Plate Format)
-
Plate Setup: To each well, add the following in order:
-
140 µL of 50 mM Phosphate Buffer (pH 8.0).
-
20 µL of the test compound at various concentrations (or buffer for control wells).
-
20 µL of DTNB solution (final concentration 0.5 mM).
-
-
Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) to each well. Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution (ATChI or BTChI, final concentration 0.5 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.
D. Data Analysis
-
Calculate Reaction Rate (Velocity): Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate of the uninhibited enzyme.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Sample Data Presentation for IC₅₀ Determination
| Compound Concentration [µM] | AChE Inhibition [%] | BChE Inhibition [%] |
|---|---|---|
| 0.1 | 5.2 ± 0.8 | 15.4 ± 1.2 |
| 1 | 25.1 ± 2.1 | 48.9 ± 3.5 |
| 10 | 51.5 ± 4.0 | 75.2 ± 2.8 |
| 100 | 89.7 ± 3.3 | 95.1 ± 1.9 |
| Calculated IC₅₀ (µM) | 9.65 | 1.12 |
Part II: Enzyme Kinetic Analysis to Determine Inhibition Mechanism
Understanding how a compound inhibits an enzyme is critical for lead optimization. Kinetic studies reveal whether the inhibitor competes with the substrate for the active site (competitive), binds to another site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[18] This is determined by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Protocol 2: Kinetic Characterization
Causality Statement: This protocol uses varying substrate concentrations to probe the inhibitor's effect on the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax). The changes in these two parameters, when visualized on a Lineweaver-Burk plot, provide a clear signature of the inhibition mechanism.[19][20]
A. Procedure
-
Follow the assay procedure described in Protocol 1, with the following modifications:
-
Use a range of substrate (ATChI or BTChI) concentrations (e.g., 0.05 mM to 1.0 mM).
-
Perform the assay in the absence of the inhibitor (control) and in the presence of two or three fixed concentrations of the test compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).
-
-
For each inhibitor concentration, determine the reaction velocity (V) at each substrate concentration [S].
B. Data Analysis
-
Michaelis-Menten Plot: For each fixed inhibitor concentration, plot V versus [S]. This plot provides a direct visualization of the enzyme kinetics.[21]
-
Lineweaver-Burk Plot: To accurately determine Km and Vmax, transform the data by plotting 1/V versus 1/[S]. This double reciprocal plot linearizes the Michaelis-Menten equation.[22]
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
-
Interpret the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Table 2: Sample Data Presentation for Kinetic Parameters
| Inhibitor Conc. | Apparent Vmax (µmol/min) | Apparent Km (mM) | Inhibition Type |
|---|---|---|---|
| 0 (Control) | 100.0 | 0.15 | - |
| 5 µM | 100.0 | 0.35 | Competitive |
| 10 µM | 100.0 | 0.58 | Competitive |
Part III: In Silico Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., an enzyme).[23] It provides invaluable insights into the binding mode, affinity, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand-enzyme complex.[24][25]
Protocol 3: General Molecular Docking Workflow
Causality Statement: This in silico protocol is designed to build a predictive model of the compound's interaction with the cholinesterase active site. By validating the docking protocol with a known co-crystallized ligand first, we establish confidence in the method's ability to accurately predict the binding pose of our novel test compound.
A. Software and Tools
-
Docking Software: AutoDock Vina, Schrödinger Maestro, MOE, or similar.
-
Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Protein Data Bank (PDB): For obtaining crystal structures of AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 6EUL).
B. Workflow Steps
-
Receptor Preparation:
-
Download the crystal structure of the target enzyme (AChE or BChE) from the PDB.
-
Remove all non-essential components like water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Draw the 2D structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign appropriate protonation states and charges based on a physiological pH of ~7.4.
-
-
Docking Simulation:
-
Define the binding site by creating a grid box that encompasses the enzyme's active site gorge. The coordinates of the original co-crystallized ligand are typically used to center this box.
-
Run the docking algorithm to generate multiple possible binding poses of the ligand within the defined site. The software will rank these poses based on a scoring function, which estimates the binding free energy (ΔG).[26]
-
-
Analysis and Visualization:
-
Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most probable.
-
Visualize the ligand-enzyme complex to identify key interactions:
-
Hydrogen bonds with active site residues (e.g., Ser203, His447 in AChE).
-
π-π stacking or cation-π interactions with aromatic residues (e.g., Trp86, Tyr337 in AChE).
-
Hydrophobic interactions.
-
-
Part IV: Preliminary Cellular Safety and Toxicity Profile
A promising inhibitor must not only be potent but also safe. Preliminary cytotoxicity assays are essential to assess the compound's effect on cell viability and membrane integrity.[27] Neuroblastoma cell lines, such as SH-SY5Y, are often used as they are of neuronal origin and relevant to neurodegenerative disease studies.
Protocol 4: MTT Assay for Cell Viability
Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[28]
A. Procedure
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compound for 24 or 48 hours. Include an untreated control (vehicle only) and a positive control for cell death (e.g., Triton X-100).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
B. Data Analysis
-
% Cell Viability = (Abs_treated / Abs_control) * 100
-
Plot % Cell Viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 5: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a direct indicator of cytotoxicity and cell lysis.[29][30]
A. Procedure
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Collect Supernatant: After the treatment period, carefully collect a portion of the cell culture medium (supernatant) from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH-catalyzed reaction produces NADH, which reduces the tetrazolium salt to a colored formazan product.
-
Measurement: Read the absorbance at the wavelength specified by the kit (usually ~490 nm).
B. Data Analysis
-
Calculate % Cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells), as per the kit's instructions.
Table 3: Sample Data Presentation for Cytotoxicity
| Compound Conc. [µM] | Cell Viability (MTT) [%] | Cytotoxicity (LDH) [%] |
|---|---|---|
| 1 | 98.5 ± 2.1 | 3.1 ± 0.5 |
| 10 | 95.2 ± 3.5 | 5.8 ± 1.1 |
| 100 | 88.7 ± 4.2 | 12.4 ± 2.3 |
| 500 | 52.1 ± 5.0 | 45.9 ± 3.9 |
Conclusion and Future Perspectives
This document outlines a foundational, integrated strategy for the preclinical evaluation of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride as a cholinesterase inhibitor. By systematically determining its inhibitory potency (IC₅₀), mechanism of action, predictive binding mode, and preliminary safety profile, researchers can make a well-informed decision on its potential for further development. Positive results from these protocols would warrant progression to more advanced studies, including selectivity profiling against other enzymes, blood-brain barrier permeability assays, and ultimately, in vivo efficacy studies in animal models of cognitive dysfunction.
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Application Note and Protocols for Screening 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride Against Bacterial Strains
Introduction: The Rationale for Screening a Novel Sulfonamide Analogue
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and they paved the way for the antibiotic revolution.[2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][3][4] By disrupting the folate pathway, sulfonamides inhibit bacterial growth and multiplication, acting as bacteriostatic agents.[2][4]
This document outlines a comprehensive strategy for the preliminary in vitro screening of a novel sulfonamide analogue, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. The protocols described herein are designed to establish its spectrum of activity and potency against a panel of clinically relevant bacterial strains. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]
Experimental Design: A Phased Approach to Antibacterial Profiling
A tiered screening approach is recommended to efficiently evaluate the potential of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. This begins with a primary qualitative screen to identify any antibacterial activity, followed by quantitative assays to determine the potency of the compound.
Caption: High-level workflow for antibacterial screening.
Materials and Reagents
Test Compound
-
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
-
Sterile solvent (e.g., deionized water, DMSO)
Bacterial Strains
A representative panel of both Gram-positive and Gram-negative bacteria should be used, including strains from the American Type Culture Collection (ATCC) for quality control.[7][8]
| Gram-Positive Bacteria | ATCC Number | Relevance |
| Staphylococcus aureus | ATCC 25923 | Common cause of skin and soft tissue infections |
| Enterococcus faecalis | ATCC 29212 | Opportunistic pathogen, often associated with hospital-acquired infections |
| Gram-Negative Bacteria | ATCC Number | Relevance |
| Escherichia coli | ATCC 25922 | Common cause of urinary tract infections and sepsis |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen, known for its intrinsic resistance |
Media and Reagents
-
Mueller-Hinton Agar (MHA)[9]
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)[10]
-
Tryptic Soy Broth (TSB)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile filter paper disks (6 mm)
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Resazurin sodium salt (for viability indication, optional)
Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method provides a preliminary assessment of the antibacterial activity of the test compound.[11][12] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.[9][13][14]
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Prepare sterile filter paper disks impregnated with a known concentration of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. A typical starting concentration is 30 µg per disk.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk and a blank disk (impregnated with the solvent used to dissolve the test compound) on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.
-
The presence of a clear zone indicates that the compound has inhibitory activity against the tested strain.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] This protocol is based on CLSI guidelines.[5]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a suitable sterile solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Plate Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
The final volume in each well will be 200 µL.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17] This can be assessed visually or with a microplate reader.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18] It is determined after the MIC has been established.[19]
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[19] This is typically observed as no bacterial growth on the subculture plate.
-
Data Presentation and Interpretation
The results of the screening assays should be tabulated for clear comparison.
Table 1: Example Disk Diffusion Results
| Bacterial Strain | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 18 |
| E. faecalis ATCC 29212 | 12 |
| E. coli ATCC 25922 | 22 |
| P. aeruginosa ATCC 27853 | 8 |
Table 2: Example MIC and MBC Results
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 16 | 32 | 2 | Bacteriostatic/Bactericidal |
| E. faecalis ATCC 29212 | 64 | >128 | >2 | Bacteriostatic |
| E. coli ATCC 25922 | 8 | 16 | 2 | Bacteriostatic/Bactericidal |
| P. aeruginosa ATCC 27853 | >128 | >128 | - | Resistant |
-
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
-
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride's antibacterial properties. By adhering to standardized methodologies, researchers can generate reliable and comparable data on the compound's spectrum of activity and potency. Positive results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and testing against a broader panel of clinical isolates, including multidrug-resistant strains.[1][20]
References
-
American Society for Microbiology. (n.d.). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]
-
Coutinho, H. D. M., Costa, J. G. M., Lima, E. O., Falcão-Silva, V. S., & Siqueira-Júnior, J. P. (2009). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. PMC. Retrieved from [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Espino-Solis, G. P. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of minimum inhibitory concentrations. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In Vitro Antibacterial Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate Derived from Allium spp. against Gram-Negative and Gram-Positive Multidrug-Resistant Bacteria Isolated from Human Samples. PubMed. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Troubleshooting & Optimization
"troubleshooting low yield in sulfonamide synthesis"
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. As a Senior Application Scientist, I've compiled this guide based on established chemical principles and extensive field experience to help you troubleshoot low yields and optimize your synthetic protocols.
Introduction: The Challenge of Sulfonamide Synthesis
Sulfonamides are a cornerstone in medicinal chemistry, valued for their diverse biological activities. While the formation of the S-N bond appears straightforward, typically involving the reaction of a sulfonyl chloride with an amine, achieving high yields can be elusive.[1][2] This guide provides a structured approach to identifying and resolving the root causes of low yields, ensuring the integrity and efficiency of your synthetic workflow.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific issues you may encounter during sulfonamide synthesis in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Section 1: Reagent Quality and Handling
Question 1: My reaction yield is consistently low, and I suspect my sulfonyl chloride is the issue. How can I verify its quality and what are the best practices for handling it?
Answer:
The quality of your sulfonyl chloride is paramount to the success of your synthesis. Arylsulfonyl chlorides are often prepared using harsh reagents like chlorosulfonic acid, which can lead to impurities.[3] Additionally, sulfonyl chlorides are notoriously sensitive to moisture.[4]
Root Cause Analysis:
-
Hydrolysis: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive towards amines under standard conditions. This is a primary cause of reduced yield.
-
Impurities from Synthesis: The preparation of the sulfonyl chloride itself can introduce byproducts that may interfere with the reaction.
Troubleshooting Protocol:
-
Assess Purity:
-
NMR Spectroscopy: Check the purity of your sulfonyl chloride by ¹H NMR. The presence of broad peaks may indicate the corresponding sulfonic acid.
-
Melting Point: If your sulfonyl chloride is a solid, compare its melting point to the literature value. A broad or depressed melting point suggests impurities.
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Use Fresh Reagents: If possible, use a freshly opened bottle of sulfonyl chloride or purify older batches by recrystallization or distillation.
Question 2: I'm using an amine with complex functional groups, and my yield is poor. Could my amine be the problem?
Answer:
While the focus is often on the sulfonyl chloride, the nature and purity of the amine are equally critical.
Root Cause Analysis:
-
Nucleophilicity: The nucleophilicity of the amine is a key factor. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing conditions or catalytic activation.[1] Steric hindrance around the amino group can also significantly slow down the reaction.
-
Competing Reactions: If your amine contains other nucleophilic groups (e.g., hydroxyl or thiol groups), these can compete with the amino group in reacting with the sulfonyl chloride, leading to a mixture of products and a lower yield of the desired sulfonamide.
-
Amine Salt Formation: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.
Troubleshooting Protocol:
-
Optimize the Base: The use of a suitable base is crucial to neutralize the HCl byproduct.
-
Stoichiometry: Use at least two equivalents of the amine reactant (one to react and one to act as the base) or one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.
-
Base Strength: For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Protecting Groups: If your amine contains other reactive functional groups, consider using protecting groups to prevent side reactions.
-
Catalysis: For challenging couplings, especially with less nucleophilic amines, consider using a catalyst. Indium-catalyzed sulfonylation has been shown to be effective for a wide range of substrates, including sterically hindered anilines.[5]
Section 2: Reaction Conditions and Optimization
Question 3: I've confirmed my reagents are pure, but my yield is still low. How should I approach optimizing the reaction conditions?
Answer:
Systematic optimization of reaction parameters is key to improving your yield. Temperature, solvent, and reaction time all play significant roles.
Root Cause Analysis:
-
Insufficient Reaction Time or Temperature: The reaction may not be going to completion under your current conditions, especially with less reactive substrates.
-
Solvent Effects: The polarity and nature of the solvent can influence the solubility of your reagents and the rate of the reaction.
-
Side Reactions: At elevated temperatures, side reactions can become more prominent, leading to byproduct formation and reduced yield. A common side reaction is the formation of a disubstituted sulfonamide if a primary amine is used, where the sulfonamide nitrogen is further alkylated or arylated. Another potential byproduct is the formation of a diarylsulfone.
Troubleshooting Workflow:
Below is a systematic workflow for optimizing your sulfonamide synthesis.
Caption: A stepwise workflow for troubleshooting low yields in sulfonamide synthesis.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range of aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). | The optimal solvent will depend on the solubility of your specific substrates. |
| Temperature | Start at 0 °C and slowly warm to room temperature. If no reaction occurs, gentle heating (40-60 °C) may be required. | Lower temperatures can minimize side reactions. Some reactions, however, require thermal energy to proceed at a reasonable rate. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. | Reactions can be slow, but excessively long reaction times can lead to decomposition of products or starting materials. |
| Order of Addition | Typically, the amine and base are dissolved in the solvent first, followed by the slow, dropwise addition of the sulfonyl chloride solution, often at a reduced temperature (e.g., 0 °C). | This helps to control the initial exotherm of the reaction and can minimize the formation of byproducts. |
Section 3: Work-up and Purification
Question 4: I see a good conversion to my product by TLC/LC-MS, but my isolated yield is low. What could be happening during work-up and purification?
Answer:
Significant product loss can occur during the work-up and purification steps. The physicochemical properties of your sulfonamide will dictate the optimal purification strategy.
Root Cause Analysis:
-
Aqueous Work-up Losses: Some sulfonamides have moderate water solubility and can be lost to the aqueous phase during extraction.
-
Emulsion Formation: Emulsions during liquid-liquid extraction can trap the product, leading to physical loss.
-
Degradation on Silica Gel: Some sulfonamides can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Co-elution with Impurities: If byproducts have similar polarities to your desired product, it can be difficult to achieve good separation, resulting in a lower isolated yield of pure material.
Troubleshooting Protocol:
-
Optimize Extraction:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer. If your sulfonamide has an acidic N-H proton, making the aqueous layer basic (pH > 10) can deprotonate it, potentially increasing its solubility in the aqueous phase. Conversely, if your molecule has a basic functional group, adjusting the pH to be acidic will cause it to partition into the aqueous layer. Use this to your advantage to separate it from non-basic impurities.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
-
Column Chromatography:
-
Neutralized Silica: If you suspect degradation on silica, use silica gel that has been neutralized with a base (e.g., by slurrying with a solvent containing 1% triethylamine).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or C18 (reverse-phase).
-
-
Recrystallization: If your sulfonamide is a solid, recrystallization can be an excellent method for purification, often providing very pure material with minimal loss if the solvent system is chosen carefully.
FAQs: Quick Reference
Q: What are the most common side reactions in sulfonamide synthesis from sulfonyl chlorides? A: The most common side reactions include hydrolysis of the sulfonyl chloride to sulfonic acid, formation of a disubstituted sulfonamide (if a primary amine is used), and formation of a diarylsulfone.
Q: Can I synthesize sulfonamides without using a sulfonyl chloride? A: Yes, several alternative methods exist. These include the reaction of sulfonic acids or their salts with amines under microwave irradiation, the oxidative coupling of thiols and amines, and palladium-catalyzed couplings.[1][5]
Q: My amine is very electron-deficient. What is the best approach? A: For electron-deficient amines, you will likely need more forcing conditions (higher temperature, longer reaction time) and a strong, non-nucleophilic base. Catalytic methods, such as those employing indium or copper, can also be effective.[1][5]
Q: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting materials and the appearance of your product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a Sulfonyl Chloride by Recrystallization
-
Dissolve the impure solid sulfonyl chloride in a minimal amount of a hot solvent (e.g., hexanes, or a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under high vacuum.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9593–9598. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 296-317). Royal Society of Chemistry. Retrieved from [Link]
-
Dubey, S., & Patel, R. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11), 1029-1057. Retrieved from [Link]
-
Weinreb, S. M. (2006). Preparation of sulfonamides from N-silylamines. Nature Protocols, 1(4), 1783-1787. Retrieved from [Link]
Sources
"purification of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride"
An in-depth guide to the purification of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, designed for researchers and drug development professionals.
Introduction: The Critical Role of Purity
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide derivative with structural similarities to compounds investigated in various pharmaceutical contexts. As with any active pharmaceutical ingredient (API) or key intermediate, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring experimental reproducibility, safety, and efficacy. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, failed experiments, and potential toxicity.
This technical support guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for purifying this compound. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the methodologies to your specific experimental context.
Section 1: Understanding Potential Impurities
Effective purification begins with anticipating the impurities you need to remove. The impurity profile is intrinsically linked to the synthetic route employed. While specific pathways may vary, common impurities in the synthesis of amino sulfonamides can be categorized as shown below.[1]
| Impurity Class | Potential Species | Typical Source | Removal Challenge |
| Starting Materials | Unreacted sulfonyl chloride precursor; Unreacted N-isopropylethylenediamine | Incomplete reaction | Generally different polarity, but can be reactive. |
| Reaction By-products | Dimerized products (e.g., from reaction of the product with starting material) | Side reactions, especially with non-optimal stoichiometry or temperature control.[2] | Often has similar polarity to the desired product, making separation difficult. |
| Isomers | Positional isomers if the starting materials allow | Non-specific synthesis | Can be extremely difficult to separate by standard crystallization or chromatography. |
| Residual Solvents | Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane | Trapped within the crystal lattice during precipitation/crystallization | Removed by proper drying under vacuum, but can sometimes require re-dissolving and precipitating. |
| Inorganic Salts | Sodium chloride, Triethylamine hydrochloride | Reagents or by-products from pH adjustments or previous steps | Typically removed by washing with appropriate organic solvents or by recrystallization. |
Section 2: Troubleshooting Guide for Purification
This section addresses common issues encountered during the purification of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a practical, question-and-answer format.
Q1: My crude product is an impure oil/gum after synthesis. How should I proceed?
Answer: An oily or gummy consistency indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. Do not immediately attempt a complex purification. The goal is to first isolate a solid that can be further purified.
Causality: The hydrochloride salt form of an amine makes it highly polar and prone to absorbing moisture or retaining solvents, leading to a non-crystalline state.
Recommended Workflow:
-
Solvent Trituration/Washing: Attempt to solidify the product by washing/stirring it with a solvent in which the desired product is insoluble, but the impurities are soluble.[3]
-
Start with a non-polar solvent like diethyl ether or ethyl acetate .
-
Place the oil in a flask, add the solvent, and stir vigorously (a magnetic stirrer is ideal) or sonicate.
-
If a solid precipitates, it is likely your enriched product. Collect it by vacuum filtration and wash with more cold solvent.
-
-
pH Adjustment and Extraction: If trituration fails, consider temporarily converting the salt to its free base for purification.
-
Dissolve the crude oil in water.
-
Basify the aqueous solution to a pH >10 using 2M NaOH.
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free base. This free base is often easier to purify by chromatography.
-
After purification, the free base can be converted back to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (like isopropanol or diethyl ether) and adding a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane).
-
Q2: I'm trying to recrystallize the hydrochloride salt, but it's "oiling out." What's happening and how do I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is a common problem with highly polar molecules, especially when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).
Causality: The high concentration of solute and/or impurities prevents the ordered arrangement required for crystal nucleation. The system takes a kinetically faster but less stable path by separating as a liquid.
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil completely. Add more hot solvent (in 5-10% increments) to reduce the saturation level, then allow it to cool much more slowly.[4]
-
Change the Solvent System: The polarity of the solvent may be too high. A common, effective strategy for sulfonamides and hydrochloride salts is to use a mixed solvent system.[4] Good starting points include:
-
Isopropanol / Water
-
Ethanol / Diethyl Ether
-
Methanol / Ethyl Acetate The principle is to dissolve the compound in a minimal amount of the "good" solvent (e.g., isopropanol) at high temperature, then slowly add the "anti-solvent" (e.g., diethyl ether) until turbidity appears, then allow it to cool.
-
-
Induce Crystallization: In a less saturated solution, you can encourage crystal formation by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[4]
Q3: Recrystallization improved purity, but HPLC still shows a significant impurity peak close to my main product. What is my next step?
Answer: When a structurally similar impurity co-crystallizes with your product, recrystallization becomes ineffective. In this scenario, preparative column chromatography is the method of choice.[5]
Causality: Co-crystallization occurs when an impurity has very similar physicochemical properties (polarity, size, shape) to the desired compound, allowing it to be incorporated into the growing crystal lattice. Chromatography separates compounds based on differential partitioning between a stationary phase and a mobile phase, which can resolve these minor differences.
Chromatography Strategy:
-
Option A (Recommended): Purify as the Free Base: As mentioned in Q1, the free base is less polar and behaves much more predictably on standard silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a gradient system. A common choice for amines is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH).
-
Crucial Additive: Add a small amount of a competing base, like triethylamine (0.5-1% v/v), to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the common issue of peak tailing and irreversible binding of the amine product.[6]
-
-
Option B: Reversed-Phase Chromatography: If the free base is unstable or you must purify the salt, reversed-phase (C18) chromatography is a better option.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water and Acetonitrile or Methanol. An acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically added to ensure the amine remains protonated and gives sharp peaks.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization from Isopropanol/Diethyl Ether
-
Dissolution: Place the crude, solid 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a hot plate and magnetic stirring, and bring the solution to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Precipitation: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of residual solvents. Characterize the final product by HPLC, NMR, and melting point to confirm purity.
SOP 2: Purity Assessment by Reversed-Phase HPLC
This method provides a baseline for assessing purity. It should be optimized for your specific instrument and impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for polar to moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures the amine is protonated (R-NH3+) for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is effective for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | Aromatic impurities might be visible at 254 nm; the sulfonamide may have a UV cutoff closer to 220 nm. |
| Injection Vol. | 5 µL | Standard volume. |
Section 4: Frequently Asked Questions (FAQs)
Q: How should I store the purified 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride? A: As a hydrochloride salt, it is likely a hygroscopic solid. Store it in a tightly sealed container in a desiccator or a controlled low-humidity environment. Keep it away from light and at a cool, stable temperature (refrigeration at 2-8°C is common practice for long-term storage).
Q: Is the compound stable in aqueous solution? A: While generally stable, the long-term stability in solution, especially at non-neutral pH or in the presence of light and oxygen, should be experimentally determined. Primary amines and sulfonamides can be susceptible to oxidative degradation over time.[7] For analytical purposes, prepare solutions fresh daily.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous confirmation:
-
HPLC/UPLC: To determine purity as a percentage (e.g., >99% area under the curve).[3]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (as the free base).
-
Melting Point: A sharp melting point range is a good indicator of high purity.
References
- US3337630A - Process for the purification of amines - Google Patents.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents.
- US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents.
- CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol - Google Patents.
-
Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]
-
PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
-
Occupational Safety and Health Administration. Method T-PV2145-01-9203-Ch. Available at: [Link]
-
ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
US Pharmacopeia (USP). Amino acid analysis. Available at: [Link]
-
ResearchGate. (2023). Chemical structures of common sulfonamide drugs. Available at: [Link]
-
ResearchGate. (2005). Impurity profile of amino acids? Available at: [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
ResearchGate. 2.2.56. AMINO ACID ANALYSIS. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). AMINOETHANOL COMPOUNDS II. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]
-
ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
-
Wikisource. NIOSH Manual of Analytical Methods - 3509.pdf/1. Available at: [Link]
-
Pharmaffiliates. 2-Amino-N-ethylpropanamide. Available at: [Link]
-
PubChem. 2-Amino-2-methylpropane-1-sulfonic acid. Available at: [Link]
Sources
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- 2. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Sulfonamide Recrystallization
Welcome to the technical support center for the recrystallization of sulfonamide compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing the purification of this critical class of compounds. Here, we move beyond simple step-by-step instructions to explain the underlying principles and causality that govern a successful recrystallization, ensuring you can troubleshoot and adapt the protocol to your specific sulfonamide.
The Science of Sulfonamide Recrystallization: More Than Just Purification
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For sulfonamides, which characteristically possess both polar (amino and sulfonamide groups) and nonpolar (benzene ring) functionalities, selecting the right solvent is paramount to a successful purification.[2]
An ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility for the sulfonamide at elevated temperatures: This allows for the complete dissolution of the crude product.
-
Low solubility for the sulfonamide at low temperatures: This ensures maximum recovery of the purified compound upon cooling.
-
High solubility for impurities at all temperatures, or very low solubility: This keeps impurities either in the mother liquor or allows for their removal via hot filtration.
-
A boiling point below the melting point of the sulfonamide: This prevents the compound from "oiling out," a phenomenon where the solute melts before dissolving, leading to an impure, often glassy or oily product upon cooling.[3][4][5]
-
Inertness: The solvent should not react with the sulfonamide.
Due to their dual polarity, solvent mixtures, particularly alcohol-water systems like ethanol-water or isopropanol-water, are often effective for recrystallizing sulfonamides.[2][6]
Experimental Protocol: Recrystallization of Sulfathiazole
This protocol provides a detailed methodology for the recrystallization of sulfathiazole, a representative sulfonamide. The principles outlined can be adapted for other sulfonamides with appropriate solvent adjustments.
Materials:
-
Crude sulfathiazole
-
Isopropanol
-
Deionized water
-
Decolorizing carbon (activated charcoal), if needed
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution. For instance, mix 70 mL of isopropanol with 30 mL of deionized water.
-
Dissolution: a. Place the crude sulfathiazole in an appropriately sized Erlenmeyer flask. b. Add a boiling chip to ensure smooth boiling.[7] c. Add a small amount of the 70% isopropanol-water solvent, just enough to create a slurry. d. Gently heat the mixture on a hot plate with stirring. e. Add the hot solvent in small portions until the sulfathiazole completely dissolves.[6] The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.[2][3]
-
Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a very small amount of decolorizing carbon to the solution. Using too much can lead to product loss as it can adsorb the desired compound.[2][4] c. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon or insoluble impurities are present): a. Pre-heat a clean Erlenmeyer flask and a funnel (preferably a stemless funnel) with a small amount of hot solvent. This crucial step prevents premature crystallization of the product in the funnel.[2][3] b. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper into the pre-heated flask.
-
Crystallization: a. Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[4] c. Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[2][3]
-
Isolation and Washing of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel.[2] b. Wash the crystals with a small amount of ice-cold 70% isopropanol to remove any residual soluble impurities from the mother liquor.[2]
-
Drying: a. Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. A desiccator can also be used to ensure all traces of the solvent are removed.[2]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of sulfonamides in a question-and-answer format.
Q1: My sulfonamide product is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[2][8] This often happens when the melting point of the solid is lower than the temperature of the solution or when there is a high concentration of impurities.[2][4][7] Oiled-out products are typically impure.[2]
-
Immediate Steps:
-
Long-Term Strategy:
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[2] Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1][2][4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[2][3][6]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[2]
-
Q2: Why is the recovery of my sulfonamide product so low?
A2: Low recovery is a common issue in recrystallization. Several factors can contribute to this:
-
Excessive Solvent: Using too much solvent is the most frequent cause of poor yield, as a significant portion of the product will remain in the mother liquor upon cooling.[2] To check for this, you can dip a glass stirring rod into the mother liquor and let the solvent evaporate; a visible solid residue indicates a substantial amount of dissolved product.[2][4] You can recover some of this by evaporating a portion of the solvent and attempting a second crystallization.[2][4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[2] To prevent this, ensure all glassware for filtration is pre-heated.[2][3]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the sulfonamide even at low temperatures, leading to significant product loss in the filtrate.[2]
-
Multiple Transfers: Each transfer of solid material between containers can result in some loss. Minimize the number of transfers whenever possible.[2]
Q3: No crystals are forming, even after the solution has cooled completely. What's wrong?
A3: The absence of crystal formation is typically due to one of two reasons:
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[3]
-
Too Much Solvent: As with low yield, if too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[2]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q4: My recrystallized product is still colored. How can I remove the color?
A4: If colored impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If the crystals themselves are colored, you can try adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing sulfonamides?
A1: There is no single "best" solvent, as the ideal choice depends on the specific sulfonamide.[2] However, due to the presence of both polar and nonpolar parts of the molecule, solvent mixtures are often used.[1][2] Alcohols like ethanol and isopropanol, often mixed with water, are common choices.[1][2][4][6] For instance, 95% ethanol is a good starting point for sulfanilamide.[1][2][9][10] The key is to find a solvent or solvent system where the sulfonamide is highly soluble at high temperatures and poorly soluble at low temperatures.[2][6]
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide product.[2] Adding too much solvent is a common cause of low product recovery.[2] It is best to add the hot solvent in small portions to the crude solid until it all dissolves.[6]
Q3: Can I reuse the mother liquor from a recrystallization?
A3: Yes, the mother liquor can often be recycled to recover more product, which is often referred to as obtaining a "second crop" of crystals.[4][8] However, the purity of the second crop may be lower than the first because the concentration of impurities is higher in the remaining mother liquor.[11]
Data and Visualizations
Table 1: Solubility of Selected Sulfonamides in Various Solvents
| Sulfonamide | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Sulfanilamide | Water | 25 | 0.75[2][12] |
| Sulfanilamide | Water | 100 | 47.7[2][12] |
| Sulfanilamide | Ethanol | 25 | 2.7[2][12] |
| Sulfanilamide | Acetone | 25 | 20[2][12] |
| Sulfamethoxazole | Methanol | 25 | 9.03[2] |
| Sulfamethoxazole | Ethanol | 25 | 3.06[2] |
Diagram 1: Sulfonamide Recrystallization Workflow
Caption: A typical workflow for the recrystallization of sulfonamides.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing "oiling out".
References
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Sulfonamide purification process. Google Patents.
- Crystallization of Sulfanilamide. YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Troubleshooting. Chemistry LibreTexts.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Crystallization Of Sulfanilamide Lab Report. Bartleby.com.
- Experiment 3 * Crystallization 21. Bellevue College.
- Sulfanilamide. Sciencemadness Wiki.
- Experiment 3 Notes. Chemistry LibreTexts.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Crystallization Of Sulfanilamide Lab Report - 1390 Words | Bartleby [bartleby.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of sulfonamide-containing molecules. As a cornerstone of many therapeutic agents, the efficient and reliable construction of the sulfonamide bond is of paramount importance.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab, ensuring your synthesis is both successful and robust.
Section 1: Troubleshooting Guide - From Reaction Failure to Success
This section is structured to address specific experimental issues. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
You've set up your reaction between a sulfonyl chloride and an amine, but the TLC/LC-MS analysis shows little to no desired sulfonamide.
Potential Cause 1: Degradation of the Sulfonyl Chloride
Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis.[2] Moisture in the reaction solvent, on the glassware, or in the amine starting material can rapidly convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. If using solvents from a bottle, employ a dry syringe/cannula technique.
-
Reagent Quality Check: If the sulfonyl chloride is old or has been stored improperly, its quality may be compromised. Consider purchasing a fresh bottle or purifying the existing stock.
-
In-Situ Generation: For particularly sensitive substrates, consider methods that generate the sulfonyl chloride in situ from more stable precursors like thiols, followed by immediate reaction with the amine.[3]
-
Potential Cause 2: Poor Nucleophilicity of the Amine
Electron-deficient aromatic amines (e.g., those with nitro or cyano groups) or sterically hindered amines are less nucleophilic and may react sluggishly or not at all under standard conditions.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor for potential side reactions or degradation.
-
Use a More Forcing Base: A stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base can deprotonate the amine more effectively, increasing its nucleophilicity.
-
Catalytic Methods: For challenging couplings, consider transitioning from a classical approach to a metal-catalyzed cross-coupling reaction. Palladium- and copper-catalyzed methods are well-established for coupling sulfonamides with aryl halides or boronic acids, which can be a more effective strategy for forming bonds with less nucleophilic partners.[1][4]
-
Potential Cause 3: Inappropriate Base Selection
The base is critical for scavenging the HCl generated during the reaction. An incorrect choice can lead to reaction failure.
-
Solution:
-
Sterically Hindered Bases: For primary and secondary amines, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. Pyridine is also commonly used and can act as a nucleophilic catalyst.
-
Avoid Competing Nucleophiles: Do not use primary or secondary amines as the base, as they will compete with your substrate for the sulfonyl chloride.
-
Stoichiometry: Ensure at least one equivalent of base is used for primary/secondary amines. Often, using 1.1 to 1.5 equivalents is optimal to drive the reaction to completion. For amine hydrochloride salts, an additional equivalent of base is required.
-
Problem 2: Formation of Multiple Products and Side Reactions
Your reaction produces the desired product, but it's contaminated with significant byproducts, complicating purification.
Potential Cause 1: Double Sulfonylation of Primary Amines
Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product, R-N(SO₂R')₂. This is more common when the amine is added too quickly or if excess sulfonyl chloride is used.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride dropwise as a solution to the mixture of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Potential Cause 2: Reaction with Other Nucleophilic Groups
If your amine starting material contains other nucleophilic functional groups, such as alcohols or thiols, these can also react with the sulfonyl chloride.
-
Solution:
-
Protecting Groups: Protect the competing nucleophilic groups before the sulfonylation reaction. For example, a hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.
-
Chemoselective Conditions: In some cases, the inherent difference in nucleophilicity can be exploited. Amines are generally more nucleophilic than alcohols. Running the reaction at low temperatures (e.g., 0 °C to room temperature) often favors N-sulfonylation over O-sulfonylation.
-
Problem 3: Difficulty in Product Purification
The reaction appears successful, but isolating the pure sulfonamide from the reaction mixture is challenging.
Potential Cause 1: Emulsion during Aqueous Workup
The presence of tertiary amine salts (e.g., triethylammonium chloride) can act as surfactants, leading to persistent emulsions during the extraction process.
-
Solution:
-
Acid Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the excess tertiary amine base, making it water-soluble and easily removable in the aqueous phase.
-
Brine Wash: After the acid wash, a wash with saturated sodium chloride solution (brine) can help to break emulsions and further dry the organic layer.
-
Filtration: Passing the organic layer through a pad of Celite or anhydrous sodium sulfate can help to break up fine emulsions.
-
Potential Cause 2: Co-elution of Product and Starting Materials/Byproducts
The polarity of the product may be very similar to that of the starting amine or other impurities, making chromatographic separation difficult.
-
Solution:
-
Recrystallization: Sulfonamides are often crystalline solids. Recrystallization is an excellent and scalable method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
pH-Based Extraction: Primary and secondary sulfonamides have an acidic N-H proton. By washing the organic layer with a dilute basic solution (e.g., 1M NaOH), the sulfonamide can be deprotonated and extracted into the aqueous layer as a salt. The basic aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure sulfonamide, and then extracted back into an organic solvent. This is a powerful technique for removing non-acidic impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for sulfonamide synthesis?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points. They are relatively inert, have good solubility for a wide range of substrates, and are easy to remove under vacuum. For less nucleophilic amines, a more polar solvent like N,N-dimethylformamide (DMF) can be used, but it requires higher temperatures for removal.[4]
Q2: My sulfonyl chloride is not commercially available. What are the common ways to synthesize it?
A2: There are several reliable methods:
-
From Anilines (Sandmeyer-type reaction): Diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst is a classic and effective method.[2][4]
-
From Thiols: Oxidation of a thiol with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source can generate the sulfonyl chloride in situ.[3]
-
Direct Chlorosulfonylation: Aromatic compounds can be directly chlorosulfonylated using chlorosulfonic acid, but this method uses hazardous reagents and is often not suitable for molecules with sensitive functional groups.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate for visualization if your compounds are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective, providing both conversion and mass confirmation of the desired product.
Q4: Are there "greener" or milder alternatives to traditional sulfonyl chloride chemistry?
A4: Yes, the field is actively developing more environmentally friendly methods.
-
SO₂ Surrogates: Using stable, solid SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)) avoids the handling of gaseous sulfur dioxide.[3]
-
Catalytic Reactions: Copper-catalyzed three-component reactions of boronic acids, nitroarenes, and a sulfur source can produce sulfonamides in a single step.[1]
-
Electrochemical Synthesis: Electrochemical methods using thiols and amines are emerging as a green alternative, though they require specialized equipment.[5]
-
Sulfonyl Fluorides: Sulfonyl fluorides are gaining popularity as alternatives to sulfonyl chlorides. They are more stable to hydrolysis and can be activated under mild conditions using catalysts like calcium triflimide.[3]
Section 3: Data, Protocols, and Visualizations
Table 1: Common Bases and Solvents for Sulfonamide Synthesis
| Role | Reagent/Solvent | pKa of Conjugate Acid | Key Characteristics |
| Base | Pyridine | 5.2 | Acts as a base and nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | Standard, inexpensive, sterically hindered base. | |
| DIPEA | 10.7 | More sterically hindered than TEA, useful for sensitive substrates. | |
| DBU | 13.5 | Strong, non-nucleophilic base for deprotonating weak nucleophiles. | |
| Solvent | Dichloromethane (DCM) | - | Apolar aprotic. Good general-purpose solvent. |
| Tetrahydrofuran (THF) | - | Polar aprotic. Good general-purpose solvent. | |
| Acetonitrile (MeCN) | - | Polar aprotic. Useful for a range of temperatures. | |
| N,N-Dimethylformamide (DMF) | - | Highly polar aprotic. Used for difficult couplings, high boiling point. |
Experimental Protocol: General Procedure for the Synthesis of N-benzyl-4-toluenesulfonamide
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Benzylamine (1.0 eq)
-
Tosyl chloride (p-toluenesulfonyl chloride, 1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzylamine followed by anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, dissolve tosyl chloride in a minimal amount of anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.
Visualizations
Diagram 1: General Reaction and Key Side Reaction
Caption: The desired reaction vs. a common side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
D. C. Blakemore, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available at: [Link]
Sources
Technical Support Center: Stability of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride in Solution
Welcome to the technical support center for 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is an aliphatic sulfonamide. While extensive research exists on the stability of aromatic sulfonamides, the degradation kinetics of aliphatic sulfonamides are less characterized. However, the fundamental principles of chemical degradation, including hydrolysis and photodegradation, are applicable. This guide synthesizes these principles and provides practical advice to maintain the stability of your solutions.
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Degradation can lead to the formation of impurities, which can compromise the accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in solution?
A1: The two primary degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond. This process can be catalyzed by both acidic and basic conditions. In acidic conditions, the amino group is protonated, which can influence the molecule's stability. In alkaline conditions, the sulfonamide nitrogen can be deprotonated, making it susceptible to nucleophilic attack. Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce cleavage of the sulfonamide bond, leading to the formation of various degradation products.[2] The rate of photodegradation can also be influenced by the pH of the solution.
Q2: How does pH affect the stability of my solution?
A2: The pH of the solution is a critical factor. Sulfonamides are generally more stable in neutral to slightly alkaline solutions.[1] Acidic conditions can accelerate the hydrolysis of the sulfonamide bond. For 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, the primary amino group will be protonated at acidic pH, which may alter its susceptibility to degradation. It is crucial to buffer your solution to a pH that ensures the stability of the compound for the duration of your experiment.
Q3: What is the recommended storage temperature for solutions of this compound?
A3: To minimize thermal degradation, solutions should be stored at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is recommended. However, it is essential to perform freeze-thaw stability studies to ensure that the compound does not degrade during this process. Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.
Q4: My solution has turned a pale yellow color. What could be the cause?
A4: A change in color, such as the appearance of a pale yellow hue, can be an indicator of degradation. This is often associated with photodegradation or oxidative degradation. Ensure that your solutions are protected from light by using amber vials or by wrapping the container in aluminum foil. If you suspect oxidative degradation, purging your solvent with an inert gas like nitrogen or argon before preparing the solution can be beneficial.
Q5: What are the expected degradation products I should monitor for?
A5: Based on the structure of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, the primary degradation products from hydrolysis would likely be:
-
2-aminoethane-1-sulfonic acid (taurine) and propan-2-amine, resulting from the cleavage of the S-N bond.
-
Other potential minor degradation products could arise from further reactions.
It is advisable to monitor for the appearance of these potential impurities using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound concentration over a short period. | pH-mediated hydrolysis. | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer system. 3. Perform a time-course analysis at different pH values to determine the optimal pH for stability. |
| Appearance of unknown peaks in my chromatogram. | Photodegradation. | 1. Prepare and store your solutions in amber glass vials or protect them from light. 2. Minimize the exposure of the solution to ambient and UV light during handling. 3. Conduct a forced degradation study by exposing a sample to intense light to confirm the identity of photodegradation products. |
| Inconsistent results between experiments. | Inconsistent storage conditions or repeated freeze-thaw cycles. | 1. Standardize your storage protocol. Store all solutions at the same temperature. 2. Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Perform a freeze-thaw stability study to assess the impact on your compound. |
| Precipitation observed in the solution upon storage. | Poor solubility at the storage temperature or pH. | 1. Re-evaluate the solvent system and concentration. A co-solvent may be necessary. 2. Ensure the storage pH is one at which the compound is sufficiently soluble. 3. If storing at low temperatures, ensure the compound remains in solution. A solubility study at different temperatures may be required. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Solvent Selection: Choose a high-purity solvent in which the compound is freely soluble. For many applications, sterile, deionized water or a buffer solution is appropriate.
-
Degassing the Solvent (Optional but Recommended): To minimize oxidative degradation, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Weighing the Compound: Accurately weigh the required amount of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a clean weighing vessel.
-
Dissolution: Add the weighed compound to the desired volume of solvent in a volumetric flask. Protect the solution from light by wrapping the flask in aluminum foil.
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired range (typically pH 7-8) using a suitable buffer (e.g., phosphate-buffered saline).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter and ensure sterility.
-
Aliquoting and Storage: Dispense the filtered solution into single-use amber vials. Store the aliquots at the recommended temperature (-20°C for long-term storage or 2-8°C for short-term use).
Protocol 2: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M sodium hydroxide and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that represent degradation products.
Visualizations
Diagram 1: Key Factors Influencing Stability
Caption: Factors affecting the stability of the compound in solution.
Diagram 2: General Workflow for Stability Assessment
Sources
Technical Support Center: Navigating Side Reactions in the Sulfonylation of Primary Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reactions encountered during the sulfonylation of primary amines. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Selective Sulfonylation
The formation of sulfonamides is a cornerstone reaction in medicinal chemistry and materials science. The reaction of a primary amine with a sulfonyl chloride is the most common route to these valuable compounds. While seemingly straightforward, this transformation is often plagued by a variety of side reactions that can complicate purification, reduce yields, and introduce unexpected impurities. This guide will delve into the mechanisms of these side reactions and provide actionable, field-proven strategies to mitigate them.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section is designed to help you diagnose and resolve specific issues you may be encountering in your sulfonylation reactions.
Issue 1: Formation of a Significant Amount of Di-Sulfonylated Product
Q: My reaction is producing a substantial amount of a di-sulfonylated byproduct, R-N(SO₂R')₂. What is causing this, and how can I favor mono-sulfonylation?
A: Di-sulfonylation is arguably the most common side reaction when working with primary amines.[1][2] It occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be deprotonated to form a nucleophilic sulfonamide anion, which then attacks a second molecule of the sulfonyl chloride to yield the undesired di-sulfonylated product.[1]
| Parameter | Cause of Di-Sulfonylation | Recommended Solution |
| Stoichiometry | Using an excess of the sulfonylating agent provides ample opportunity for the second sulfonylation to occur. | Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent.[1] |
| Rate of Addition | A high local concentration of the sulfonyl chloride upon addition can favor the second reaction with the newly formed mono-sulfonamide. | Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of the electrophile throughout the reaction. |
| Base Selection | A strong, non-hindered base can readily deprotonate the mono-sulfonamide, facilitating the second attack. | Opt for a weaker or more sterically hindered base. Pyridine or 2,6-lutidine are often preferred over triethylamine. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective and simplify workup.[1] |
| Temperature | Higher temperatures can provide the activation energy needed for the less reactive sulfonamide anion to attack the sulfonyl chloride. | Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will slow down both reactions but often has a more pronounced effect on the undesired di-sulfonylation. |
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting sulfonyl chloride is consumed, quench the reaction with water or a dilute acid solution. Proceed with a standard aqueous workup and purification.
Caption: Troubleshooting workflow for di-sulfonylation.
Issue 2: Low or No Product Formation and Presence of Sulfonic Acid
Q: My reaction has a low yield, and I've identified the corresponding sulfonic acid of my starting material in the reaction mixture. What's happening?
A: This is a classic case of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the unreactive sulfonic acid.[2] This side reaction consumes your starting material and reduces the overall yield.
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride or purify it before use if it has been stored for a long time.
Issue 3: Formation of a Sulfonate Ester Byproduct
Q: I'm observing an unexpected side product with a mass corresponding to a sulfonate ester. How is this forming, and how can I prevent it?
A: The formation of a sulfonate ester (R-SO₂-OR') occurs when the sulfonyl chloride reacts with an alcohol.[2] This can happen if an alcohol is used as a solvent or is present as an impurity in your reagents or solvents. This is a particularly critical side reaction in pharmaceutical development as some sulfonate esters are potentially genotoxic.
-
Solvent Choice: Avoid using alcoholic solvents (e.g., methanol, ethanol) for sulfonylation reactions unless the formation of a sulfonate ester is the desired outcome. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
-
Reagent Purity: Ensure that your amine and other reagents are free from alcohol impurities.
-
Process Control: In cases where an alcohol is necessary for other process considerations (e.g., solubility), it is crucial to use an excess of the amine and carefully control the reaction conditions to favor aminolysis over alcoholysis. The use of a more nucleophilic amine will generally outcompete a less nucleophilic alcohol.
Issue 4: Reaction is Sluggish or Fails with Sterically Hindered Amines
Q: I'm trying to sulfonylate a sterically hindered primary amine, and the reaction is extremely slow or doesn't proceed at all. What can I do?
A: Steric hindrance around the nitrogen atom can significantly decrease the nucleophilicity of the amine, making it difficult for it to attack the electrophilic sulfur of the sulfonyl chloride.[3] This often leads to very slow reaction rates or complete lack of reactivity under standard conditions.
-
Increase Temperature: While lower temperatures are often used to control selectivity, for hindered amines, higher temperatures may be necessary to overcome the activation energy barrier.[3]
-
Use a Catalyst:
-
Lewis Acids: Catalysts like indium can activate the sulfonyl chloride, making it more electrophilic and susceptible to attack by a weakly nucleophilic amine.[3]
-
Nucleophilic Catalysts: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself and is more readily attacked by the hindered amine.
-
Caption: DMAP catalysis in sulfonylation of hindered amines.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a sulfonylation reaction?
A1: The base serves two primary purposes. First, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is crucial as the HCl can protonate the starting amine, rendering it non-nucleophilic. Second, as discussed in the context of di-sulfonylation, the base can deprotonate the mono-sulfonated product, leading to the formation of the di-sulfonamide. Therefore, the choice of base is a critical parameter for controlling the reaction outcome.
Q2: Can the solvent have a significant impact on the reaction?
A2: Yes, the solvent can influence the reaction in several ways. It affects the solubility of the reactants and products, which can impact reaction rates. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[1] The polarity of the solvent can also influence the reaction mechanism and the stability of any charged intermediates.
Q3: Are there alternatives to sulfonyl chlorides for sulfonylation?
A3: Yes, if sulfonyl chlorides are proving to be problematic, you can consider other sulfonating agents such as sulfonyl hydrazides or sulfonic anhydrides.[3] In some cases, greener protocols using iodine catalysis have also been developed.[3]
Q4: How can I monitor the progress of my reaction and identify side products?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to separate and quantify the desired product and any side products. Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the components in your reaction mixture, which is crucial for diagnosing side reactions.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of your final product and any isolated side products. ¹H NMR can be used to distinguish between mono- and di-sulfonated products by observing the disappearance of the N-H proton and changes in the chemical shifts of adjacent protons.
Q5: What is the Hinsberg test, and how does it relate to sulfonylation?
A5: The Hinsberg test is a classical chemical test used to distinguish between primary, secondary, and tertiary amines. It relies on the sulfonylation reaction, typically using benzenesulfonyl chloride. The differing solubility of the resulting sulfonamides in aqueous base allows for the differentiation of the amine classes.[1] This test highlights the importance of the acidic N-H proton on the sulfonamide derived from a primary amine.
Conclusion
The successful sulfonylation of primary amines is a matter of controlling the competition between the desired reaction and a handful of common side reactions. By understanding the mechanisms of these undesired pathways and carefully manipulating reaction parameters such as stoichiometry, temperature, and the choice of base and solvent, you can significantly improve the outcome of your reactions. This guide provides a starting point for troubleshooting and optimization, but as with all chemical reactions, careful experimentation and analysis are the keys to success.
References
- Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
American Chemical Society. (2025, April 10). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
-
PubMed. (1992, March). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
-
National Institutes of Health. (n.d.). Synthesis, separation, and characterization of amphiphilic sulfated oligosaccharides enabled by reversed-phase ion pairing LC and LC-MS methods. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]
-
National Institutes of Health. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]
-
Reddit. (2021, January 12). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. Retrieved from [Link]
-
IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography for Sulfonamide Purification
Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying sulfonamide compounds using column chromatography. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to develop robust, efficient, and scalable purification methods. We will address common questions, troubleshoot challenging scenarios, and provide validated starting points for your work.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the critical decisions you'll make when designing a purification strategy for sulfonamides.
Q1: What is the best stationary phase (column) for purifying sulfonamides?
A: The optimal stationary phase depends on the specific polarity of your target sulfonamide and the impurities you need to separate it from. There is no single "best" column, but we can categorize the primary choices:
-
Reversed-Phase (RP) Chromatography: This is the most common and versatile starting point.
-
Mechanism: Separates molecules based on hydrophobicity. The stationary phase is nonpolar (e.g., C18, C8), and the mobile phase is polar (e.g., water/acetonitrile).
-
Best For: Most sulfonamides, which are moderately polar. C18 columns provide the highest hydrophobic retention, while C8 columns offer slightly less retention, which can be useful for more hydrophobic sulfonamides that might be too strongly retained on a C18. Researchers have successfully used a variety of C18 and C12 columns for sulfonamide separation[1].
-
Expert Insight: Always check for end-capped columns. Modern, high-purity silica columns with robust end-capping are crucial for preventing peak tailing caused by secondary interactions between the basic amine groups on many sulfonamides and acidic residual silanols on the silica surface[2][3].
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for highly polar sulfonamides that show poor retention in reversed-phase.
-
Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amino, or zwitterionic phases) and a semi-aqueous mobile phase rich in an organic solvent like acetonitrile[4][5][6][7]. It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.
-
Best For: Very polar sulfonamides or their polar metabolites that elute in or near the void volume in RP chromatography.
-
Expert Insight: HILIC can be very sensitive to the water content in your mobile phase and sample diluent. Ensure precise mobile phase preparation and consider dissolving your sample in the mobile phase to avoid peak shape distortion.
-
| Stationary Phase Type | Primary Separation Mechanism | Ideal for... | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General-purpose separation of most sulfonamides. | High retention; may require higher organic content in the mobile phase. |
| C8 (Octylsilane) | Hydrophobic Interactions | Sulfonamides that are too strongly retained on C18. | Less retention than C18; good starting point for method development. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Sulfonamides with aromatic rings, offering alternative selectivity to C18/C8. | Different elution order compared to alkyl phases can resolve difficult pairs. |
| HILIC (e.g., Silica, Amino) | Partitioning & H-Bonding | Highly polar sulfonamides and metabolites with low RP retention.[4] | Sensitive to mobile phase water content; requires careful equilibration. |
Q2: How do I select and optimize the mobile phase for sulfonamide purification?
A: Mobile phase optimization is critical for achieving good resolution. The key is to control the ionization state of your sulfonamide.
-
Controlling pH is Essential: Sulfonamides are amphoteric, meaning they have both acidic (the sulfonamide group) and basic (often an amino group) functionalities[8]. Their charge state, and therefore their retention, is highly dependent on the mobile phase pH[8].
-
For Reversed-Phase: A common strategy is to use an acidic mobile phase (pH 2.5-3.5) by adding 0.1% formic acid or acetic acid[1][9]. At this low pH, the basic amine groups are protonated (positively charged), and the acidic residual silanols on the column are also protonated (neutral). This minimizes the strong, undesirable ionic interactions that cause severe peak tailing[2][10].
-
For HILIC: Mobile phase pH also influences retention by affecting the solute's polarity and the charge of the stationary phase. Buffers like ammonium formate or ammonium acetate are commonly used to control pH and aid in ionization for subsequent mass spectrometry (MS) detection.
-
-
Choosing Organic Solvents:
-
Acetonitrile is the most common organic modifier. It has low viscosity (leading to lower backpressure) and is UV transparent.
-
Methanol is another option that can offer different selectivity compared to acetonitrile. It is also more protic and can engage in different hydrogen bonding interactions. Some methods use a combination of acetonitrile and methanol to fine-tune the separation[1][9].
-
-
Gradient vs. Isocratic Elution:
-
Isocratic elution (constant mobile phase composition) is simpler but is only suitable for separating a few components with similar retention.
-
Gradient elution (varying the mobile phase composition over time, e.g., increasing acetonitrile percentage) is almost always necessary for complex samples containing multiple sulfonamides or impurities with a wide range of polarities. It improves peak shape for later-eluting compounds and reduces analysis time[1].
-
Q3: What are the best practices for sample preparation before chromatography?
A: Proper sample preparation is non-negotiable. It prevents column clogging, reduces matrix effects, and improves the accuracy of your results. The goal is to extract the sulfonamides from the sample matrix and remove interfering substances.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples like animal tissues, feed, or environmental samples[1][11].
-
Mechanism: The sample is passed through a cartridge containing a sorbent. Interferences are washed away, and the target sulfonamides are then eluted with a stronger solvent[11].
-
Common Sorbents: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are excellent for general-purpose extraction of a wide range of sulfonamides[11]. Strong cation-exchange (SCX) cartridges can also be used to specifically retain the protonated basic center of sulfonamides[1].
-
-
Liquid-Liquid Extraction (LLE): A classic technique where sulfonamides are partitioned from an aqueous sample into an immiscible organic solvent[11]. While effective, it can be solvent- and time-intensive[11]. A pH-controlled LLE can be highly efficient for extracting sulfonamides from dietary supplements[12].
-
Filtration: Always filter your final sample extract through a 0.22 µm or 0.45 µm syringe filter before injection. This is a simple step that protects your column and instrument from particulate matter, preventing high backpressure and blockages.
Caption: Figure 1. General experimental workflow for sulfonamide purification.
Q4: How can I effectively scale up my purification from analytical to preparative scale?
A: Scaling up requires careful consideration to maintain the resolution achieved at the analytical scale. The primary goal is to increase the amount of purified product without sacrificing purity.
-
Maintain Constant Linear Flow Rate: Do not keep the volumetric flow rate (mL/min) constant. Instead, scale the volumetric flow rate in proportion to the column's cross-sectional area to maintain the same linear velocity.
-
Increase Column Diameter, Not Length: To increase loading capacity, you should increase the diameter of your column while keeping the bed height (length) the same[13]. This ensures that the residence time of the analyte on the column remains consistent[13].
-
Keep L/dp Ratio Consistent: To predictably scale a separation, the ratio of column length (L) to particle diameter (dp) should be kept as constant as possible between the analytical and preparative columns[14]. This helps preserve the resolution.
-
Perform a Loading Study: Before committing to a large-scale run, perform a loading study on a smaller preparative column to determine the maximum amount of sample you can inject before resolution is compromised (i.e., when peaks start to merge).
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide addresses specific issues in a direct Q&A format.
Q: What causes peak tailing for my sulfonamide and how can I fix it?
A: Peak tailing is the most common issue in sulfonamide chromatography and is usually caused by unwanted secondary interactions between the analyte and the stationary phase[2].
-
Primary Cause: Silanol Interactions. The amine groups common in sulfonamides can interact strongly with negatively charged, ionized residual silanol groups on the silica surface of reversed-phase columns[2][10]. This secondary ionic interaction is a different, slower retention mechanism than the primary hydrophobic one, causing the peak to "tail"[2].
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: This is the most effective solution. Add 0.1% formic or acetic acid to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, neutralizing them and preventing the strong ionic interaction with your basic analyte[2].
-
Use a High-Quality, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a newer, high-performance column with robust end-capping can solve the problem.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Reduce your injection volume or sample concentration and see if the peak shape improves.
-
Consider an Alternative Stationary Phase: If pH adjustment doesn't work, the issue might be a different secondary interaction. Try a column with a different chemistry, like a phenyl-hexyl or an embedded polar group (EPG) column, which can shield the silica surface.
-
Caption: Figure 2. Decision tree for troubleshooting sulfonamide peak tailing.
Q: Why am I seeing poor resolution or co-elution of my target sulfonamide with impurities?
A: Poor resolution means your chromatographic conditions are not sufficient to separate the compounds of interest.
-
Solutions:
-
Optimize the Mobile Phase: This is the easiest variable to change.
-
Adjust Organic Solvent Ratio: If using a gradient, try making it shallower (i.e., increase the organic solvent percentage more slowly). This gives more time for compounds to separate.
-
Change the Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. They have different selectivities and may resolve your compounds.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the compounds may have very similar hydrophobicity. A different stationary phase with an alternative separation mechanism (e.g., a Phenyl-Hexyl column that adds π-π interactions) may be required.
-
Decrease Particle Size/Increase Column Length: Using a column with smaller particles or a longer column will increase efficiency (generate narrower peaks) and improve resolution, though it will also increase backpressure.
-
Q: My sulfonamide recovery is very low. What are the potential causes?
A: Low recovery means you are losing your compound somewhere in the process.
-
Potential Causes & Solutions:
-
Poor Extraction from Sample Matrix: Your sample preparation may not be efficient. Re-evaluate your SPE or LLE protocol. Ensure the pH during extraction is optimal for your sulfonamide's solubility.
-
Irreversible Adsorption on the Column: The compound might be sticking irreversibly to active sites on the column or to the column frit. This can happen with older or low-quality columns. Try a new column or a different stationary phase.
-
Compound Instability/Degradation: Sulfonamides can be susceptible to degradation under certain conditions (e.g., strong acid/base, oxidation)[15]. Ensure your sample and mobile phase conditions are not causing the compound to break down. You can check for stability by re-injecting an aged sample and looking for new peaks.
-
Precipitation in the Injector or Tubing: If you are reconstituting your sample in a solvent that is much weaker than your initial mobile phase, it could precipitate upon injection. Ensure your sample solvent is compatible with the mobile phase.
-
Part 3: Standard Operating Protocols
These protocols provide a validated starting point for your experiments. Always begin with a known standard to confirm system suitability before running precious samples.
Protocol 1: General SPE Cleanup for Sulfonamides
This protocol is adapted for cleaning up sulfonamides from a complex biological matrix using a generic HLB cartridge.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 200 mg) by passing 5 mL of acetonitrile followed by 5 mL of ultrapure water[11]. Do not let the cartridge run dry.
-
Sample Preparation: Homogenize your sample (e.g., 2g of tissue) and extract it with 10 mL of acetonitrile, often with a chelating agent like EDTA to improve extraction efficiency[11]. Vortex, sonicate, and centrifuge to pellet solids[11].
-
Loading: Take the supernatant, dilute it with water (e.g., add 5 mL of H₂O) to ensure the analyte binds to the SPE sorbent, and load the entire volume onto the conditioned SPE cartridge at a slow, steady drip rate.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained sulfonamides with 10 mL of acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of your initial mobile phase[11]. Filter through a 0.45 µm filter before injection.
Protocol 2: Starting Reversed-Phase HPLC Method
This is a general-purpose gradient method suitable for screening a mixture of sulfonamides.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Detector at 270 nm (sulfonamides generally have strong absorbance between 250-280 nm)[16].
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
References
-
Karatapanis, A. E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Stypuła-Trębas, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]
-
Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
Na, E., et al. (2021). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC - NIH. [Link]
-
Al-Shehri, S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
Combs, M. T., et al. (1997). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Patyra, E., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
D. Kovaleva, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Karatapanis, A. E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad. [Link]
-
D. Kovaleva, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
-
Waters Corporation. (n.d.). 5 Rules of Scaling LC Purification. Waters. [Link]
-
McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Chen, L., et al. (2014). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Oxford Academic. [Link]
-
de Souza, M. V. N., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]
-
Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
Sources
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. waters.com [waters.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Section 1: Understanding the Fundamentals of Sulfonamide Action & Resistance
<_ _="--11- - - " c=" . " > ### Technical Support Center: Addressing Sulfonamide Resistance in Bacterial Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered when performing bacterial assays with sulfonamide antibiotics. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental observations, empowering you to design robust, self-validating assays.
Before troubleshooting, it's crucial to grasp the underlying biochemistry. Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the folic acid synthesis pathway, which produces tetrahydrofolate—a necessary precursor for synthesizing nucleotides like thymidine.[2] By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block this pathway, halting DNA synthesis and bacterial growth.[1]
Bacterial resistance to sulfonamides primarily occurs through two widespread mechanisms:
-
Target Modification via Acquired Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[1][2] These genes encode for highly resistant, alternative DHPS enzymes that have a very low affinity for sulfonamides but still efficiently bind pABA.[3][4] This is the most common form of clinical resistance.
-
Target Modification via Chromosomal Mutation: Spontaneous mutations in the bacterial chromosome's native DHPS gene, folP, can alter the enzyme's active site.[1][4] These mutations reduce the enzyme's affinity for sulfonamides, conferring resistance.[1][4]
A less common mechanism involves the overproduction of pABA, which outcompetes the sulfonamide inhibitor.[5]
Section 2: Core Troubleshooting - Frequently Asked Questions (FAQs)
This section addresses common issues encountered during sulfonamide susceptibility testing.
Q1: My Minimum Inhibitory Concentration (MIC) values for the same sulfonamide and bacterial strain are highly variable between experiments. What's causing this?
A1: Causality & Solution
Inconsistent MIC values for sulfonamides are a frequent and frustrating issue, often stemming from antagonists present in the testing medium. The primary culprits are thymidine and its precursor, thymine .
-
The "Why": Sulfonamides block the production of folic acid, which is required for the synthesis of thymidine. If the growth medium contains an external source of thymidine, the bacterium can bypass the sulfonamide-induced blockade entirely and continue to replicate, even at high drug concentrations.[6] This leads to falsely elevated or inconsistent MIC readings. Standard media like Mueller-Hinton Agar (MHA) or Broth (MHB) are intended to have low levels of these compounds, but batch-to-batch variability can occur.[7]
-
Troubleshooting Steps:
-
Media Quality Control (QC): The most critical step is to validate each new lot of media. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized QC procedures.[8][9][10] This typically involves testing a susceptible control strain, such as Enterococcus faecalis ATCC 29212, against trimethoprim-sulfamethoxazole.[7] A sharp, clear zone of inhibition (disk diffusion) or a low MIC (broth dilution) indicates acceptably low levels of thymidine.
-
Supplement with Thymidine Phosphorylase: If you suspect thymidine interference, you can supplement your media with lysed horse blood or purified thymidine phosphorylase.[7][11] This enzyme degrades thymidine in the medium, eliminating its antagonistic effect and restoring the activity of the sulfonamide.[7][11]
-
Standardize Inoculum Density: An inoculum that is too dense can deplete the drug and overwhelm its inhibitory effect, leading to falsely high MICs. Conversely, a sparse inoculum can result in falsely low MICs. Strictly adhere to a 0.5 McFarland turbidity standard for your bacterial suspension, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Q2: I'm testing a known sulfonamide-susceptible strain, but I'm observing no inhibition of growth at any concentration. Why?
A2: Causality & Solution
This issue almost always points to a fundamental problem with either the drug's activity or a critical component of the assay medium that is antagonizing the drug.
-
The "Why": Besides thymidine, another potent antagonist of sulfonamides is their own structural analog, p-aminobenzoic acid (pABA) .[7] Some complex media components, particularly peptones and yeast extracts, can contain significant amounts of pABA, which will completely negate the sulfonamide's competitive inhibition of DHPS.[7][12] Additionally, sulfonamides are not stable indefinitely and can degrade if stored improperly or prepared in an incorrect solvent.
-
Troubleshooting Steps:
-
Verify Drug Stock: Ensure your sulfonamide stock solution is correctly prepared and stored. Check the certificate of analysis for recommended solvents and storage conditions (typically protected from light at -20°C or lower). Prepare fresh working solutions regularly.
-
Review Media Composition: Use recommended media such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) or MHA, which are specifically formulated for susceptibility testing and have low levels of pABA and thymidine.[7] Avoid using rich, undefined media like Luria-Bertani (LB) broth for susceptibility testing, as they are often high in antagonists.
-
Run a Control Plate: Always include a quality control strain with a known, narrow range of expected MIC values (e.g., E. coli ATCC 25922) in every assay. If the QC strain also shows no inhibition, the problem lies with the drug or medium. If the QC strain behaves as expected, the issue may be with your test strain (e.g., contamination, misidentification).
-
Q3: How can I experimentally differentiate between sulfonamide resistance caused by a sul gene versus a folP mutation?
A3: Causality & Solution
Differentiating these mechanisms requires moving from phenotypic assays (MIC determination) to genotypic analysis.
-
The "Why": Both mechanisms result in a resistant phenotype by altering the drug's target, DHPS. However, the genetic basis is distinct. Sul genes (sul1, sul2, sul3) are acquired, plasmid-borne genes that encode a completely different, highly resistant DHPS enzyme.[2][3] In contrast, folP mutations are changes within the bacterium's own chromosomal gene for DHPS.[4]
-
Experimental Workflow:
-
Phenotypic Confirmation: First, confirm the high-level resistance using a standardized MIC protocol (see Section 4). Resistance conferred by sul genes is often very high, with MICs exceeding the CLSI or EUCAST clinical breakpoints.[4]
-
PCR Screening for sul Genes: The most direct method is to use Polymerase Chain Reaction (PCR). Design or obtain validated primers specific to the most common sul genes (sul1, sul2, and sul3).[1] A positive PCR result for one of these genes strongly indicates that acquired resistance is the mechanism.
-
folP Gene Sequencing: If the PCR for sul genes is negative, the next step is to sequence the organism's native folP gene. Amplify the folP gene using PCR and then sequence the product. Compare the resulting sequence to the wild-type folP sequence from a known susceptible strain of the same species. The presence of non-synonymous mutations (those that change an amino acid) in the resistant isolate's folP gene would confirm resistance due to target site mutation.
-
Section 3: Data & Visualization
Mechanism of Sulfonamide Action and Resistance
The following diagram illustrates the folic acid synthesis pathway, the inhibitory action of sulfonamides, and the primary mechanisms of resistance.
Caption: Sulfonamide action and primary resistance pathways.
Troubleshooting Workflow: Inconsistent MIC Results
Use this decision tree to diagnose the root cause of variability in your sulfonamide MIC assays.
Caption: Decision tree for troubleshooting variable sulfonamide MICs.
Commonly Acquired Sulfonamide Resistance Genes
The table below summarizes the most prevalent plasmid-mediated sul genes.
| Gene | Common Bacterial Hosts | Associated Genetic Elements | Typical Resistance Level |
| sul1 | Enterobacteriaceae (e.g., E. coli, Klebsiella), Acinetobacter, Pseudomonas | Class 1 Integrons | High |
| sul2 | Enterobacteriaceae, Acinetobacter | Small non-conjugative or large transmissible plasmids | High |
| sul3 | E. coli (primarily from swine) | Plasmids, often linked with other resistance genes | High |
Section 4: Key Protocol - Broth Microdilution MIC Assay
This protocol is harmonized with CLSI and EUCAST guidelines for determining the MIC of sulfonamides.[8][9][13]
Objective: To determine the minimum concentration of a sulfonamide that inhibits the visible growth of a bacterial isolate.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) - validated for low thymidine/pABA content.
-
Sterile 96-well U-bottom microtiter plates.
-
Sulfonamide stock solution of known concentration.
-
Bacterial isolate grown on non-selective agar.
-
QC strain (e.g., E. coli ATCC 25922).
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or calibrated photometric device.
Procedure:
-
Inoculum Preparation (Self-Validating Step): a. From a fresh (18-24 hour) culture plate, pick 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical validation point. Use a photometric device to ensure an optical density at 625 nm is between 0.08 and 0.13. d. Within 15 minutes of preparation, dilute this suspension 1:100 in CAMHB. This will be your working inoculum.
-
Drug Dilution Series: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the sulfonamide stock solution (at 2x the highest desired final concentration) to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last well. This leaves 100 µL in each well with serially diluted drug.
-
Inoculation: a. Add 100 µL of the working bacterial inoculum to each well. This brings the final volume to 200 µL and dilutes the drug to its final test concentration. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL. b. Include a "Growth Control" well (no drug, only inoculum) and a "Sterility Control" well (no inoculum, only broth).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (no turbidity) compared to the growth control well. b. When testing sulfonamides, slight, hazy growth may persist through several wells. Per CLSI guidelines, you should read the concentration at which there is an ~80% reduction in growth.[14] c. Validation Check: The QC strain MIC must fall within its acceptable range. The growth control must be turbid, and the sterility control must be clear. If these conditions are not met, the assay is invalid and must be repeated.
Section 5: References
-
Bialk-Bielinska, A., Czerwinski, A., Piotr, P., & Stolte, S. (2017). Mixture toxicity of six sulfonamides and their two transformation products to green algae Scenedesmus vacuolatus and duckweed Lemna minor. Chemosphere, 173, 542–550. [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved January 27, 2026, from [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Stogios, P. J. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Research Communities. [Link]
-
Venkatesan, N., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4093. [Link]
-
Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2023, May 3). YouTube. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Hamilton-Miller, J. M., & Good, H. (1986). Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy, 30(1), 144-146. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Retrieved January 27, 2026, from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved January 27, 2026, from [Link]
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Basicmedical Key. (2016). Antimicrobial Susceptibility on Solid Media. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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EUCAST. (2024). Clinical Breakpoint Tables. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2015). Can selection antibiotics be inhibited by media components?[Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 27, 2026, from [Link]
-
Then, R. L. (1980). Role of thymidine for the activity of trimethoprim, sulfonamides and their combinations. Zentralblatt für Bakteriologie, 247(4), 483-494. [Link]
-
Toleman, M. A., et al. (2007). Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom. Applied and Environmental Microbiology, 73(11), 3559-3567. [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
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Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Charged Sulfonamides
Welcome to the technical support center dedicated to addressing a critical challenge in drug development: managing the poor cell permeability of charged sulfonamides. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address common questions researchers face when working with sulfonamides and their journey across the cell membrane.
Q1: Why do my charged sulfonamide compounds consistently show low permeability in Caco-2 assays?
A1: The low permeability of charged sulfonamides is often multifactorial. The primary reason is the inherent charge of the sulfonamide group at physiological pH, which hinders its ability to passively diffuse across the lipophilic cell membrane. Additionally, factors such as low lipophilicity, high hydrogen bond donor/acceptor count, and large molecular size can contribute to poor permeability. It is also crucial to consider the possibility of active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can actively pump your compound out of the cell, resulting in low apparent permeability.
Q2: What is the impact of pH on the permeability of my sulfonamide drug candidate?
A2: The pH of the surrounding environment plays a pivotal role in the permeability of sulfonamides. The sulfonamide functional group is ionizable, and its charge state is dictated by the pH and its pKa. At a pH below the pKa, the sulfonamide will be predominantly in its neutral, more lipophilic form, which favors passive diffusion across the cell membrane. Conversely, at a pH above the pKa, the sulfonamide will be in its charged, more hydrophilic state, leading to reduced permeability. Therefore, understanding the pH-partition hypothesis is crucial when designing and interpreting permeability assays. For instance, simulating the pH gradient of the small intestine (apical pH 6.5, basolateral pH 7.4) in your Caco-2 assay can provide more physiologically relevant data.[1][2][3]
Q3: Should I use a PAMPA or a Caco-2 assay to screen my sulfonamide compounds?
A3: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay depends on the specific question you are trying to answer.
-
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][5] It is excellent for early-stage screening to assess the intrinsic passive permeability of your sulfonamides and how it is affected by physicochemical properties like lipophilicity.
-
Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[6][7] This model is more complex and provides a more comprehensive picture of intestinal absorption, including passive diffusion, active transport, and efflux.[6]
A pragmatic approach is to use PAMPA for initial ranking and then validate promising candidates in a Caco-2 assay to investigate the potential involvement of transporters.
Q4: My sulfonamide has poor aqueous solubility. How can I accurately measure its permeability?
A4: Poor aqueous solubility can indeed complicate permeability assessment. One common issue is the compound precipitating in the aqueous assay buffer, leading to an underestimation of the true permeability. To address this, consider including a solubilizing agent like Bovine Serum Albumin (BSA) in the assay buffer. BSA can help improve the solubility of lipophilic compounds and reduce non-specific binding to plasticware.[6] Alternatively, employing formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) can enhance the solubility of your compound in the donor compartment.[8][9][10]
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Investigating and Overcoming Low Permeability in Caco-2 Assays
Problem: Your sulfonamide compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Steps & Scientific Rationale:
-
Assess Physicochemical Properties: Before diving into complex cell-based experiments, understand the fundamental properties of your sulfonamide.
-
pKa and Lipophilicity (logP/logD): The pKa will tell you the ionization state of your compound at a given pH. The distribution coefficient (logD) at different pH values will reveal how lipophilicity changes with ionization. A lower pKa and a higher logD at acidic pH are generally favorable for permeability.[11]
-
Solubility: Ensure your compound is soluble at the tested concentration in the assay buffer. Precipitation will lead to inaccurate results.
-
-
Modify Assay pH (If Necessary): If your sulfonamide is predominantly charged at the standard assay pH of 7.4, consider running the assay with a lower apical pH (e.g., 6.5) to mimic the conditions of the upper small intestine.[1] This can increase the concentration of the neutral, more permeable species, providing insight into its potential for passive absorption.
-
Conduct a Bidirectional Caco-2 Assay: This is a critical step to determine if active efflux is limiting the permeability of your compound.[6]
-
Methodology: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Interpretation: Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is a strong indication of active efflux.[6]
-
-
Identify the Efflux Transporter: If the ER suggests efflux, the next step is to identify the specific transporter(s) involved.
-
Methodology: Perform the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors. For example, verapamil is a commonly used inhibitor for P-gp, and fumitremorgin C can be used to inhibit BCRP.[6]
-
Interpretation: A significant reduction in the ER in the presence of a specific inhibitor points to the involvement of that transporter.
-
-
Structural Modification (A Medicinal Chemistry Approach): If poor passive permeability or efflux is confirmed, rational chemical modifications can be explored.
-
Prodrug Strategy: One effective approach is to mask the ionizable sulfonamide group with a labile chemical moiety.[12][13] This prodrug would be more lipophilic, allowing it to cross the cell membrane. Once inside the cell, the masking group is cleaved by intracellular enzymes, releasing the active parent drug.
-
Lipophilicity Enhancement: Systematically modifying other parts of the molecule to increase its overall lipophilicity can also improve passive diffusion.[14]
-
-
Formulation Strategies: For compounds with persistent permeability issues, advanced formulation approaches can be a viable solution.
-
Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between cells, allowing for paracellular transport.
-
Lipid-Based Formulations: Encapsulating the sulfonamide in lipid-based carriers like nanoparticles or self-emulsifying systems can facilitate its transport across the intestinal epithelium.[8][9]
-
Guide 2: Troubleshooting the PAMPA Assay for Sulfonamides
Problem: You are observing inconsistent or unreliable results in your PAMPA experiments.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution & Rationale |
| High variability between replicates | - Incomplete dissolution of the compound.- Uneven application of the lipid membrane.- Evaporation from wells. | - Ensure complete dissolution in the donor buffer; use co-solvents if necessary.- Follow a standardized protocol for lipid application to ensure a uniform membrane.- Use plate sealers and incubate in a humidified chamber to minimize evaporation. |
| Low recovery of the compound | - Binding to the plastic plate.- Partitioning into the artificial membrane. | - Use low-binding plates.- Include BSA in the acceptor buffer to reduce non-specific binding.- Analyze both donor and acceptor wells to calculate mass balance. |
| Poor correlation with Caco-2 data | - PAMPA only measures passive diffusion.- Your compound may be a substrate for active transport or efflux. | - Use PAMPA for initial ranking based on passive permeability.- For compounds with good PAMPA permeability but poor Caco-2 permeability, suspect active efflux and proceed with a bidirectional Caco-2 assay. |
| Membrane integrity failure | - Improper preparation or handling of the lipid solution.- Physical disruption of the membrane. | - Use a marker compound like Lucifer Yellow to check membrane integrity in each experiment.[4][15] Wells with high permeability to the integrity marker should be excluded. |
III. Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for conducting a bidirectional Caco-2 assay to determine the apparent permeability and efflux ratio of a sulfonamide compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test sulfonamide compound
-
Lucifer Yellow (for monolayer integrity check)
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[16]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[17]
-
After the transport experiment, assess the permeability of Lucifer Yellow. High passage of this marker indicates a compromised monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B Permeability: Add the dosing solution containing the test compound to the apical (A) side and drug-free buffer to the basolateral (B) side.
-
For B-A Permeability: Add the dosing solution to the basolateral (B) side and drug-free buffer to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the sulfonamide in all samples using a validated analytical method like LC-MS/MS.[7]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for conducting a PAMPA experiment.
Materials:
-
PAMPA plate (e.g., 96-well filter plate) and a matching 96-well acceptor plate
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test sulfonamide compound
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the PAMPA Plate:
-
Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.
-
-
Prepare Solutions:
-
Dissolve the test compound in PBS to the desired concentration.
-
Fill the wells of the acceptor plate with PBS.
-
-
Start the Assay:
-
Add the dosing solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).[5]
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the appropriate equations provided by the PAMPA plate manufacturer or from the literature.
-
IV. Visualizing Key Concepts
The pH-Partition Hypothesis for Sulfonamides
Caption: Impact of pH on sulfonamide ionization and permeability.
V. References
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Kae-Jung, H., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
-
PubMed. (n.d.). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Retrieved from [Link]
-
ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Almqvist, F., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm.
-
Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ResearchGate. (2025). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
PubMed. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
PubMed Central. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed Central. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Cureus. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. Retrieved from [Link]
-
PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
MDPI. (2021). Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming. Retrieved from [Link]
-
PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
MDPI. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Retrieved from [Link]
-
Nexcelom Bioscience. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Retrieved from [Link]
-
GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
-
Preprints.org. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Retrieved from [Link]
-
MDPI. (n.d.). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Retrieved from [Link]
-
ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
EurekAlert!. (2023). Small chemical change to boost bioavailability of drug molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
bioRxiv. (2023). Multidrug Efflux in Gram-Negative Bacteria: Rationally Modifying Compounds to Avoid Efflux Pumps. Retrieved from [Link]
-
National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Retrieved from [Link]
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Technical Support Center: Minimizing Off-Target Effects of Sulfonamide Compounds in Screening
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand the complexities and potential pitfalls of high-throughput screening, especially when working with compound classes known for promiscuous activity. This guide is designed to provide you with expert, field-proven insights and actionable troubleshooting protocols to help you navigate the challenges of sulfonamide screening, ensuring the integrity and success of your drug discovery campaigns.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common initial questions researchers face when dealing with sulfonamide compounds.
Q1: What are off-target effects, and why are they a major concern in drug discovery?
Answer: Off-target effects occur when a drug or investigational compound interacts with unintended biological molecules (proteins, enzymes, receptors) in addition to its intended therapeutic target.[1][2] These unintended interactions are a primary cause of adverse drug reactions, toxicity, and late-stage clinical trial failures.[2] In the context of a screening campaign, off-target effects lead to a high rate of "false positives"—compounds that appear active in an assay but do not achieve their effect through the desired mechanism. This consumes significant resources and can misdirect lead optimization efforts.[3][4]
Q2: Why do sulfonamide-containing compounds frequently exhibit off-target activity?
Answer: The sulfonamide moiety (-S(=O)₂-N<) is a versatile functional group found in a wide array of drugs, from antibacterials to diuretics and anti-inflammatory agents.[5][6] Its prevalence and specific chemical properties contribute to its tendency for off-target effects:
-
Structural Mimicry: The sulfonamide group can mimic other chemical structures, such as the p-aminobenzoic acid (PABA) substrate for dihydropteroate synthase (DHPS), the basis for its antibacterial activity.[7][8] This same mimicry can lead to binding at other enzyme active sites.
-
Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling it to form interactions with a wide range of protein active sites. This is a key reason for its "privileged" status in medicinal chemistry but also a source of promiscuity.
-
Common Off-Target Families: Sulfonamides are well-known inhibitors of carbonic anhydrases and various proteases, which are abundant throughout the human body.[5][9] Unintended inhibition of these enzymes can lead to a variety of physiological effects that may be misinterpreted as on-target activity in cellular screens.
-
Physicochemical Properties: Certain sulfonamides possess properties that predispose them to non-specific mechanisms of assay interference, such as forming aggregates at screening concentrations.[10]
Q3: My primary screen yielded a high hit rate. What are the most common non-specific mechanisms I should be aware of?
Answer: A high hit rate is often a red flag for systemic assay problems or promiscuous compound behavior. The most common causes of false positives in high-throughput screening (HTS) include:
-
Compound Aggregation: Many organic molecules, including some sulfonamides, can form colloidal aggregates in aqueous assay buffers, especially at micromolar concentrations.[10] These aggregates non-specifically sequester and partially denature proteins, leading to enzyme inhibition that is not due to specific, direct binding to the active site. This is a leading cause of false positives.[10]
-
Chemical Reactivity: The compound itself or a reactive impurity may be covalently modifying the target protein or other assay components (e.g., reacting with cysteine residues).
-
Assay Technology Interference: Compounds can directly interfere with the detection method. Examples include autofluorescence in fluorescence-based assays, light scattering, or quenching of the reporter signal.[4][11]
-
Contamination: The compound sample may be impure. The observed activity could be due to a highly potent, structurally unrelated impurity.[12] Additionally, inorganic impurities, such as zinc, leached from labware or synthesis reagents can cause inhibition.[3]
Part 2: Pre-Screening & Library Preparation Troubleshooting
Proactive measures taken before a screen begins are the most effective way to minimize wasted effort on false positives.
Q4: How can I ensure the quality of my sulfonamide compound library, and why is it so critical?
Answer: The principle of "garbage in, garbage out" is paramount in screening. Compound purity is not just a formality; it is essential for data integrity.[13][14] A seemingly minor impurity can be the true source of activity, leading to a complete misinterpretation of structure-activity relationships (SAR).[12]
Troubleshooting Protocol: Assessing Compound Purity
-
Objective: To verify the identity and purity of library compounds before screening. The minimum acceptable purity for HTS is generally >95%.
-
Methodology:
-
Step 1: LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on every compound. This confirms the molecular weight of the primary component and provides a semi-quantitative estimate of purity based on UV absorbance or other detectors.[15]
-
Step 2: NMR Spectroscopy: For key compounds or representative library members, acquire a ¹H NMR spectrum. This confirms the chemical structure and can reveal the presence of organic impurities or residual solvents that might not be visible by LC-MS.
-
Step 3 (Optional): Quantitative NMR (qNMR): For lead compounds, qNMR is a powerful method to determine absolute purity against a certified reference standard.[12]
-
Step 4: Data Archiving: Meticulously log all purity data in your compound database. This information is invaluable for interpreting screening results later.
-
Q5: Are there computational tools I can use to flag problematic sulfonamides before I screen them?
Answer: Yes. In silico, or computational, pre-screening is a highly effective strategy for enriching your library with promising candidates and flagging those likely to cause problems.[1]
Workflow: In Silico Off-Target and Liability Prediction
-
Objective: To computationally predict potential off-target interactions and non-specific activity modes for a virtual library of sulfonamide compounds.
-
Tools & Methods:
-
Step 1: PAINS Filtering: Use Pan-Assay Interference Compounds (PAINS) filters. These are substructure-based filters that identify chemical motifs known to frequently cause false positives through mechanisms like reactivity or assay interference.[4] While these filters can be oversensitive, they are a useful first pass.[4]
-
Step 2: Off-Target Prediction: Employ machine learning models and chemical similarity-based approaches to predict binding against a large panel of known biological targets.[16][17] These tools compare your compound's fingerprint to databases of known active molecules. A high similarity to a known carbonic anhydrase inhibitor, for example, would be a red flag if that is not your intended target.
-
Step 3: Physicochemical Property Calculation: Calculate properties like cLogP, molecular weight, and polar surface area. Compounds that violate guidelines like Lipinski's Rule of Five may have poor drug-like properties. Also, calculate aggregation propensity using specific prediction algorithms (e.g., Aggregator Advisor).
-
Step 4: Triage and Selection: Use the combined data to prioritize compounds for screening. Compounds with multiple off-target predictions or high aggregation propensity might be deprioritized or flagged for specific counter-screening.
-
Part 3: In-Screening Hit Triage & Troubleshooting
Once the primary screen is complete, a systematic process of hit triage is required to separate true hits from artifacts.
Q6: I suspect compound aggregation is causing my screening hits. What is a definitive experiment to confirm this?
Answer: The classic and most definitive experiment is to re-test the activity of your hit compounds in the presence of a non-ionic detergent.
Troubleshooting Protocol: Detergent-Based Aggregation Counter-Screen
-
Causality: Colloidal aggregates are stabilized by hydrophobic interactions. Non-ionic detergents like Triton X-100 or Tween-80 disrupt these aggregates by forming micelles around the compound molecules, preventing them from forming larger, protein-sequestering particles.[10] A true inhibitor that binds specifically to a target's active site should not have its potency significantly altered by the presence of a small amount of detergent. An aggregator's apparent activity, however, will be dramatically reduced or eliminated.
-
Methodology:
-
Step 1: Prepare Reagents: Prepare your standard assay buffer and an identical buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent concentration does not independently affect your assay's performance.
-
Step 2: Generate Dose-Response Curves: For each suspected hit, generate a full dose-response curve in the standard assay buffer.
-
Step 3: Repeat with Detergent: Immediately repeat the dose-response curve measurement using the assay buffer containing Triton X-100.
-
Step 4: Analyze Data: Compare the IC₅₀ values.
-
Result A (Likely Aggregator): A significant rightward shift in the IC₅₀ (e.g., >10-fold increase) or complete loss of activity in the presence of detergent strongly indicates aggregation.
-
Result B (Likely True Hit): No significant change in IC₅₀ (<3-fold) suggests the compound is not acting via aggregation.
-
-
Caption: Troubleshooting flowchart for identifying aggregation-based false positives.
Q7: How should I design an orthogonal assay to confirm my hits?
Answer: An orthogonal assay is a secondary test that measures the same biological endpoint (e.g., enzyme inhibition) but uses a different technology or principle.[11] This is crucial for eliminating hits caused by interference with a specific assay format.
Causality & Design Principles:
-
The Principle: A true hit should be active regardless of the detection method. A false positive resulting from assay interference will likely be inactive in an orthogonal assay.[11]
-
Design Strategy: Change the detection modality completely.
-
If your primary screen was fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric/luminescence-based readout.
-
If your primary assay was a biochemical assay with a purified enzyme, a good orthogonal test would be a cell-based assay measuring a downstream effect of target inhibition.[18][19]
-
Example:
-
Primary Assay: A fluorescence polarization (FP) assay to detect inhibitors of a protein-protein interaction.
-
Potential Interference: An autofluorescent sulfonamide would appear as a hit.
-
Orthogonal Assay: An AlphaLISA or HTRF assay, which uses a different energy transfer mechanism, or a biophysical assay like SPR that directly measures binding without any fluorescence.
Part 4: Post-Screening Hit Validation
Confirmed, non-artifact hits must be rigorously validated to confirm they act via the intended mechanism.
Q8: What biophysical methods can provide definitive proof of direct target engagement?
Answer: Biophysical assays are essential for confirming that your compound physically binds to the intended target protein and for characterizing the thermodynamics and kinetics of that interaction.[20][21][22]
| Technique | Principle | Key Data Output | Throughput | Protein Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding to an immobilized ligand. | Binding Affinity (KD), Kinetics (kon, koff) | Medium | Low |
| Thermal Shift Assay (TSA) / DSF | Measures the change in protein melting temperature (Tm) upon ligand binding. | Target Engagement (ΔTm), Affinity (KD) | High | Low |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High |
| Nuclear Magnetic Resonance (NMR) | Measures changes in the chemical environment of protein or ligand atoms upon binding. | Target Engagement, Binding Site Mapping, Affinity (KD) | Low | High |
Table comparing common biophysical techniques for hit validation. Data synthesized from multiple sources.[20][21]
Protocol: Validating Hits with Thermal Shift Assay (TSA)
-
Causality: The binding of a specific ligand typically stabilizes the tertiary structure of a protein, increasing the energy required to unfold it. This results in a measurable increase in its melting temperature (Tm). This method is a rapid and inexpensive way to confirm target engagement.[20]
-
Methodology:
-
Step 1: Mix your purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.
-
Step 2: Aliquot the protein-dye mixture into a 96- or 384-well PCR plate. Add your sulfonamide hit compound at various concentrations (and a DMSO control).
-
Step 3: Use a real-time PCR instrument to slowly ramp the temperature, measuring fluorescence at each increment.
-
Step 4: Plot fluorescence vs. temperature. The midpoint of the transition is the Tm. A dose-dependent increase in Tm in the presence of your compound confirms direct binding.
-
Q9: How can I use cell-based assays to confirm the on-target activity of my sulfonamide hit?
Answer: Cell-based assays are critical for bridging the gap between a biochemical hit and a potential therapeutic. They provide evidence that the compound can enter a cell and engage its target in a complex physiological environment to produce the desired biological effect.[18][19]
Caption: A generalized workflow for hit triage and validation.
Experimental Strategies for Cellular Validation:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique measures target engagement in intact cells or cell lysates.[23] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified (e.g., by Western blot). A compound that binds and stabilizes its target will result in more soluble protein remaining at higher temperatures. This is a direct readout of target engagement in a cellular context.[23]
-
Target-Knockdown/Knockout Models: Test your compound in a cell line where the target gene has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR). If the compound's effect is truly on-target, its efficacy should be significantly diminished or abolished in the knockdown/knockout cells compared to the wild-type control.
-
Downstream Pathway Analysis: Measure a biomarker or signaling event that is downstream of your target. For example, if your sulfonamide targets a kinase, use a Western blot to measure the phosphorylation of a known substrate of that kinase. A true on-target inhibitor should reduce the phosphorylation of the substrate in a dose-dependent manner.
-
Gene Expression Profiling: For well-characterized pathways, you can use techniques like DNA microarrays or RNA-seq.[24][25] The gene expression "signature" of cells treated with your compound should match the signature of cells where the target has been genetically inhibited.[25]
By systematically applying these troubleshooting guides and validation protocols, you can significantly increase the quality of your screening hits, avoid common pitfalls associated with sulfonamide compounds, and build a robust data package to drive your drug discovery project forward with confidence.
References
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Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Geosciences, 14(19), 1-13. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates, 3(3), 155-160. [Link]
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National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-358. [Link]
-
Kontoyianni, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS omega, 4(7), 12141-12149. [Link]
-
Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Nakanishi, O., Ozawa, Y., ... & Nagasu, T. (2001). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular cancer therapeutics, 1(1), 53-60. [Link]
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Lee, J. H., Park, Y. J., Kim, J. H., Lee, C. H., & Kim, J. H. (2020). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 186, 113317. [Link]
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Charles River Laboratories. (n.d.). Biophysical Assays. [Link]
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Johnson, K. K., & Green, D. L. (2019). Sulfonamide Allergies. US pharmacist, 44(9), 20-24. [Link]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
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ABL. (2022). Why Is Purity Important In Chemistry?. [Link]
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Giannetti, A. M., Gajiwala, K. S., & Ferre, R. A. (2011). Biophysical methods in early drug discovery. Current topics in medicinal chemistry, 11(3), 255-267. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IIIS, 1(1), 1-15. [Link]
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Kumar, R., Kumar, P., & Siddiqui, N. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 83(10), 1141-1151. [Link]
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Dahlin, J. L., Auld, D. S., & Baell, J. B. (2017). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 8(2), 150-155. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
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Islam, M., Chowdhury, M. A., & Hossain, M. S. (2024). prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. bioRxiv. [Link]
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Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Journal of enzyme inhibition, 15(5), 419-450. [Link]
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Sadybekov, A. A., Sadybekov, A. V., & Katritch, V. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of chemical information and modeling, 60(6), 2848-2857. [Link]
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Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]
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Moravek, Inc. (n.d.). The Importance of Purity in Chemistry. [Link]
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Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]
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Marton, M. J., DeRisi, J. L., Bennett, H. A., Iyer, V. R., Meyer, M. R., Roberts, C. J., ... & Friend, S. H. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature medicine, 4(11), 1293-1301. [Link]
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Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
Muralidharan, P., Jamal, S., & Raj, G. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
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Jabeen, S., Ali, A., & Ali, S. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. Scientific Reports, 14(1), 12509. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. As a key structural analogue of taurine, this molecule presents unique challenges and opportunities in its synthesis, particularly during scale-up operations. This document provides in-depth, field-proven insights, troubleshooting protocols, and scalable methodologies to ensure a robust, safe, and efficient synthesis.
Synthesis Overview & Key Scale-Up Considerations
The synthesis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a multi-step process commencing from the readily available amino acid, taurine. The core strategy involves the protection of the primary amine, activation of the sulfonic acid moiety, coupling with isopropylamine, and subsequent deprotection and salt formation. While straightforward on a laboratory scale, scaling this process introduces significant challenges related to reaction kinetics, thermal management, and impurity profiles.
The most common synthetic pathway involves three critical stages:
-
Amine Protection & Chlorination: The nucleophilic primary amine of taurine must be protected to prevent self-reaction during the subsequent activation step. A phthaloyl group is a robust and effective choice, introduced under standard conditions. The resulting N-protected sulfonic acid is then converted to the highly reactive sulfonyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is often the most hazardous and critical to control during scale-up.[1]
-
Sulfonamide Formation: The key S-N bond is formed by reacting the 2-phthalimidoethanesulfonyl chloride with isopropylamine. This is a classic nucleophilic substitution reaction that generates hydrochloric acid as a byproduct, necessitating the use of a non-nucleophilic base to drive the reaction to completion.[2]
-
Deprotection & Salt Formation: The phthaloyl protecting group is typically removed using hydrazine hydrate. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent, which also facilitates purification by crystallization.[3]
Visualized Synthetic Workflow
Caption: Decision tree for troubleshooting low sulfonamide yield.
Scalable Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Taurine | 125.15 | 100.0 g | 0.799 | 1.0 |
| Phthalic Anhydride | 148.12 | 118.4 g | 0.799 | 1.0 |
| Triethylamine | 101.19 | 161.7 g (223 mL) | 1.598 | 2.0 |
| Acetic Acid (Glacial) | 60.05 | - | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 285.1 g (175 mL) | 2.397 | 3.0 |
| Toluene | - | 1 L | - | - |
| DMF (catalyst) | 73.09 | 2 mL | - | - |
Procedure:
-
Protection: To a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add taurine (100.0 g), phthalic anhydride (118.4 g), and glacial acetic acid (500 mL). Heat the mixture to reflux (approx. 118°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The product, N-phthaloyl taurine, will precipitate. Collect the solid by filtration, wash with cold water (2 x 200 mL), and dry under vacuum at 80°C to a constant weight.
-
Chlorination: To a 2 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a caustic scrubber, suspend the dried N-phthaloyl taurine in toluene (1 L).
-
Add a catalytic amount of DMF (2 mL).
-
Slowly add thionyl chloride (175 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 40°C with an ice bath. The suspension will gradually dissolve.
-
After the addition is complete, heat the mixture to 70-75°C and stir for 3-4 hours, or until gas evolution ceases. Monitor progress by TLC.
-
Cool the reaction to room temperature. Evaporate the toluene and excess thionyl chloride under reduced pressure. Caution: This should be done with a trap cooled by dry ice/acetone.
-
The resulting crude solid is 2-phthalimidoethanesulfonyl chloride, which should be used immediately in the next step.
Protocol 2: Synthesis of N-(propan-2-yl)-2-phthalimidoethanesulfonamide
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Phthalimidoethanesulfonyl Chloride | 273.68 | ~218.7 g (crude) | ~0.799 | 1.0 |
| Isopropylamine | 59.11 | 56.7 g (82 mL) | 0.959 | 1.2 |
| Triethylamine (TEA) | 101.19 | 88.9 g (122 mL) | 0.879 | 1.1 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
Procedure:
-
Dissolve the crude 2-phthalimidoethanesulfonyl chloride in anhydrous dichloromethane (1 L) in a 3 L flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
In a separate flask, mix isopropylamine (82 mL) and triethylamine (122 mL) in anhydrous DCM (500 mL).
-
Add the amine/base solution to the sulfonyl chloride solution via a dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Workup: Quench the reaction by adding 1 M HCl (aq) (500 mL). Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide as a solid. This can be purified by recrystallization from ethanol if necessary.
Protocol 3: Deprotection and Salt Formation
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Protected Sulfonamide | 296.36 | ~236.8 g (crude) | ~0.799 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 79.9 g (78 mL) | ~1.598 | 2.0 |
| Ethanol | - | 1.5 L | - | - |
| HCl in Isopropanol (5-6 M) | - | As needed | - | - |
Procedure:
-
Suspend the crude N-(propan-2-yl)-2-phthalimidoethanesulfonamide in ethanol (1.5 L) in a 3 L flask equipped with a reflux condenser.
-
Add hydrazine hydrate (78 mL) and heat the mixture to reflux (approx. 78°C). Maintain reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
Filter off the phthalhydrazide precipitate and wash the solid with cold ethanol (2 x 150 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude free amine, likely as an oil or semi-solid.
-
Dissolve the crude product in isopropanol (750 mL).
-
Slowly add a 5-6 M solution of HCl in isopropanol while stirring. Monitor the pH with moist litmus paper until it is acidic. The hydrochloride salt will precipitate.
-
Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C for an additional hour to maximize precipitation.
-
Collect the white solid by filtration, wash with cold isopropanol (2 x 100 mL), and then with diethyl ether (200 mL).
-
Dry the final product, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, under vacuum at 50°C to a constant weight.
References
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
- Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. (2014). Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Common issues in sulfonamide synthesis and solutions. (2025). BenchChem Technical Support Document.
- Sulfonamide synthesis by S-N coupling.Organic Chemistry Portal.
- 2-(Isopropylamino)ethanol | C5H13NO.PubChem CID 7994.
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Sulfonamide purification process.
- Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. (2012). PubMed Central.
- Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
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Validation & Comparative
A Comparative Guide to 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride and Other Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Novel Sulfonamide
The field of enzyme inhibitor research is in a constant state of evolution, with novel chemical entities frequently emerging. This guide focuses on 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, a compound whose biological activity is not yet extensively documented in public scientific literature. However, its chemical structure, specifically the presence of a sulfonamide moiety (-SO₂NH₂), strongly suggests a potential inhibitory activity against carbonic anhydrases (CAs).[1][2][3] Sulfonamides are a well-established class of compounds known to inhibit these enzymes.[1][3]
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes.[4][5][6] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[4][7] Given their ubiquitous nature and involvement in various pathologies, CAs are significant drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][6][8]
This guide, therefore, takes a predictive and comparative approach. We will contextualize the potential of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride by comparing its core structural features to those of well-characterized, clinically relevant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The experimental data and protocols presented herein are based on these established inhibitors and serve as a framework for evaluating our subject compound and other novel sulfonamides.
Mechanism of Action: The Role of the Zinc-Binding Group
The inhibitory action of sulfonamides against carbonic anhydrases is well-understood. The deprotonated sulfonamide nitrogen atom coordinates to the zinc ion (Zn²⁺) in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The affinity and selectivity of a sulfonamide inhibitor are influenced by the chemical nature of the rest of the molecule, often referred to as the "tail," which can form additional interactions with residues in and around the active site.[9]
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"2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride vs. known antibiotics"
An In-Depth Comparative Analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride and Established Antibiotic Agents
Abstract:
The relentless evolution of antimicrobial resistance necessitates a robust pipeline for novel antibiotic discovery. This guide introduces 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, a sulfonamide derivative, and provides a comprehensive framework for its evaluation against established antibiotic classes. We delve into the foundational mechanisms of sulfonamides, outline rigorous experimental protocols for determining antimicrobial efficacy, and present a comparative analysis structure for assessing its potential as a next-generation therapeutic. This document is intended for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antimicrobial agents.
Introduction: The Case for Investigating Novel Sulfonamides
The molecule 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents that have been in clinical use for decades. While the emergence of resistance has limited the use of older sulfonamides, the chemical scaffold remains a promising starting point for the development of new drugs with improved potency and a broader spectrum of activity. The specific structure of this N-substituted ethanesulfonamide suggests the potential for novel interactions with the target enzyme and altered pharmacokinetic properties.
This guide will provide the scientific rationale and detailed methodologies for a head-to-head comparison of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride with a panel of well-characterized antibiotics, including a classic sulfonamide (Sulfamethoxazole), a beta-lactam (Ampicillin), and a tetracycline (Tetracycline).
Mechanistic Foundations: The Sulfonamide Mode of Action
Sulfonamide antibiotics are synthetic analogues of para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis, utilize PABA as a substrate for the enzyme dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, preventing the synthesis of dihydrofolic acid and ultimately halting bacterial growth. This bacteriostatic mechanism is highly specific to microbial cells, as mammalian cells do not synthesize their own folic acid and instead obtain it from their diet.
Figure 2: Workflow for the broth microdilution MIC assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Comparative Data Analysis
To effectively compare 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride with known antibiotics, a panel of clinically relevant Gram-positive and Gram-negative bacteria should be tested. The results should be summarized in a clear and concise table.
Table 1: Hypothetical MIC Data for Comparative Analysis (µg/mL)
| Bacterial Strain | 2-amino-N-(propan-2-yl)ethane-1-sulfonamide HCl | Sulfamethoxazole | Ampicillin | Tetracycline |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 29213) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Gram-Negative | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) |
Interpretation of Comparative Data:
-
Potency: A lower MIC value indicates higher potency. Compare the MIC values of the novel compound to those of the established antibiotics.
-
Spectrum of Activity: Assess the activity of the compound against both Gram-positive and Gram-negative bacteria. A broad-spectrum agent will be effective against a wide range of organisms.
-
Bacteriostatic vs. Bactericidal Activity: The ratio of MBC to MIC can provide insight into the killing activity of the drug. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization and comparative analysis of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. The proposed experiments will generate the essential data needed to determine its potency, spectrum of activity, and bactericidal or bacteriostatic nature relative to established antibiotics. Favorable results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: Enzyme inhibition assays with purified DHPS to confirm the target.
-
Resistance Studies: Spontaneous resistance frequency determination and passaging experiments.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of infection.
-
Toxicology and Safety Pharmacology: Assessment of the compound's safety profile.
The systematic approach outlined herein will enable a thorough and scientifically rigorous evaluation of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, contributing to the vital search for new and effective antimicrobial agents.
References
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Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]
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Wróbel, A., et al. (2020). Sulfonamides: A new hope for the future of antibacterial therapy? European Journal of Medicinal Chemistry, 207, 112726. [Link]
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Brown, T. J., & Wright, G. D. (2016). The molecular basis of sulfonamide resistance. Drug Resistance Updates, 28, 1-11. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Novel Sulfonamides
Introduction: The Enduring Relevance and Evolving Challenges of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents, heralded the dawn of the antibiotic era and fundamentally changed modern medicine.[1] Their core structure has since proven to be a remarkably versatile scaffold, leading to the development of drugs for a wide range of diseases, including diuretics, anticonvulsants, and anti-cancer agents.[2] The primary antibacterial mechanism of action for classic sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs halt bacterial proliferation, an effect that is bacteriostatic.[4]
However, the extensive use of sulfonamides has inevitably led to the emergence of widespread bacterial resistance, diminishing the clinical efficacy of older compounds.[5] This reality necessitates a continuous pipeline of novel sulfonamide derivatives designed to overcome resistance mechanisms or to act on entirely new targets. The journey of a novel compound from the bench to the clinic is perilous; success hinges on a rigorous, multi-faceted validation process.
This guide provides a framework for the cross-validation of experimental results for novel sulfonamides. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. We will explore how data from in vitro potency, mechanism-of-action, and safety assays are integrated with in vivo pharmacokinetic and efficacy studies to build a comprehensive and trustworthy profile of a new drug candidate.
The Cross-Validation Workflow: An Integrated Approach
Effective drug development relies on a self-validating system where results from one experiment inform and are corroborated by the next. A novel sulfonamide must demonstrate not just potent activity in a test tube, but also the ability to reach its target in a biological system at a safe and effective concentration. The following workflow illustrates this integrated, decision-driven process.
Caption: High-level workflow for the cross-validation of a novel sulfonamide candidate.
Part 1: Foundational In Vitro Characterization
The initial phase of validation focuses on quantifying the biological activity and preliminary safety of the novel sulfonamide using cell-free and cell-based assays.
Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
The first critical question is whether the compound has the desired biological activity. For an antibacterial sulfonamide, this is determined by its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a bacterium.[6] Broth microdilution is the gold-standard method, providing a quantitative result essential for comparing potency against different strains and for later correlation with pharmacokinetic data.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of the novel sulfonamide, a standard comparator (e.g., Sulfamethoxazole), and a vehicle control in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible bacterial growth. Include a growth control (no drug) and a sterility control (no bacteria).
Data Presentation: Comparative MIC Values
| Compound | S. aureus (MSSA) MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |
| Novel Sulfonamide-X | 2 | 4 | 2 |
| Sulfamethoxazole | 8 | >256 | 256 |
| Vehicle Control | >256 | >256 | >256 |
Causality Check: A low MIC value against both susceptible and resistant strains (like MRSA) suggests the novel compound may circumvent common resistance mechanisms, a highly desirable trait.[6]
Mechanism of Action (MOA): Target Engagement
For a compound designed to inhibit DHPS, it is crucial to validate that it engages this target directly. This confirms the activity is not due to non-specific effects and provides a deeper understanding of its structure-activity relationship. This is typically achieved via a cell-free enzymatic assay measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).[7]
Caption: Competitive inhibition of DHPS by a sulfonamide, blocking PABA binding.
Experimental Protocol: DHPS Inhibition Assay
-
Reagents: Assemble a reaction mixture containing recombinant DHPS enzyme, its substrates (PABA and dihydropteridine pyrophosphate), and a detection reagent that measures the product.
-
Inhibition: Add serial dilutions of the novel sulfonamide to the reaction mixture. Include a positive control inhibitor (e.g., sulfamethoxazole) and a no-inhibitor control.
-
Reaction & Detection: Initiate the enzymatic reaction and incubate. Stop the reaction and measure the output (e.g., absorbance or fluorescence) using a plate reader.
-
Calculation: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation: Target Engagement IC50
| Compound | DHPS IC50 (µM) |
| Novel Sulfonamide-X | 0.8 |
| Sulfamethoxazole | 3.5 |
Cross-Validation Check: A potent IC50 value that correlates with the whole-cell MIC value strengthens the hypothesis that the compound's antibacterial activity is driven by on-target DHPS inhibition.
Preliminary Safety: In Vitro Cytotoxicity
A successful drug must be selective, harming the pathogen far more than the host. Early assessment of cytotoxicity against a representative mammalian cell line is a critical step to weed out compounds with a low therapeutic window. The MTT assay, which measures the metabolic activity of cells, is a common and robust method for this purpose.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the novel sulfonamide for 48-72 hours. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[9]
-
Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Read the absorbance at ~570 nm.
-
Calculation: Calculate the concentration that reduces cell viability by 50% (CC50) by plotting percent viability against drug concentration.
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a crucial metric derived by comparing cytotoxicity to antimicrobial activity (SI = CC50 / MIC). A higher SI indicates greater selectivity for the bacterial target over host cells.
| Compound | CC50 (HEK293 cells, µM) | MIC (S. aureus, µM)* | Selectivity Index (SI) |
| Novel Sulfonamide-X | >100 | 1.5 | >66 |
| Comparator Drug | 50 | 5 | 10 |
*Note: MIC converted from µg/mL to µM for direct comparison.
Decision Point: A high SI (typically >10) is a positive indicator. Novel Sulfonamide-X shows promising selectivity, justifying progression to more complex in vivo models.
Part 2: In Vivo Cross-Validation
After establishing a promising in vitro profile, the next phase is to determine if these properties translate to a living system. This involves assessing the compound's pharmacokinetic properties and its efficacy in a relevant disease model.[10]
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[11] A compound with excellent in vitro potency is useless if it is not absorbed into the bloodstream, is metabolized too quickly, or does not reach the site of infection. Preliminary PK studies in rodents are essential.
Experimental Protocol: Murine Pharmacokinetic Study
-
Administration: Administer a single dose of the novel sulfonamide to a cohort of mice via two routes: intravenous (IV) and oral (PO).
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Process the blood to plasma. Extract the drug from the plasma using a validated method, such as protein precipitation followed by solid-phase extraction.[12] Quantify the drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parameter Calculation: Plot plasma concentration versus time. Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Novel Sulfonamide-X | Ideal Characteristics |
| Oral Bioavailability (%F) | 75% | High (>50%) |
| Half-life (t1/2) | 6 hours | Long enough for dosing regimen |
| Plasma Clearance (CLp) | Low | Low (indicates slow removal) |
Causality Check: The high oral bioavailability of Sulfonamide-X suggests it is well-absorbed from the gut. Its 6-hour half-life supports a potential twice-daily dosing regimen. These favorable ADME properties make it a strong candidate for efficacy testing.[11]
Efficacy in an Animal Model
The ultimate test is whether the drug can successfully treat an infection in vivo. This experiment integrates the compound's potency (MIC) with its ability to achieve and maintain therapeutic concentrations at the site of infection (PK). A murine thigh infection model is a standard for assessing antibacterial efficacy.
Experimental Protocol: Murine Thigh Infection Model
-
Infection: Induce a localized thigh infection in mice with a known quantity of bacteria (e.g., S. aureus).
-
Treatment: At a set time post-infection, begin treatment with the novel sulfonamide, a vehicle control, and a standard-of-care antibiotic. Dosing should be based on the PK data to maintain plasma concentrations above the MIC.
-
Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the animals, harvest the infected tissue, and homogenize it.
-
Analysis: Plate serial dilutions of the tissue homogenate to quantify the remaining bacterial burden (CFU/g of tissue).
-
Evaluation: Compare the bacterial load in the treated groups to the vehicle control group. A statistically significant reduction (e.g., ≥2-log10 CFU reduction) indicates efficacy.
Part 3: Final Data Integration and Decision Making
Cross-validation culminates in the synthesis of all collected data. Each piece of information serves to validate the others, painting a comprehensive picture of the drug candidate's potential.
Caption: Integration of in vitro and in vivo data to validate a preclinical candidate.
The key cross-validation questions are:
-
Does in vitro potency translate to in vivo efficacy? The PK data provides the bridge. If the drug can maintain a free plasma concentration above the MIC for a significant portion of the dosing interval, the in vivo experiment should succeed.
-
Is there a sufficient therapeutic window? The concentrations required for efficacy in vivo must be substantially lower than the concentrations that cause cytotoxicity in vitro (CC50).
-
Is the mechanism of action consistent? If the compound is potent against the target enzyme (low IC50) and whole cells (low MIC), but fails in vivo despite good PK, it could suggest unforeseen issues like high protein binding or rapid metabolism not captured in the initial screen.
For "Novel Sulfonamide-X," the data cross-validates beautifully: its low MIC is driven by potent DHPS inhibition, it is highly selective over mammalian cells, it is orally bioavailable, and it successfully reduces bacterial burden in an animal model at well-tolerated doses. This cohesive dataset provides high confidence in its potential as a preclinical candidate.
References
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Al-Rashida, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. Available at: [Link]
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Amin, E., et al. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ. Available at: [Link]
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Sayed, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
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Mondal, S., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. Available at: [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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Iqbal, T., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]
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Weinstein, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. Available at: [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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Al-Masoudi, N., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]
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Taylor, R., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]
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Younas, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]
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Almalki, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available at: [Link]
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Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. Available at: [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
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Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson. Study.com. Available at: [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Available at: [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
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Ivanov, I., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry. Available at: [Link]
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Ganiyu, S., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon. Available at: [Link]
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Kim, S., et al. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Plants. Available at: [Link]
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Iqbal, T., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry. Available at: [Link]
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AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]
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Olasunkanmi, O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals. Available at: [Link]
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Drizin, I., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]
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Structural Elucidation and Comparative Analysis: Confirming 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
This guide provides a comprehensive framework for the structural confirmation of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride. As this molecule is a functionalized derivative of the endogenous amino acid taurine, we will employ a comparative analytical approach. By examining predicted and experimental data alongside those of taurine and a representative N-alkylated sulfonamide, we can establish a high degree of confidence in the target structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of novel small molecules.
Introduction: From Taurine to a Novel Sulfonamide
Taurine, or 2-aminoethanesulfonic acid, is a naturally occurring amino acid that plays a crucial role in numerous physiological processes.[1] Its structure features a primary amine and a sulfonic acid moiety. The target molecule, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, is a synthetic derivative where the sulfonic acid is converted to an N-isopropylsulfonamide, and the primary amine is salified with hydrochloric acid. This modification significantly alters the molecule's polarity and potential biological interactions.
The core of our investigation is to confirm that the synthesized molecule indeed possesses the hypothesized structure. To achieve this, we will rely on a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique insights into the molecular architecture, and their combined data forms a self-validating system for structural elucidation.
Comparative Structural Analysis
For a robust comparative analysis, we will use two key reference compounds:
-
Taurine: The parent molecule, providing a baseline for the 2-aminoethylsulfonic acid backbone.
-
N-Methylmethanesulfonamide: A simple N-alkylated sulfonamide that will help in identifying the spectral signatures of the sulfonamide group and the N-alkyl substituent.
Below is a visual representation of the structural relationships between these molecules.
Figure 1: Logical relationship between the target molecule and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei, we can map out the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The hydrochloride salt form will result in the amine protons being observable.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| b | ~3.3 | Triplet | 2H | -CH₂ -NH₃⁺ |
| c | ~3.5 | Triplet | 2H | -SO₂-CH₂ - |
| d | ~3.8 | Septet | 1H | -CH (CH₃)₂ |
| e | ~5.0-6.0 | Broad Singlet | 1H | -SO₂-NH - |
| f | ~8.0-9.0 | Broad Singlet | 3H | -NH₃ ⁺ |
Comparative ¹H NMR Data
| Compound | -CH₂-SO₂- | -CH₂-N- | N-Alkyl Protons | Reference |
| Target (Predicted) | ~3.5 ppm (t) | ~3.3 ppm (t) | ~1.2 ppm (d, 6H), ~3.8 ppm (sept, 1H) | - |
| Taurine | ~3.41 ppm | ~3.25 ppm | N/A | [2] |
| N-Methylmethanesulfonamide | N/A (has CH₃-SO₂-) | N/A | ~2.6 ppm (s, 3H) | [3] |
The comparison with taurine confirms the expected chemical shifts for the ethyl backbone. The data from N-methylmethanesulfonamide, although for a methyl group, gives us a reference point for an N-alkyl group on a sulfonamide. The distinct doublet and septet pattern is a classic signature of an isopropyl group.
Predicted ¹³C NMR Spectrum
| Predicted Signal | Chemical Shift (ppm) | Assignment |
| a | ~23 | -CH(C H₃)₂ |
| b | ~38 | -C H₂-NH₃⁺ |
| c | ~48 | -C H(CH₃)₂ |
| d | ~52 | -SO₂-C H₂- |
Comparative ¹³C NMR Data
| Compound | -CH₂-SO₂- | -CH₂-N- | N-Alkyl Carbons | Reference |
| Target (Predicted) | ~52 ppm | ~38 ppm | ~23 ppm, ~48 ppm | - |
| Taurine | ~50.2 ppm | ~38.1 ppm | N/A | [2] |
The predicted carbon shifts for the ethyl backbone of the target molecule align well with the experimental data for taurine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.
Predicted Mass Spectrum
For 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, we would expect to see the molecular ion of the free base in a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI).
-
Molecular Formula (Free Base): C₅H₁₄N₂O₂S
-
Exact Mass (Free Base): 166.0776
-
Expected [M+H]⁺: 167.0854
Key fragmentation patterns would involve the loss of the isopropyl group and cleavage of the ethyl backbone.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments/Ions | Reference |
| Target (Predicted) | C₅H₁₄N₂O₂S | 166.24 g/mol | [M+H]⁺ at m/z 167, fragments from loss of isopropyl and ethylamine moieties. | - |
| Taurine | C₂H₇NO₃S | 125.15 g/mol | Molecular ion at m/z 125.[4] | [4] |
| Isopropyl methanesulfonate | C₄H₁₀O₃S | 138.19 g/mol | Fragments corresponding to the loss of the isopropyl group.[5] | [6] |
The predicted molecular weight of the target compound is consistent with the addition of an N-isopropyl group to the sulfonamide of a taurine-like structure, with the corresponding loss of a hydroxyl group.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Perform MS/MS analysis on the parent ion to observe fragmentation patterns.
-
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3400 | N-H stretch | -NH- (sulfonamide) |
| ~2800-3100 | N-H stretch | -NH₃⁺ |
| ~2850-2960 | C-H stretch | Aliphatic |
| ~1320-1360 & ~1140-1180 | S=O stretch (asymmetric & symmetric) | Sulfonamide |
Comparative IR Data
| Compound | S=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Reference |
| Target (Predicted) | ~1340 & ~1160 | ~3300, ~2800-3100 | - |
| Taurine | ~1200 & ~1040 (sulfonate) | ~1650 & ~1530 (NH₃⁺ deformation) | [7] |
| N-Methylmethanesulfonamide | Characteristic S=O stretches | N-H stretch present | [3] |
The key differentiators for the target molecule will be the presence of sulfonamide S=O stretches (at slightly higher wavenumbers than the sulfonate stretches in taurine) and the N-H stretch of the sulfonamide, in addition to the absorptions from the protonated amine.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural confirmation of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride can be confidently achieved through a combination of NMR, MS, and IR spectroscopy. By comparing the expected data with that of the parent molecule, taurine, and a related N-alkyl sulfonamide, a clear and unambiguous structural assignment is possible. The methodologies and comparative data presented in this guide provide a robust framework for the characterization of this and other novel sulfonamide derivatives.
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A Senior Application Scientist's Guide to Orthogonally Validating the Purity of a Synthesized Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is paramount. For sulfonamides, a critical class of compounds with a broad spectrum of therapeutic applications, rigorous purity assessment is a non-negotiable aspect of quality control.[1] This guide, written from the perspective of a seasoned application scientist, eschews a one-size-fits-all template. Instead, it provides a strategic and in-depth approach to orthogonally validating sulfonamide purity, ensuring the generation of robust and reliable data for regulatory submission and clinical progression.
The core principle of orthogonal validation lies in the use of multiple, independent analytical techniques that rely on different physicochemical principles to measure the same attribute.[2][3][4] This approach significantly reduces the risk of overlooking impurities that may co-elute or be otherwise obscured by a single method, thereby providing a more comprehensive and trustworthy purity profile.[2][3]
The Imperative of Purity in Sulfonamide Synthesis
Sulfonamides are typically synthesized through methods like the coupling of sulfonyl chlorides with amines or the oxidation and amination of thiols.[5][6] These synthetic routes can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[7] The presence of such impurities can have significant implications for the safety, efficacy, and stability of the final drug product.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[8][9][10]
Part 1: The Primary Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity analysis for most small organic molecules, including sulfonamides.[1] Its robustness, reproducibility, and high-resolving power make it the ideal primary method for quantifying the main component and detecting impurities.
The "Why" Behind the Method
The choice of RP-HPLC is dictated by the physicochemical properties of sulfonamides. The presence of both hydrophobic (e.g., aromatic rings) and hydrophilic (e.g., sulfonamide group, amines) moieties allows for effective separation on a nonpolar stationary phase (like C18 or C8) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
A Validated RP-HPLC Protocol for Sulfonamide Purity
This protocol is a robust starting point and should be optimized and validated for the specific sulfonamide being analyzed.
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A high-quality C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[11]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile or Methanol. These are common organic modifiers that elute the analytes from the column.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C to ensure reproducible retention times.[11]
-
Detection Wavelength: Determined by the UV spectrum of the sulfonamide, typically around 254 nm or 265 nm.[1][11] A PDA detector is invaluable for assessing peak purity by comparing spectra across a single peak.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute more retained impurities.
4. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the sulfonamide reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[12]
-
Sample Solution: Prepare the synthesized sulfonamide sample at the same concentration as the standard.
-
Spiked Sample: Prepare a sample spiked with known impurities to confirm their retention times and the method's ability to resolve them from the main peak.[11]
5. Data Analysis and Purity Calculation:
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
ICH Reporting Thresholds: Be mindful of ICH Q3A/Q3B guidelines. Generally, impurities above 0.05% should be reported, and those above 0.10% or 0.15% (depending on the maximum daily dose) require identification and qualification.[8]
Part 2: The Orthogonal Confirmation - A Multi-Pronged Approach
Relying solely on HPLC is a risky proposition. Co-elution of impurities with the main peak or with each other can lead to an overestimation of purity. Orthogonal methods, which separate compounds based on different principles, are essential for a comprehensive and trustworthy assessment.[2][13]
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Identity and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information for the main peak and any detected impurities.[14]
The "Why" Behind the Method: While HPLC with UV detection provides quantitative data based on chromophores, MS provides data based on the mass-to-charge ratio (m/z) of ions. This is a fundamentally different detection principle, making it an excellent orthogonal technique.[2] It is particularly powerful for identifying unknown impurities.[14]
Experimental Workflow:
Caption: LC-MS workflow for impurity identification.
Protocol Highlights:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a triple quadrupole/TOF for structural elucidation).
-
Ionization: Electrospray ionization (ESI) is commonly used for sulfonamides.[1]
-
Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers, which are incompatible with MS.
-
Data Analysis: Extract ion chromatograms for the expected molecular weight of the sulfonamide and potential impurities. This can reveal impurities that are not resolved chromatographically but have different masses.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity determination (qNMR).[15]
The "Why" Behind the Method: NMR provides information based on the magnetic properties of atomic nuclei within a molecule.[15] This is completely independent of the chromatographic separation and UV/mass-based detection methods. ¹H NMR is particularly useful for assessing purity, as the integral of each signal is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol for ¹H NMR Purity Assessment:
-
Sample Preparation: Accurately weigh a known amount of the synthesized sulfonamide and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Purity Calculation: Compare the integral of a well-resolved signal from the sulfonamide to the integral of the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
std = Internal standard
-
Characteristic ¹H NMR Signals for Sulfonamides:
-
Sulfonamide N-H proton: A broad singlet, typically downfield (δ 8-11 ppm).[16][17]
-
Aromatic protons: Signals in the aromatic region (δ 6.5-8.5 ppm).[16]
Method 3: Elemental Analysis - For Ultimate Purity Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
The "Why" Behind the Method: This technique provides a fundamental measure of the elemental composition of the bulk sample. It is orthogonal to chromatographic and spectroscopic methods as it is insensitive to the molecular structure of impurities, only their elemental makeup. A significant deviation from the theoretical elemental composition indicates the presence of impurities.
Procedure:
-
Submit a small, homogenous sample of the dried sulfonamide to an analytical laboratory for CHNS analysis.
-
Compare the experimentally determined percentages of C, H, N, and S to the theoretical values calculated from the molecular formula.
-
A difference of ±0.4% is generally considered acceptable for a pure compound.
Part 3: Comparative Analysis and Data Synthesis
A robust purity assessment relies on the convergence of data from these orthogonal methods. The strengths and weaknesses of each technique should be considered when interpreting the results.
Table 1: Comparison of Analytical Techniques for Sulfonamide Purity Validation
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| RP-HPLC | Differential partitioning between stationary and mobile phases.[1] | Retention time, peak area (% purity), presence of impurities. | Robust, reproducible, excellent for quantification, widely available.[1] | Requires reference standards, potential for co-elution.[1] |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio analysis.[14] | Molecular weight confirmation, impurity identification. | High sensitivity and specificity, ideal for identifying unknown impurities.[1][14] | Quantitative response can vary, incompatible with non-volatile buffers. |
| ¹H NMR | Nuclear magnetic resonance of protons in a magnetic field.[15] | Unambiguous structural confirmation, absolute quantitative purity (qNMR). | Primary analytical method, does not require a reference standard of the analyte for qNMR. | Lower sensitivity than HPLC, requires a relatively pure sample for simple analysis. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Elemental composition (%C, %H, %N, %S). | Provides fundamental purity information of the bulk material. | Insensitive to the structure of impurities, requires a homogenous sample. |
Synthesizing the Data: A Self-Validating System
The true power of this orthogonal approach lies in the cross-validation of the results.
Caption: Interplay of orthogonal methods for purity validation.
-
An HPLC purity of >99% should be supported by a clean ¹H NMR spectrum with correct integrations and elemental analysis data that is within ±0.4% of the theoretical values.
-
Any significant impurity peak observed in HPLC should be further investigated by LC-MS to determine its molecular weight, which can provide clues to its identity.
-
If NMR reveals unexpected signals, these should be correlated with potential impurities identified by LC-MS.
By employing this multi-faceted, orthogonal approach, researchers and drug developers can establish a high degree of confidence in the purity of their synthesized sulfonamides, ensuring the quality and safety of these vital therapeutic agents and providing a solid foundation for subsequent stages of development.
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
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Pharmaceutical Technology. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
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The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Who we serve. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
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MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
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PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
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ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
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ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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European Pharmaceutical Review. (2020). Solid-state NMR spectroscopy of drug substances and drug products. [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
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PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. [Link]
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ResearchGate. (n.d.). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. [Link]
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YouTube. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. [Link]
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YouTube. (2014). Strengthening and simplifying Purity determination by NMR using Mnova. [Link]
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ResearchGate. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]
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PubMed. (2015). Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Introduction: The Enduring Versatility of the Sulfonamide Scaffold
An In-Depth Technical Guide to the Comparative In Vitro Analysis of Sulfonamide Derivatives
The sulfonamide functional group, a cornerstone in medicinal chemistry, has given rise to a vast and diverse class of therapeutic agents. From their initial discovery as antibacterial drugs to their contemporary applications as anticancer, antiviral, and anti-inflammatory agents, sulfonamide derivatives continue to be a fertile ground for drug discovery.[1] Their therapeutic efficacy often stems from their ability to mimic endogenous molecules and inhibit key enzymes in pathogenic or disease pathways. This guide provides a comprehensive framework for the in vitro comparative analysis of sulfonamide derivatives, focusing on their evaluation as both anticancer and antimicrobial agents. As a senior application scientist, my aim is to not only provide detailed protocols but also to instill a deeper understanding of the experimental rationale, ensuring that the data generated is both robust and insightful.
Section 1: Anticancer Evaluation of Sulfonamide Derivatives
A significant thrust in modern sulfonamide research is the development of potent and selective anticancer agents.[1][2][3] Many of these derivatives exert their effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which plays a crucial role in the pH regulation of the tumor microenvironment.[4][5]
Core Principle: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6]
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the reliability and reproducibility of the cytotoxicity data.
Caption: Workflow for assessing the cytotoxicity of sulfonamide derivatives using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Sulfonamide derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Culture and Seeding: Culture the chosen cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[1]
-
Compound Preparation and Treatment: Prepare stock solutions of the sulfonamide derivatives in DMSO. Further dilute these with the culture medium to achieve a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[1] Replace the old medium in the 96-well plates with the medium containing the different concentrations of the compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO). Incubate the plates for 72 hours.[1]
-
MTT Addition and Incubation: After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 540-590 nm using an ELISA plate reader.[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.
Comparative Data: Anticancer Activity of Sulfonamide Derivatives
The following table summarizes the cytotoxic activity (IC50 values in µM) of representative sulfonamide derivatives against various human cancer cell lines.
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | Reference |
| Compound 3a | 5.58 | 4.89 | 5.12 | [2] |
| Compound 6 | 3.53 | 3.33 | 4.31 | [2] |
| Compound 15 | - | - | - | [2] |
| Sorafenib | 3.11 | 2.87 | 3.45 | [2] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Mechanism of Action: Inhibition of Carbonic Anhydrase IX
Many sulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors.[4][5][8] CA IX contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5] Sulfonamides, by inhibiting CA IX, can disrupt this pH regulation, leading to apoptosis.[4]
Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives leads to reduced extracellular acidification and apoptosis in cancer cells.
Section 2: Antimicrobial Evaluation of Sulfonamide Derivatives
The foundational application of sulfonamides is in combating bacterial infections.[9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[10]
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing the antimicrobial potency of a compound.
Experimental Workflow: Broth Microdilution Method
The broth microdilution method is a standardized and efficient way to determine the MIC of a substance.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives using the broth microdilution method.
Detailed Protocol: MIC Determination
Materials:
-
Sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a stock solution of each sulfonamide derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in MHB in a 96-well microplate.
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microplate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). Incubate the plates at 37°C for 24 hours.[11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data: Antimicrobial Activity of Sulfonamide Derivatives
The following table presents the MIC values (in µg/mL) of different sulfonamide derivatives against common bacterial strains.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Sulfadiazine Hybrid 4ii | 15 mm (zone of inhibition) | 18 mm (zone of inhibition) | [12] |
| Sulfamethoxazole Hybrid 8iii | 250 | 125 | [12] |
| Sulfadiazine Hybrid 12ii | 125 | 125 | [12] |
| Sulfadiazine | 250 | 31.25 | [12] |
| Sulfamethoxazole | - | - | [12] |
Note: Lower MIC values indicate greater antimicrobial potency.
Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS).[10] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for DNA and protein synthesis in bacteria.[10][13]
Caption: Sulfonamides competitively inhibit dihydropteroate synthase (DHPS), blocking the bacterial folate synthesis pathway and inhibiting bacterial growth.
Conclusion: A Framework for Rational Drug Design
This guide has provided a comprehensive overview of the in vitro comparative analysis of sulfonamide derivatives for both anticancer and antimicrobial applications. By understanding the principles behind the key assays, adhering to detailed and validated protocols, and interpreting the data within the context of the underlying mechanisms of action, researchers can effectively evaluate and compare the performance of novel sulfonamide candidates. This systematic approach is crucial for the rational design and development of the next generation of sulfonamide-based therapeutics.
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH. Available at: [Link]
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Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC - PubMed Central. Available at: [Link]
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed Central. Available at: [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. Available at: [Link]
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Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains - ResearchGate. Available at: [Link]
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Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One. Available at: [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. Available at: [Link]
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A Comparative Benchmarking Guide: 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride versus Taurine in Neuroprotection
This guide provides a comprehensive benchmarking analysis of a novel sulfonamide compound, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, against the well-established neuroprotective agent, Taurine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neurological disorders.
Introduction: The Quest for Novel Neuroprotective Agents
The increasing prevalence of neurodegenerative diseases necessitates the discovery and development of novel neuroprotective compounds. Taurine, an endogenous amino acid, has demonstrated significant neuroprotective effects through various mechanisms, including the regulation of intracellular calcium homeostasis, attenuation of apoptosis, and mitigation of oxidative stress.[1][2][3][4] Its structural analogue, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, presents a promising candidate for investigation due to its sulfonamide moiety, a functional group present in many centrally active drugs. This guide outlines a series of head-to-head in vitro assays designed to objectively compare the neuroprotective efficacy and safety profile of this novel compound against Taurine.
The experimental framework detailed herein is designed to provide a robust and reproducible assessment of the test compound's biological activity, focusing on its potential interaction with GABA-A receptors and its ability to protect neuronal cells from excitotoxic insults.
Comparative Benchmarking Workflow
The following diagram illustrates the comprehensive workflow for the comparative benchmarking of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride and Taurine.
Caption: A workflow diagram illustrating the key experimental phases.
Experimental Protocols
GABA-A Receptor Binding Assay
This assay determines the binding affinity of the test compounds to the GABA-A receptor, providing insights into their potential mechanism of action.[5][6][7]
Methodology:
A competitive radioligand binding assay will be performed using rat brain membranes.
Caption: Workflow for the GABA-A receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[6]
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]Muscimol (a potent GABA-A agonist) and varying concentrations of either 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride or Taurine.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[8]
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate competition curves. Calculate the IC50 values and subsequently the binding affinities (Ki) using the Cheng-Prusoff equation.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of the test compounds to protect neuronal cells from glutamate-induced cell death, a common mechanism in many neurodegenerative conditions.[9][10][11][12] The human neuroblastoma cell line SH-SY5Y is a well-established model for this purpose.[9][11]
Methodology:
Caption: Workflow for the neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride or Taurine for 2 hours.
-
Glutamate Exposure: Induce excitotoxicity by adding a final concentration of glutamate known to cause significant cell death.[9][12]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
Cytotoxicity Assays
These assays are crucial for determining the safety profile of the test compounds and identifying any potential toxic effects on neuronal cells.[17][18][19][20][21]
a) MTT Assay for Basal Cytotoxicity:
This assay assesses the effect of the compounds on cell viability in the absence of an excitotoxic challenge.[13][14][15][16]
Methodology:
The protocol is similar to the neuroprotection assay but without the addition of glutamate. Cells are incubated with the test compounds for 24 hours, and cell viability is determined using the MTT assay.
b) Lactate Dehydrogenase (LDH) Assay:
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of cytotoxicity.[17][18][19][20][21]
Methodology:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat SH-SY5Y cells with various concentrations of the test compounds for 24 hours.
-
Collect Supernatant: Carefully collect the cell culture supernatant.
-
LDH Reaction: Incubate the supernatant with an LDH reaction mixture according to the manufacturer's instructions.[21]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[18]
Data Summary and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Ki (nM) |
| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | 150 |
| Taurine | > 10,000 |
| GABA (positive control) | 25 |
Table 2: Neuroprotective Effect against Glutamate-Induced Excitotoxicity
| Compound | Concentration (µM) | Cell Viability (%) |
| Control (no glutamate) | - | 100 |
| Glutamate alone | - | 45 |
| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | 10 | 60 |
| 50 | 75 | |
| 100 | 85 | |
| Taurine | 10 | 55 |
| 50 | 68 | |
| 100 | 78 |
Table 3: Cytotoxicity Profile in SH-SY5Y Cells
| Compound | Assay | IC50 / LC50 (µM) |
| 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride | MTT | > 500 |
| LDH | > 500 | |
| Taurine | MTT | > 1000 |
| LDH | > 1000 |
Discussion and Interpretation
Based on the hypothetical data, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride demonstrates a more potent neuroprotective effect against glutamate-induced excitotoxicity in SH-SY5Y cells compared to Taurine. This is evidenced by the higher cell viability observed at equivalent concentrations.
Interestingly, the novel compound exhibits a moderate affinity for the GABA-A receptor, whereas Taurine shows negligible binding. This suggests that the neuroprotective mechanism of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride may involve, at least in part, modulation of GABAergic neurotransmission, a pathway known to counteract excitotoxicity. Taurine's neuroprotective actions are primarily attributed to its ability to maintain calcium homeostasis and reduce oxidative stress, independent of direct GABA-A receptor agonism.[1][2][22]
Both compounds exhibit a favorable safety profile, with high IC50 and LC50 values in the cytotoxicity assays, indicating low toxicity towards neuronal cells at concentrations effective for neuroprotection.
Conclusion
This comparative guide outlines a robust experimental framework for benchmarking 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride against Taurine. The hypothetical data suggest that the novel compound is a promising neuroprotective agent with a potentially distinct mechanism of action from Taurine. Further investigations are warranted to fully elucidate its pharmacological profile and therapeutic potential.
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Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PMC - PubMed Central. [Link]
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Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes. MDPI. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation for Sulfonamide Compounds
For researchers and drug development professionals, establishing a predictive relationship between in vitro experimental results and in vivo outcomes—the In Vitro-In Vivo Correlation (IVIVC)—is a cornerstone of modern pharmaceutical science. This guide provides an in-depth technical comparison of in vitro and in vivo performance for sulfonamide compounds, a class of therapeutics with a storied history and continued relevance. We will move beyond simplistic protocols to explore the causal relationships behind experimental choices, focusing on the unique challenges and opportunities presented by the sulfonamide scaffold.
The Sulfonamide Conundrum: Why IVIVC is Not Always Straightforward
Sulfonamides, characterized by the core -SO2NH2 functional group, are utilized in a wide array of therapeutic areas, from antibacterial agents to diuretics and anticonvulsants.[1] However, their clinical use is often tempered by a predisposition for idiosyncratic adverse drug reactions, particularly hypersensitivity, and variable pharmacokinetic profiles.[2] These complexities make establishing a reliable IVIVC a critical, yet challenging, endeavor.
A successful IVIVC for sulfonamides hinges on understanding and accurately modeling three key areas:
-
Metabolic Bioactivation and Clearance: How in vitro metabolic stability and metabolite identification translate to in vivo clearance and the generation of potentially reactive species.
-
Toxicity and Hypersensitivity: Whether in vitro cytotoxicity assays can predict the complex, immune-mediated hypersensitivity reactions observed in patients.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The influence of factors like plasma protein binding and how well in vitro potency (e.g., Minimum Inhibitory Concentration, MIC) predicts in vivo efficacy.
This guide will dissect each of these areas, providing both the underlying principles and actionable experimental frameworks.
Metabolic Fate: From Microsomes to Whole-Body Clearance
The metabolism of sulfonamides is a primary determinant of their in vivo behavior and is heavily species-dependent.[3] In humans, metabolism primarily occurs in the liver via Phase I oxidation, often mediated by Cytochrome P450 (CYP) enzymes, and Phase II N-acetylation.[3] It is the oxidation pathway that is of particular concern, as it can lead to the formation of reactive hydroxylamine and nitroso metabolites, implicated in hypersensitivity reactions.[2][4]
Comparative In Vitro Metabolism Systems
| In Vitro System | Description | Advantages for Sulfonamides | Limitations & IVIVC Challenges |
| Human Liver Microsomes (HLM) | Subcellular fraction containing CYP enzymes. | High-throughput screening of CYP-mediated metabolism.[5] Allows identification of specific CYP isoforms involved.[6] | Lacks Phase II enzymes like N-acetyltransferases (NATs). May underpredict in vivo clearance if other pathways are significant.[7][8] |
| Hepatocytes (Cryopreserved or Fresh) | Intact liver cells containing both Phase I and Phase II enzymes. | Provides a more complete picture of hepatic metabolism, including acetylation and glucuronidation.[3] | Lower throughput than microsomes. Viability and activity can vary between donors. |
| Recombinant CYP Enzymes | Individual CYP enzymes expressed in a cellular system. | Pinpoints the specific CYP isoform(s) responsible for sulfonamide oxidation.[5] | Does not account for the interplay between different enzymes or transporter effects. |
The challenge in correlating these in vitro systems with in vivo clearance lies in the genetic polymorphism of metabolic enzymes. For instance, the N-acetyltransferase 2 (NAT2) enzyme exhibits a well-known polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population. In vivo, slow acetylators may have a greater proportion of a sulfonamide dose shunted down the oxidative pathway, potentially increasing the risk of toxicity.[2] This is a critical in vivo variable that is not captured in standard in vitro systems.
A study on patients with severe sulfonamide reactions found that all were slow acetylators, a statistically significant deviation from the general population.[2] This highlights a scenario where in vivo phenotype is a crucial determinant of outcome, a factor that must be considered when interpreting in vitro metabolic data.
Experimental Protocol: Sulfonamide Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the intrinsic clearance of a sulfonamide compound due to CYP-mediated metabolism.
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a sulfonamide compound in HLM.
2. Materials:
- Test sulfonamide compound
- Pooled human liver microsomes (e.g., 20 mg/mL stock)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Positive control substrate with known metabolic fate (e.g., testosterone)
- Acetonitrile with internal standard for LC-MS/MS analysis
- 96-well incubation plates, LC-MS/MS system
3. Procedure:
- Prepare a stock solution of the test sulfonamide (e.g., 10 mM in DMSO).
- On an incubation plate, add phosphate buffer.
- Add the HLM to the buffer to a final concentration of 0.5 mg/mL and pre-incubate at 37°C for 5 minutes.
- Spike the test compound into the HLM solution to a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Create a parallel incubation without NADPH to serve as a negative control.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
4. Data Analysis:
- Plot the natural log of the percentage of the parent compound remaining versus time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life: t1/2 = 0.693 / k.
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
5. Self-Validation: The inclusion of a positive control with a known, consistent metabolic rate validates the activity of the microsomal preparation and the experimental setup. The negative control (without NADPH) ensures that the observed disappearance of the compound is due to enzymatic metabolism and not chemical instability.
Predicting Hypersensitivity: The In Vitro Toxicology Challenge
Sulfonamide hypersensitivity is a significant clinical concern, ranging from mild rashes to severe conditions like Stevens-Johnson syndrome.[9] The leading hypothesis for these reactions is the "hapten hypothesis," where reactive metabolites, such as sulfamethoxazole-hydroxylamine, covalently bind to proteins, forming immunogenic adducts.
Workflow for Assessing Sulfonamide Hypersensitivity Potential
Caption: Workflow integrating in vitro toxicity with in vivo patient data.
In vitro models aim to replicate this bioactivation and subsequent cytotoxicity. Lymphocyte toxicity assays (LTAs) have been used to demonstrate that lymphocytes from patients with a history of sulfonamide hypersensitivity show markedly increased toxicity when exposed to sulfonamide metabolites compared to cells from non-allergic individuals.[2] This provides a direct, albeit qualitative, link between an in vitro finding and a clinical phenotype.
Comparative Genotoxicity Data: Sulfamethoxazole
While hypersensitivity is the primary toxicological concern, genotoxicity is also assessed. Here, the correlation can be mixed, underscoring the complexities of IVIVC.
| Assay Type | Test System | Result for Sulfamethoxazole | Reference |
| In Vitro | Reverse Mutation Bacterial Assay (Ames Test) | Positive | [10] |
| In Vitro | Micronucleus Assay (Human Lymphocytes) | Positive | [10] |
| In Vivo | Chromosome Damage Assay (Animal Species) | Negative (in combination with trimethoprim) | [10] |
| In Vivo | Micronucleus Assay (Animal Species) | Positive (in combination with trimethoprim) | [10] |
This table illustrates that while in vitro tests can signal a potential hazard, the in vivo outcome can differ, possibly due to detoxification mechanisms, different metabolic profiles, or pharmacokinetic effects not present in the in vitro system.[10]
The Impact of Plasma Protein Binding on IVIVC
A critical, often underestimated, factor in IVIVC is plasma protein binding (PPB).[11] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with targets, and be cleared by metabolic enzymes.[12] Sulfonamides can exhibit significant binding to plasma proteins, primarily albumin.[11]
Discrepancies between in vitro and in vivo findings can arise if PPB is not properly accounted for. For example, an in vitro metabolism assay using low protein concentrations may show rapid clearance, while in vivo, high PPB could sequester the drug, reduce its free concentration available to enzymes, and thus prolong its half-life.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
1. Objective: To determine the fraction of a sulfonamide compound unbound (fu) in plasma.
2. Materials:
- Equilibrium dialysis apparatus (e.g., RED device)
- Dialysis membranes (e.g., 8-12 kDa MWCO)
- Control plasma (human, rat, etc.)
- Phosphate buffered saline (PBS), pH 7.4
- Test sulfonamide compound
- Analytical equipment (LC-MS/MS)
3. Procedure:
- Prepare a stock solution of the sulfonamide and spike it into the plasma to the desired concentration.
- Assemble the dialysis device. Add the drug-spiked plasma to one chamber (the plasma side).
- Add an equal volume of PBS to the other chamber (the buffer side).
- Seal the unit and incubate with gentle shaking at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be determined empirically).
- After incubation, collect samples from both the plasma and buffer chambers.
- The concentration of the drug in the buffer chamber represents the unbound drug concentration.
- The concentration in the plasma chamber represents the total drug concentration.
- Analyze the concentrations in both samples using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the fraction unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
- Calculate the percentage bound: % Bound = (1 - fu) * 100
5. Causality and Self-Validation: This protocol is self-validating as it measures a thermodynamic equilibrium. The key is ensuring sufficient incubation time to reach this equilibrium. Running a time-course experiment during initial setup is crucial. Comparing results across multiple donors can also assess variability. The unbound concentration measured here is the most relevant value to use when comparing in vitro potency or metabolism data with in vivo pharmacokinetics.[13]
From In Vitro Potency to In Vivo Efficacy
For antimicrobial sulfonamides, the most common in vitro measure of potency is the Minimum Inhibitory Concentration (MIC).[14] While MIC is an indispensable metric, its direct correlation to in vivo clinical success is influenced by the drug's pharmacokinetic profile. The field of PK/PD modeling attempts to bridge this gap by relating drug exposure over time to its antimicrobial effect.
The PK/PD Relationship for Sulfonamides
Caption: Integrating in vitro and in vivo data for PK/PD analysis.
For sulfonamides, which are generally considered bacteriostatic, the key PK/PD index is often the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) or the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).
A significant challenge in this correlation is the interspecies variation in pharmacokinetics. The plasma half-life of sulfadiazine, for example, is approximately 10.1 hours in cattle but only 2.9 hours in pigs.[15] This demonstrates that an efficacious dosing regimen in one species cannot be directly extrapolated to another based on MIC values alone; the full pharmacokinetic profile must be considered.
Case Study: In Vitro vs. In Vivo Activity of Sulfadiazine Analogs against Toxoplasma gondii
A study on novel sulfadiazine analogs provides a clear example of using in vitro data to guide future in vivo research.[16]
| Compound | In Vitro IC50 vs. T. gondii (µM) | In Vitro Selectivity Index (SI) | Comment |
| Sulfadiazine (Control) | 0.1852 | 6.9 | Standard therapy |
| Analog 3c | 0.0392 | 25.4 | ~4.7x more potent than sulfadiazine in vitro |
| Analog 3d | 0.0312 | 21.0 | ~5.9x more potent than sulfadiazine in vitro |
| Analog 3f | 0.0184 | 29.0 | ~10x more potent than sulfadiazine in vitro |
| (Data adapted from Said et al., 2023)[16][17] |
The in vitro data clearly identifies analog 3f as a highly promising candidate due to its superior potency and selectivity index.[16] However, the authors correctly note that these promising in vitro results must be followed by in vivo studies to evaluate the compound's pharmacokinetics, safety, and ultimate efficacy in an animal model of toxoplasmosis.[16] This represents a rational, data-driven progression from in vitro screening to in vivo validation.
Conclusion: A Holistic Approach to IVIVC for Sulfonamides
Establishing a robust in vitro-in vivo correlation for sulfonamide compounds requires a multi-faceted approach that acknowledges the unique characteristics of this chemical class. A simple one-to-one comparison of in vitro and in vivo data points is often insufficient. Instead, a successful IVIVC is built upon a mechanistic understanding of the factors that create divergence between the two systems.
For researchers in drug development, the key takeaways are:
-
Metabolism Matters: In vitro metabolism studies are essential, but they must be interpreted in the context of in vivo polymorphic enzymes (like NAT2) and potential species differences.
-
Toxicity is Complex: For hypersensitivity, in vitro assays using patient-derived cells can provide a powerful, albeit often qualitative, correlation with clinical history.
-
The Free Drug Hypothesis is Paramount: Always consider the impact of plasma protein binding. In vitro potency and metabolism data should be compared against in vivo unbound drug concentrations.
-
PK/PD Provides the Link: In vitro efficacy data (MIC) is most predictive when integrated with in vivo pharmacokinetic data to calculate relevant PK/PD indices.
By employing the rigorous, self-validating experimental protocols outlined in this guide and maintaining a clear understanding of the underlying pharmacology, scientists can more effectively bridge the gap between the petri dish and the patient, accelerating the development of safer and more effective sulfonamide-based therapies.
References
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ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]
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DailyMed. (n.d.). Label: SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. U.S. National Library of Medicine. Retrieved from [Link]
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- Li, X., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(15), 6035-6045.
- Said, M., et al. (2023). Sulfadiazine analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles. Parasitology Research, 122(10), 2365-2378.
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ResearchGate. (2023). (PDF) Sulfadiazine analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles. Retrieved from [Link]
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A Head-to-Head Comparison of Sulfonamide Isomers: A Guide for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone, forming the structural basis for a vast array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for cancer, glaucoma, and diabetes.[1][2] However, the efficacy and safety of a sulfonamide-based drug are not determined by its constituent atoms alone, but by their precise three-dimensional arrangement. Isomers—molecules with identical chemical formulas but different structures—can exhibit dramatically different pharmacological and toxicological profiles.[3] The subtle shift of a single functional group on a phenyl ring, creating ortho-, meta-, and para- positional isomers, can mean the difference between a potent therapeutic and an inactive or even harmful compound.[4]
This guide provides a head-to-head comparison of sulfonamide isomers, moving beyond theoretical concepts to present supporting experimental data and validated protocols. We will dissect how positional isomerism dictates the physicochemical properties, biological activity, and analytical behavior of these critical compounds, offering field-proven insights for researchers and drug development professionals.
Section 1: Synthesis and Structural Characterization of Isomers
The synthesis of specific sulfonamide isomers is fundamentally a challenge of precursor control. The classic and most direct laboratory approach involves the reaction of an isomerically pure sulfonyl chloride with a desired amine, or vice-versa.[1] The choice of starting materials dictates the final isomeric product.
General Synthesis Protocol: Amine + Sulfonyl Chloride
The foundational method for creating the sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride.[1] A base, such as pyridine, is typically included to neutralize the hydrochloric acid byproduct.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add the corresponding sulfonyl chloride (1.1 equivalents) to the stirred solution. If not using pyridine as the solvent, add pyridine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide.[5]
To synthesize the ortho-, meta-, and para- isomers of a substituted benzenesulfonamide, one would start with ortho-, meta-, or para- substituted benzenesulfonyl chloride, respectively.
Caption: General synthesis of sulfonamide isomers.
Structural Characterization
Once synthesized, confirming the isomeric identity and purity is paramount. A combination of spectroscopic and analytical techniques is employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the substitution pattern on the aromatic ring through characteristic chemical shifts and coupling constants.[5][6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear between 1330–1125 cm⁻¹, while the S-N stretch is observed around 930 cm⁻¹.[5]
-
Mass Spectrometry (MS): Determines the molecular weight, but typically cannot distinguish between isomers without prior chromatographic separation.[7][8]
-
X-ray Crystallography: Provides unambiguous proof of structure and detailed conformational information in the solid state, revealing differences in bond angles and crystal packing between isomers.[5]
Section 2: Comparative Physicochemical Properties
The position of a substituent dramatically alters the electronic and steric environment of the sulfonamide, leading to significant differences in its physical and chemical properties. These properties, in turn, govern the molecule's pharmacokinetic and pharmacodynamic behavior.[9]
Molecular Conformation and Geometry
While often drawn as static 2D structures, sulfonamides are dynamic molecules whose preferred conformation influences receptor binding.[10] Studies using rotational spectroscopy on isolated, gas-phase molecules have revealed intrinsic structural preferences. For benzenesulfonamide and its para-methyl derivative (p-toluenesulfonamide), the amino group of the sulfonamide lies perpendicular to the benzene plane.[10]
However, the introduction of a substituent at the ortho position creates a significant perturbation. In ortho-toluenesulfonamide, steric hindrance and potential weak interactions between the methyl hydrogens and the nitrogen lone pair cause the amino group to adopt a gauche orientation.[10] Analysis of crystal structures from the Cambridge Structural Dataset corroborates this, showing that sulfonamides with an ortho substituent often deviate from the perpendicular orientation seen in other isomers.[10] This forced conformational change can prevent the molecule from adopting the ideal geometry for binding to its biological target.
Acidity (pKa) and Hydrophobicity (LogP)
The acidity of the sulfonamide proton (on the nitrogen) is a critical determinant of its biological activity.[9] Many sulfonamides bind to enzyme active sites in their deprotonated, anionic form.[11] The pKa value is highly sensitive to the electronic effects of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl increase acidity (lower pKa) by stabilizing the resulting anion. This effect is strongest when the group is in the ortho or para position, where it can exert its full resonance and inductive effects.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ decrease acidity (higher pKa) by destabilizing the anion.
These electronic shifts also influence the molecule's overall polarity and, therefore, its hydrophobicity (LogP). These two parameters are fundamental to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]
Table 1: Predicted Physicochemical Properties of Nitrotoluenesulfonamide Isomers
| Isomer | Predicted pKa | Predicted LogP | Rationale |
|---|---|---|---|
| ortho-isomer | ~5.8 | ~1.9 | Strong inductive/resonance effect of NO₂ group, slightly altered conformation. |
| meta-isomer | ~6.2 | ~2.0 | Weaker, primarily inductive effect of NO₂ group leads to lower acidity. |
| para-isomer | ~5.7 | ~2.0 | Strongest resonance stabilization of the anion by the NO₂ group results in the lowest pKa. |
(Note: Values are illustrative estimates to demonstrate trends. Actual experimental values may vary.)
Section 3: Head-to-Head Comparison of Biological Activity
The geometric and electronic differences between isomers directly translate into profound variations in biological function. The structure-activity relationship (SAR) is often exquisitely sensitive to the substituent's position.[12][13]
The Classic Example: Sulfanilamide and Antibacterial Activity
The antibacterial action of sulfanilamide derivatives is a textbook case of isomeric specificity. These drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] They achieve this by mimicking the natural substrate, para-aminobenzoic acid (PABA).[10]
-
para-Aminobenzenesulfonamide (Sulfanilamide): The para arrangement of the amino group and the sulfonamide group creates a near-perfect structural and electronic mimic of PABA. This allows it to bind to the DHPS active site, halting folate production and bacterial growth.[10]
-
ortho- and meta-Aminobenzenesulfonamide: These isomers are not effective PABA mimics. Their geometry does not fit the DHPS active site, rendering them biologically inactive as antibacterial agents.
This demonstrates a rigid SAR where only the para isomer possesses the desired therapeutic effect.
Caption: Isomer-specific inhibition of DHPS.
Isomer-Driven Selectivity in Enzyme Inhibition
Beyond antibacterial action, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[10] Different CA isoenzymes are expressed in different tissues, and achieving selective inhibition is key to developing targeted therapies (e.g., for glaucoma) while avoiding side effects. Isomeric positioning is a primary tool for tuning this selectivity. A substituent in the ortho position may introduce steric hindrance that prevents binding to one isoenzyme but is accommodated by another, leading to highly selective inhibition.
Table 2: Hypothetical Inhibition Data (IC₅₀ in nM) for Isomeric CA Inhibitors
| Isomer | CA-I (Off-target) | CA-II (Target) | Selectivity Index (CA-I / CA-II) |
|---|---|---|---|
| ortho-isomer | 5,200 nM | 25 nM | 208 |
| meta-isomer | 850 nM | 80 nM | 10.6 |
| para-isomer | 150 nM | 65 nM | 2.3 |
(Note: Data is representative to illustrate how isomerism can dramatically alter selectivity.)
Section 4: Analytical Workflows for Isomer Differentiation
Because isomers often have identical masses and similar polarities, their separation and quantification represent a significant analytical challenge. High-performance liquid chromatography (HPLC) is the workhorse technique for this purpose.[15]
Protocol: HPLC Separation of Sulfonamide Isomers
This protocol provides a robust starting point for developing a method to separate positional benzenesulfonamide isomers. Optimization will be required based on the specific analytes.
Objective: To separate and quantify ortho-, meta-, and para- isomers in a mixture.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Isomer standards and sample mixture
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve isomer standards and the test sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Setup: Install the C18 column and equilibrate the system with a starting mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min. Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Injection: Inject 10 µL of each standard individually to determine their retention times. Then, inject the mixture.
-
Gradient Elution: Run a linear gradient to effectively separate the isomers.
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% B to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibrate at 10% B
-
-
Data Analysis: Identify peaks in the sample chromatogram by comparing retention times with the standards. Integrate the peak areas to determine the relative percentage of each isomer.
The subtle differences in hydrophobicity between the isomers will cause them to interact differently with the C18 stationary phase, allowing for their separation over the course of the gradient.
Caption: Experimental workflow for HPLC isomer analysis.
Conclusion
This guide has demonstrated that for sulfonamides, isomerism is not a trivial structural footnote but a central determinant of molecular behavior and therapeutic potential. The position of a single substituent governs conformation, dictates crucial physicochemical properties like pKa, and ultimately controls biological activity and selectivity. For scientists in drug discovery and development, a rigorous understanding and robust analytical characterization of sulfonamide isomers are not merely best practices—they are essential for the design of safe, effective, and selective medicines. The protocols and data presented herein provide a framework for navigating the complexities of isomerism and harnessing its power to optimize drug candidates.
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Lesellier, E. (2018). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. In ResearchGate. Available from: [Link]
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de Oliveira, R. S. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 356-365. Available from: [Link]
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Panek, J. J., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6660-6672. Available from: [Link]
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Belka, M., et al. (2016). Distinguishing antitumor sulfonamide derivatives' cis and trans isomers using Quantitative structure-retention relationships. In ResearchGate. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical entities we handle, including their responsible disposal. This guide provides a comprehensive framework for the proper disposal of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in scientific principles.
Understanding the Compound: Hazard Profile and Environmental Considerations
2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a sulfonamide compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural components—a primary amine, a sulfonamide group, and its formulation as a hydrochloride salt—inform its potential hazard profile.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar amino and sulfonamide compounds are known to cause skin and serious eye irritation[1]. The hydrochloride salt can contribute to its corrosive potential.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation[1].
-
Environmental Toxicity: Sulfonamides as a class of compounds are recognized as environmental pollutants.[2] They can persist in aquatic environments, affecting microbial communities and potentially contributing to the development of antibiotic resistance.[3][4] Even at low concentrations, sulfonamides can have ecotoxicological effects on aquatic organisms.[4]
Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to ensure that it does not enter the environment through improper disposal.
The Core Principle: Segregation and Designated Waste Streams
The fundamental principle of proper chemical disposal is that hazardous chemical waste must never be disposed of in regular trash or down the drain .[5][6] This compound must be treated as hazardous waste and managed through your institution's designated hazardous waste program.[5]
The following decision workflow provides a visual guide to the disposal process:
Figure 1: Decision workflow for the disposal of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Quantitative Data Summary: Waste Container and Labeling Requirements
Proper containment and labeling are critical for ensuring that chemical waste is handled safely and in compliance with regulations.
| Parameter | Requirement | Rationale |
| Primary Container | Chemically compatible, leak-proof container with a secure lid. Plastic is often preferred.[6][7] | Prevents reactions between the waste and the container material and avoids spills. |
| Container Labeling | Clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity. | Ensures proper identification for safe handling, storage, and disposal by environmental health and safety (EH&S) personnel. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. | A secure and designated area prevents accidental spills and unauthorized access.[7] |
| Container Status | Keep containers closed at all times, except when adding waste.[5][7] | Prevents the release of vapors and reduces the risk of spills. |
Step-by-Step Disposal Protocols
This protocol applies to the pure compound, reaction mixtures, and any materials grossly contaminated with 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
Use a scoop or spatula to avoid generating dust.
-
For trace-contaminated items such as gloves, weigh paper, and paper towels, place them in the same designated solid waste container.
-
-
Container Management:
-
Ensure the waste container is properly labeled.
-
Keep the container securely closed when not in use.
-
Store the container in your lab's designated Satellite Accumulation Area.
-
-
EH&S Pickup: Once the container is full or ready for disposal, arrange for a pickup by your institution's Environmental Health and Safety (EH&S) department.
Empty containers that held 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride must be decontaminated before being discarded as regular trash.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol) three times.
-
The rinsate from these washes is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
-
Label Defacement: After triple rinsing, deface or remove the original chemical label from the container.[5]
-
Final Disposal: The decontaminated and unlabeled container can now be disposed of in the regular trash.
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EH&S department immediately.
-
-
Spill Cleanup:
-
Don appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.[8][9]
-
For a solid spill, gently wet the material with water to prevent dust from becoming airborne before sweeping it up.[9]
-
Carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container.
-
-
Surface Decontamination:
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[8]
-
Some protocols for hazardous drugs recommend a deactivation step using a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then a final cleaning with detergent and water.[9] Given the amino group, a bleach solution could be an effective decontaminant.
-
All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.
-
-
Waste Disposal: Seal and label the container with the spill cleanup debris and arrange for pickup by EH&S.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can ensure a safe working environment and minimize the environmental impact of their work. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional requirements.
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Lange, F., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology, 12, 645146. Retrieved from [Link]
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- 3. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Navigating the Safe Handling of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on the hazard profiles of similar amino-sulfonamide and amino-alkane hydrochloride compounds, 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride is anticipated to present the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]
Given these potential hazards, a thorough risk assessment is paramount before commencing any work. This involves evaluating the quantity of the substance to be handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
A multi-layered approach to PPE is crucial to mitigate the risks of skin, eye, and respiratory exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves, powder-free. | To prevent skin contact and subsequent irritation. Powder-free gloves are recommended to avoid aerosolization of the compound. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a significant risk of splashing. | To protect the eyes from contact with the solid compound or solutions, which could cause serious irritation. |
| Skin and Body Protection | A fully buttoned laboratory coat with long sleeves. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved N95 respirator or higher is recommended. | To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][2][3] |
Operational Workflow for Safe Handling: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe handling of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, from receipt to disposal.
Caption: Workflow for the safe handling of 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride.
Experimental Protocol: Step-by-Step Methodology
-
Preparation :
-
Handling :
-
Weighing : When weighing the solid material, perform this task in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Avoid creating dust.
-
Dissolution : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Use in Reaction : If the compound is used in a reaction, ensure the apparatus is set up securely in a fume hood.
-
-
Cleanup and Disposal :
-
Decontamination : After use, decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.
-
Waste Disposal : Dispose of all waste, including contaminated PPE and empty containers, in a designated and clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[1]
-
PPE Removal : Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Storage and Disposal: Ensuring Long-Term Safety
Storage: Store 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Disposal: Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1][3] Do not allow it to enter drains or waterways.
By adhering to these guidelines, researchers can confidently and safely handle 2-amino-N-(propan-2-yl)ethane-1-sulfonamide hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.
References
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
